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Foundational

An In-depth Technical Guide to the MHC Class I Presentation of Cancer/Testis Antigen 1 (127-136)

Foreword The selective elimination of malignant cells by the immune system is a cornerstone of modern cancer therapy. This process is critically dependent on the recognition of tumor-specific peptides presented by Major...

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Author: BenchChem Technical Support Team. Date: April 2026

Foreword

The selective elimination of malignant cells by the immune system is a cornerstone of modern cancer therapy. This process is critically dependent on the recognition of tumor-specific peptides presented by Major Histocompatibility Complex (MHC) class I molecules on the cancer cell surface. Among the most compelling targets for immunotherapy are the Cancer/Testis Antigens (CTAs), a group of proteins whose expression is typically restricted to immune-privileged germ cells in the testis but becomes aberrantly activated in various cancers.[1][2] This tumor-specific expression profile minimizes the risk of on-target, off-tumor toxicities, making CTAs ideal candidates for therapeutic intervention.

Cancer/Testis Antigen 1 (CTAG1), also widely known as New York esophageal squamous cell carcinoma 1 (NY-ESO-1), is one of the most immunogenic CTAs discovered to date, capable of eliciting spontaneous and robust B and T cell responses in patients.[3][4][5] The focus of this guide is a specific 10-amino acid peptide derived from CTAG1, spanning residues 127-136. We will dissect the intricate cellular journey of this peptide, from the degradation of the parent CTAG1 protein to its final presentation on the cell surface by MHC class I molecules, a critical step for its recognition by cytotoxic T lymphocytes (CTLs). This document is designed for researchers, scientists, and drug development professionals, providing not only a mechanistic overview but also field-proven experimental workflows and the causal logic behind key methodological choices.

Part 1: The Cellular Machinery of Antigen Presentation

The presentation of intracellular antigens is a meticulously orchestrated process designed to provide a real-time snapshot of the cell's internal proteome to the immune system. For peptides like CTAG1 (127-136), this journey follows the canonical MHC class I pathway.[6][7][8]

Protein Degradation: The Ubiquitin-Proteasome System

The first step in generating antigenic peptides is the degradation of the source protein.[8] Intracellular proteins, including CTAG1, are marked for destruction by the covalent attachment of ubiquitin chains. While canonical ubiquitination often occurs on lysine residues, studies on NY-ESO-1 have revealed that its processing is governed by non-canonical ubiquitination on non-lysine sites, underscoring the complexity of this process.[9]

This tagging directs the protein to the proteasome, a multi-catalytic protease complex. In tumor cells or cells responding to inflammatory signals (like IFN-γ), the standard proteasome can be replaced by the immunoproteasome, which exhibits altered cleavage preferences that often enhance the generation of peptides with C-terminal residues favored by MHC class I molecules.[9] The proteasome cleaves the full-length CTAG1 protein into smaller peptide fragments of varying lengths.[10]

Peptide Transport: The TAP Gateway

The resulting peptide fragments are then transported from the cytosol into the lumen of the endoplasmic reticulum (ER). This crucial step is mediated by the Transporter Associated with Antigen Processing (TAP).[11][12][13] TAP is a heterodimeric ATP-binding cassette (ABC) transporter, composed of TAP1 and TAP2 subunits, that forms a channel through the ER membrane.[11][13]

TAP exhibits selectivity, preferentially transporting peptides that are between 8 and 16 amino acids in length.[11][13] Cryo-EM structures have revealed that TAP grasps peptides at their N and C termini, allowing for considerable sequence diversity in the central region.[14] This ensures that a wide repertoire of peptides, including precursors to CTAG1 (127-136), gains access to the ER.

Peptide Loading and Quality Control in the ER

Inside the ER, a sophisticated molecular machinery known as the Peptide-Loading Complex (PLC) facilitates the loading of high-affinity peptides onto nascent MHC class I molecules.[12][15] The PLC is a multiprotein assembly that includes the TAP transporter, the MHC class I heavy chain, β2-microglobulin, and the chaperones tapasin, calreticulin, and ERp57.[13][15]

Tapasin acts as a physical bridge, linking the MHC class I molecule to TAP and enabling it to "sample" the peptides being translocated.[12] Peptides that are too long can be trimmed at their N-terminus by the ER aminopeptidase (ERAP) to the optimal 8-11 amino acid length for MHC binding.[8] The binding of a high-affinity peptide, such as CTAG1 (127-136) to a compatible HLA allele (e.g., HLA-A*02:01), stabilizes the entire pMHC-I complex. This stabilization triggers its release from the PLC and allows its transit through the Golgi apparatus to the cell surface.[11][12]

Cell Surface Display and T-Cell Surveillance

Once on the cell surface, the pMHC-I complex is available for interrogation by the T-cell receptors (TCRs) of circulating CD8+ cytotoxic T lymphocytes.[6][7] If a CTL possesses a TCR that specifically recognizes the CTAG1 (127-136)-HLA complex, it will form a stable immune synapse, become activated, and initiate a cytotoxic program to eliminate the tumor cell.

MHC_Class_I_Pathway cluster_cytosol Cytosol cluster_er Endoplasmic Reticulum (ER) CTAG1 CTAG1 Protein Proteasome Proteasome CTAG1->Proteasome Ubiquitination Ub Ubiquitin Ub->CTAG1 Peptides Peptide Fragments (incl. CTAG1 127-136 precursor) Proteasome->Peptides Degradation TAP TAP Transporter Peptides->TAP Transport MHC_I Nascent MHC-I Molecule TAP->MHC_I Peptide Loading PLC Peptide-Loading Complex (PLC) pMHC_I Stable pMHC-I (CTAG1 127-136) pMHC_I_surface pMHC-I Display pMHC_I->pMHC_I_surface Transport (Golgi) ERAP ERAP ERAP->TAP Trimming CTL CD8+ CTL pMHC_I_surface->CTL

Figure 1: The MHC Class I pathway for CTAG1 antigen presentation.

Part 2: Experimental Validation via Immunopeptidomics

While the pathway is well-defined, confirming the natural processing and presentation of a specific peptide like CTAG1 (127-136) requires direct experimental evidence. Immunopeptidomics, the large-scale study of peptides presented by MHC molecules, is the definitive technology for this purpose.[16][17][18][19] It allows for the unbiased identification of thousands of peptides eluted directly from MHC molecules isolated from cells or tissues.[16][20]

Immunopeptidomics_Workflow Start Tumor Cells (e.g., CTAG1+) Lysis Cell Lysis (Detergent Buffer) Start->Lysis IP Immuno-Precipitation (e.g., anti-HLA-A2 Ab) Lysis->IP Elution Weak Acid Peptide Elution IP->Elution Cleanup Peptide Cleanup & Concentration Elution->Cleanup LCMS nUPLC-MS/MS Analysis Cleanup->LCMS Data Data Analysis & Peptide ID LCMS->Data

Figure 2: A typical experimental workflow for immunopeptidomics.
Protocol: Immunoaffinity Purification of pMHC-I Complexes

This protocol describes the isolation of HLA-A*02:01-peptide complexes from a CTAG1-expressing cell line.

Causality Check: The choice of lysis buffer is critical. A mild non-ionic detergent (e.g., NP-40 or Triton X-100) is used to solubilize the cell membrane while preserving the non-covalent interaction between the peptide, β2-microglobulin, and the MHC heavy chain. A comprehensive protease and phosphatase inhibitor cocktail is mandatory to prevent the degradation of the target complexes and other cellular proteins.[21]

Steps:

  • Cell Culture & Harvest: Culture ~1x10^9 CTAG1+, HLA-A*02:01+ tumor cells. Harvest cells by centrifugation and wash twice with ice-cold PBS.

  • Cell Lysis: Resuspend the cell pellet in 10 mL of ice-cold lysis buffer (e.g., 0.5% IGEPAL CA-630, 50 mM Tris-HCl pH 8.0, 150 mM NaCl, supplemented with protease inhibitors). Incubate for 1 hour at 4°C with gentle rotation.

  • Clarification: Centrifuge the lysate at 20,000 x g for 30 minutes at 4°C to pellet cellular debris. Collect the supernatant.

  • Immunoaffinity Column Preparation: Covalently couple a pan-MHC class I antibody (e.g., W6/32) or an HLA-A2 specific antibody (e.g., BB7.2) to Protein A/G Sepharose beads according to the manufacturer's protocol. Pack into a column and equilibrate with lysis buffer.

  • Immuno-purification: Pass the cleared cell lysate over the antibody-coupled affinity column at 4°C. This can be done by gravity flow overnight.

  • Washing: Wash the column extensively with a series of buffers to remove non-specifically bound proteins. A typical wash series is:

    • 20 column volumes of Wash Buffer A (50 mM Tris-HCl pH 8.0, 150 mM NaCl)

    • 20 column volumes of Wash Buffer B (50 mM Tris-HCl pH 8.0, 400 mM NaCl)

    • 20 column volumes of Wash Buffer A again.

    • 10 column volumes of a salt-free buffer (e.g., 20 mM Tris-HCl pH 8.0).

Protocol: Peptide Elution and Mass Spectrometry

Causality Check: MHC-peptide interactions are stable at neutral pH but dissociate under acidic conditions.[16][22] This property is exploited to gently elute the bound peptides while leaving the antibody and MHC molecules attached to the column.

Steps:

  • Peptide Elution: Elute the bound peptides from the column by adding 5-10 column volumes of 10% acetic acid. Collect the eluate immediately into a tube on ice.

  • Denaturation & Separation: Boil the eluate for 5-10 minutes to further denature any co-eluted proteins. Separate the peptides from the larger MHC molecules and antibody fragments using a 3-5 kDa molecular weight cut-off filter.

  • Peptide Cleanup: The resulting peptide solution must be desalted and concentrated using a C18 solid-phase extraction (SPE) cartridge.

  • LC-MS/MS Analysis: Resuspend the cleaned peptides in a solution compatible with mass spectrometry (e.g., 0.1% formic acid). Analyze the peptide mixture using a nano-ultra-performance liquid chromatograph (nUPLC) coupled to a high-resolution tandem mass spectrometer (e.g., an Orbitrap).[16][20]

  • Data Analysis: Search the acquired MS/MS spectra against a human protein database (e.g., UniProt) that includes the CTAG1 sequence. Use a search algorithm (e.g., MaxQuant, PEAKS) to identify peptide sequences. A positive identification of the sequence corresponding to CTAG1 (127-136) confirms its natural presentation.

Table 1: Representative Immunopeptidomics Data Output

Peptide SequenceParent ProteinM-ScoreMass Error (ppm)HLA Allele (Predicted)
[CTAG1 127-136] CTAG1B>95< 2.0HLA-A02:01
VLAGIGILTVMART-1>90< 1.5HLA-A02:01
GILGFVFTLInfluenza A M1>95< 1.0HLA-A02:01
KVAELVHFLHousekeeping>80< 2.5HLA-A02:01

Note: Data are hypothetical for illustrative purposes. M-Score represents a confidence score from the search algorithm.

Protocol: Functional Validation of T-Cell Recognition

Identifying a peptide on an MHC molecule is a significant finding, but confirming its ability to trigger an immune response is the ultimate validation. This is achieved through functional T-cell assays.[23][24]

Causality Check: The IFN-γ ELISpot assay provides a highly sensitive, quantitative readout of T-cell activation. Each spot corresponds to a single IFN-γ-secreting T cell, allowing for the enumeration of antigen-specific cells. The inclusion of positive (e.g., a known immunogenic peptide) and negative (an irrelevant peptide) controls is a self-validating step to ensure the assay is performing correctly and the observed response is specific.

Steps:

  • Isolate Responders: Isolate Peripheral Blood Mononuclear Cells (PBMCs) from an HLA-A*02:01+ healthy donor or, ideally, a cancer patient whose tumor expresses CTAG1.

  • Prepare Antigen Presenting Cells (APCs): Use a portion of the PBMCs to generate dendritic cells or use an HLA-A*02:01+ cell line (e.g., T2 cells) as APCs.

  • Peptide Pulsing: Incubate the APCs with the synthetic CTAG1 (127-136) peptide (10 µg/mL) for 2-4 hours at 37°C to allow for peptide loading onto surface MHC class I molecules.

  • Co-culture: In a pre-coated IFN-γ ELISpot plate, co-culture the peptide-pulsed APCs with the remaining PBMCs (effector cells) at a suitable ratio (e.g., 1:10) for 18-24 hours.

  • Assay Controls:

    • Negative Control 1: Effector cells + unpulsed APCs.

    • Negative Control 2: Effector cells + APCs pulsed with an irrelevant HLA-A*02:01-binding peptide.

    • Positive Control: Effector cells stimulated with phytohemagglutinin (PHA) or a CEF peptide pool.

  • Develop & Analyze: Develop the plate according to the manufacturer's instructions and count the resulting spots using an automated ELISpot reader.

Table 2: Representative IFN-γ ELISpot Results

ConditionMean Spot Forming Units (SFU) per 10^6 PBMCs
Effector Cells Only5
Effector + Unpulsed APCs8
Effector + Irrelevant Peptide10
Effector + CTAG1 (127-136) 150
Positive Control (PHA)>2000

Note: A result is typically considered positive if the spot count in the test condition is at least three times higher than the negative controls.

Conclusion

The journey of the CTAG1 (127-136) peptide from a full-length protein to a cell-surface epitope is a testament to the precision of the MHC class I antigen processing and presentation pathway. Understanding this pathway is not merely an academic exercise; it forms the bedrock of modern immunotherapy strategies. The experimental workflows detailed herein, from the unbiased discovery power of immunopeptidomics to the functional confirmation of T-cell reactivity, provide a robust framework for validating this and other tumor antigens. By confirming that a tumor-specific peptide is naturally processed and presented, and is a target for CTLs, we unlock the potential to develop highly specific and potent therapeutic modalities, including peptide vaccines, TCR-engineered T cells, and TCR-mimic antibodies, bringing us one step closer to harnessing the full power of the immune system in the fight against cancer.[25][26][27]

References

  • Mass spectrometry–based identification of MHC-bound peptides for immunopeptidomics.
  • Mass spectrometry–based identification of MHC-bound peptides for immunopeptidomics.
  • Immunopeptidomics Workflow for Isolation and LC-MS/MS Analysis of MHC Class I-Bound Peptides Under Hypoxic Conditions. Bio-protocol.
  • The ABCs of Immunology: Structure and Function of TAP, the Transporter Associated with Antigen Processing. Physiology (Bethesda).
  • Immunopeptidomics Workflow for Isolation and LC-MS/MS Analysis of MHC Class I-Bound Peptides Under Hypoxic Conditions. PubMed.
  • Mass spectrometry-based identification of MHC-bound peptides for immunopeptidomics. PubMed.
  • Mass Spectrometry-Based Identification of MHC-Associ
  • CD8+ T-cell immunity against cancer-testis antigens develops following allogeneic stem cell transplantation and reveals a potential mechanism for the graft-versus-leukemia effect. Blood.
  • Mass Spectrometry Analysis and Quantitation of Peptides Presented on the MHC II Molecules of Mouse Spleen Dendritic Cells. Journal of Proteome Research.
  • Transporter associated with antigen processing – Knowledge and References. Taylor & Francis Online.
  • Spontaneous T-cell responses against peptides derived from the Taxol resistance–associated gene-3 (TRAG-3) protein in cancer patients. Cancer Immunology, Immunotherapy.
  • Immunopeptidomics Workflow for Isolation and LC-MS/MS Analysis of MHC Class I-Bound Peptides Under Hypoxic Conditions | Request PDF.
  • Step-by-Step LC-MS/MS Workflow for Immunopeptidomics Analysis. MtoZ Biolabs.
  • Transporter associ
  • HIGH THROUGHPUT AUTOMATED WORKFLOW FOR THE ANALYSIS OF MHC-I AND MHC-II SAMPLES BY LC-MS/MS. CellCarta.
  • Structure and Dynamics of Antigenic Peptides in Complex with TAP. Frontiers in Immunology.
  • CAR T-Cell Cancer Therapy Targeting Surface Cancer/Testis Antigens. Frontiers in Immunology.
  • Principles of peptide selection by the transporter associ
  • Vaccination with NY-ESO-1 protein and CpG in Montanide induces integrated antibody/Th1 responses and CD8 T cells through cross-priming. PNAS.
  • Multiepitope CD8+ T cell response to a NY-ESO-1 peptide vaccine results in imprecise tumor targeting.
  • Cancer/Testis Antigens as Targets for RNA-Based Anticancer Therapy. MDPI.
  • Prediction and validation of murine MHC class I epitopes of the recombinant virus VSV-GP. Journal for ImmunoTherapy of Cancer.
  • Natural high-avidity T-cell receptor efficiently mediates regression of cancer/testis antigen 83 positive common solid cancers. Journal for ImmunoTherapy of Cancer.
  • Centrosomal Localisation of the Cancer/Testis (CT) Antigens NY-ESO-1 and MAGE-C1 Is Regulated by Proteasome Activity in Tumour Cells. PLOS ONE.
  • NY-ESO-1 accumulates at centrosomes upon inhibition of proteasome...
  • MHC class I. Wikipedia.
  • Cancer Immune Evasion Through Loss of MHC Class I Antigen Present
  • Cross‐presentation of NY‐ESO‐1 cytotoxic T lymphocyte epitope fused to human heat shock cognate protein 70 by dendritic cells. Cancer Science.
  • NY-ESO-1 (157-165) peptide - SLLMWITQC. InvivoGen.
  • MHC class I antigen presentation and implications for developing a new generation of therapeutic vaccines. Expert Review of Vaccines.
  • CTAG1B cancer/testis antigen 1B [Homo sapiens (human)].
  • Major Histocompatibility Complex (MHC)
  • Identification of immunogenic HLA-A*02:01 epitopes associated with HCC for immunotherapy development. Journal for ImmunoTherapy of Cancer.
  • The HLA-A0201-restricted minor histocompatibility antigen HA-1H peptide can also be presented by another HLA-A2 subtype, A0206. Journal of Immunology.
  • Antibodies binding To HLA-A2/WT1.

Sources

Exploratory

An In-Depth Technical Guide to the Role of Cancer/Testis Antigen 1 (NY-ESO-1) in Tumor Immunology with a Focus on the 127-136 Epitope Region

Executive Summary Cancer/Testis Antigen 1 (CTAG1B), more commonly known as New York Esophageal Squamous Cell Carcinoma 1 (NY-ESO-1), represents a paradigm of tumor-specific antigens due to its unique expression profile a...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Cancer/Testis Antigen 1 (CTAG1B), more commonly known as New York Esophageal Squamous Cell Carcinoma 1 (NY-ESO-1), represents a paradigm of tumor-specific antigens due to its unique expression profile and profound immunogenicity.[1][2] Normally silenced in somatic tissues, its aberrant expression in a wide array of malignancies makes it an exceptionally specific target for immunotherapy.[3] This guide provides a detailed exploration of the immunological significance of NY-ESO-1, with a specific focus on the amino acid region 127-136. While the literature more extensively documents other epitopes like the HLA-A2-restricted peptide 157-165, the 127-136 region is a critical component of a larger, promiscuous MHC class II epitope. This region is instrumental in eliciting CD4+ T helper cell responses, which are vital for orchestrating a comprehensive and durable anti-tumor immune attack. We will delve into the molecular mechanisms of its processing and presentation, its recognition by the immune system, its application in therapeutic strategies, and the detailed experimental protocols used to investigate its function.

The Foundation: Cancer/Testis Antigens and NY-ESO-1

Cancer/Testis Antigens (CTAs) are a class of tumor-associated antigens distinguished by their expression in adult immune-privileged germ cells (primarily testes) and various tumor types, with minimal to no expression in normal somatic tissues.[4] This restricted expression pattern minimizes the risk of on-target, off-tumor toxicities, making CTAs highly attractive targets for cancer immunotherapy.[1][3]

NY-ESO-1 (CTAG1B) is arguably the most immunogenic CTA identified to date.[2] It is an 180-amino acid protein whose function in germ cells is thought to be related to cell cycle progression and differentiation, though its precise role remains under investigation.[3] In cancer cells, its re-expression is often linked to epigenetic events like DNA demethylation.[5] Critically, NY-ESO-1 can spontaneously elicit both humoral (antibody) and cellular (T-cell) immune responses in patients with tumors that express the antigen, a clear indication of its potent immunogenicity.[2][6]

Antigen Processing and Presentation: The Journey to Immune Recognition

For an intracellular protein like NY-ESO-1 to trigger an immune response, it must be processed into small peptide fragments and presented on the cell surface by Major Histocompatibility Complex (MHC) molecules. This process follows two primary pathways.

2.1 MHC Class I Pathway (for CD8+ Cytotoxic T-Cells)

The classical pathway for endogenous antigens involves the degradation of the NY-ESO-1 protein by the ubiquitin-proteasome system.[7][8] The resulting peptides, typically 8-11 amino acids long, are transported into the endoplasmic reticulum (ER) where they are loaded onto MHC class I molecules (e.g., HLA-A2). This peptide-MHC complex is then trafficked to the cell surface for recognition by CD8+ cytotoxic T-lymphocytes (CTLs). The most studied NY-ESO-1 epitope in this context is SLLMWITQC (residues 157-165), which is presented by the common HLA-A*02:01 allele.[7][9][10][11]

2.2 MHC Class II Pathway (for CD4+ Helper T-Cells) and the Significance of the 127-136 Region

The MHC class II pathway typically presents peptides from exogenous proteins that are taken up by professional antigen-presenting cells (APCs) like dendritic cells (DCs). However, nonclassical pathways exist that allow for the presentation of endogenous antigens, like NY-ESO-1, on MHC class II molecules by tumor cells themselves.[12] This involves intracellular degradation in endosomal/lysosomal compartments and loading onto MHC class II molecules (e.g., HLA-DR, HLA-DP).

The 127-136 region of NY-ESO-1 is a core component of longer peptide epitopes presented by MHC class II molecules. For instance, a broader peptide region, NY-ESO-1 117-143 , has been identified as containing promiscuous T-helper epitopes capable of binding to multiple HLA class II alleles, including HLA-DR4.[13][14] Another overlapping epitope, NY-ESO-1 123-137 , has been shown to be restricted by HLA-DRB3*02:02.[15] The activation of NY-ESO-1-specific CD4+ T helper cells by this region is a pivotal event, as these cells orchestrate the anti-tumor response by:

  • "Licensing" Dendritic Cells: Enhancing their ability to activate CD8+ CTLs.

  • Providing "Help" for CD8+ T-Cells: Promoting their proliferation, survival, and effector function.

  • Supporting B-Cell Activation: Driving the production of NY-ESO-1 specific antibodies.[16]

The ability of a single antigen to provide epitopes for both CD8+ and CD4+ T cells makes it an exceptionally powerful target for vaccines and other immunotherapies.[17]

Antigen_Presentation_Pathway cluster_tumor_cell Tumor Cell Cytoplasm cluster_er Endoplasmic Reticulum cluster_endosome Endosome/Lysosome NYESO1 NY-ESO-1 Protein Proteasome Proteasome NYESO1->Proteasome Ubiquitination NYESO1_endo NY-ESO-1 Protein Peptide_I MHC-I Peptides (e.g., 157-165) Proteasome->Peptide_I Degradation MHC_I MHC Class I (e.g., HLA-A2) Peptide_I->MHC_I TAP Transport MHC_I_Complex Peptide-MHC I Complex MHC_I->MHC_I_Complex Loading CD8_TCell CD8+ Cytotoxic T-Cell MHC_I_Complex->CD8_TCell TCR Recognition -> Tumor Killing Peptide_II MHC-II Peptides (e.g., 117-143) NYESO1_endo->Peptide_II Proteolysis MHC_II MHC Class II (e.g., HLA-DR4) Peptide_II->MHC_II Loading MHC_II_Complex Peptide-MHC II Complex MHC_II->MHC_II_Complex CD4_TCell CD4+ Helper T-Cell MHC_II_Complex->CD4_TCell TCR Recognition -> Immune Help

Caption: NY-ESO-1 processing via MHC Class I and II pathways.
Therapeutic Strategies Targeting NY-ESO-1

The immunogenic properties of NY-ESO-1 have made it a focal point for the development of cancer immunotherapies.

3.1 Peptide-Based Vaccines

The most direct approach involves vaccinating patients with specific NY-ESO-1 peptides to stimulate and expand antigen-specific T-cells. Clinical trials have evaluated vaccines using both MHC class I and class II restricted peptides, often combined with adjuvants like Montanide ISA51 or poly-ICLC to boost the immune response.[9][18] These studies have successfully demonstrated the induction of peptide-specific T-cell responses.[9][18] Combining these vaccines with immune checkpoint inhibitors, such as anti-CTLA-4 (ipilimumab), has been explored to overcome tumor-induced immunosuppression and enhance clinical benefit.[19]

3.2 Adoptive Cell Therapy (ACT)

ACT involves isolating T-cells, engineering them to recognize tumor antigens, expanding them to large numbers ex vivo, and re-infusing them into the patient. For NY-ESO-1, this is primarily achieved through:

  • T-Cell Receptor (TCR) Engineered T-Cells: T-cells are genetically modified to express a TCR with high affinity for a specific NY-ESO-1 peptide-MHC complex (e.g., NY-ESO-1 157-165/HLA-A2). This approach has shown remarkable clinical efficacy, particularly in synovial sarcoma and melanoma.[20]

The development of therapies that can activate both CD8+ and CD4+ T-cells, for instance by using vaccines containing both class I and class II epitopes, is a promising strategy for generating more robust and lasting anti-tumor immunity.[17]

| Select Clinical Trials Targeting NY-ESO-1 | | :--- | :--- | :--- | :--- | | Intervention | Cancer Type | Phase | Key Findings/Objective | | NY-ESO-1 Peptides (Class I & II) | Metastatic Castration-Resistant Prostate Cancer | I | Tolerable, slowed PSA doubling time, and induced antigen-specific T-cell responses.[18] | | NY-ESO-1 Peptide Vaccine + Ipilimumab | Metastatic Melanoma | I | Combination was safe; T-cell and antibody responses to NY-ESO-1 were detected in 75% and 88% of patients, respectively.[19] | | Autologous T-cells engineered with NY-ESO-1c259 TCR | Metastatic Synovial Sarcoma | II | Mediated clinically meaningful antitumor effects.[20] | | NY-ESO-1 Peptide Vaccine + Nivolumab | Advanced Ovarian Cancer | II | Aims to prevent resistance to anti-PD-1 therapy by using the vaccine as a priming agent.[7] |

Key Experimental Methodologies

Validating the immunogenicity of the NY-ESO-1 (127-136) region and evaluating patient responses requires robust, standardized assays. The Enzyme-Linked Immunospot (ELISpot) assay is the gold standard for quantifying antigen-specific T-cells at the single-cell level.

4.1 Detailed Protocol: IFN-γ ELISpot Assay for Detecting NY-ESO-1-Specific T-Cells

Principle: The ELISpot assay is a highly sensitive method to detect cytokine-secreting cells.[6] Cells are cultured on a surface coated with a cytokine-specific capture antibody. As T-cells are activated by the NY-ESO-1 peptide, they secrete IFN-γ, which is captured by the antibody in the immediate vicinity of the cell. After washing the cells away, a detection antibody and substrate are added, resulting in a visible spot for each cytokine-secreting cell.[11]

Causality and Self-Validation: This protocol is designed to be self-validating. The Negative Control (cells with no peptide) establishes the baseline background signal. The Positive Control (a mitogen like PHA) confirms that the T-cells are viable and capable of producing IFN-γ, validating the cellular component of the assay. Comparing the spot count in the experimental wells to the negative control allows for the confident quantification of antigen-specific responses.

Materials:

  • 96-well PVDF membrane ELISpot plates

  • Anti-human IFN-γ capture antibody

  • Biotinylated anti-human IFN-γ detection antibody

  • Streptavidin-Alkaline Phosphatase (or HRP)

  • Substrate (e.g., BCIP/NBT)

  • Recombinant human IL-2

  • NY-ESO-1 peptide pool (including a long peptide spanning the 127-136 region)

  • Peripheral Blood Mononuclear Cells (PBMCs) from patients or healthy donors

  • Complete RPMI-1640 medium

  • Fetal Bovine Serum (FBS)

  • Phytohemagglutinin (PHA) as a positive control

  • Automated ELISpot reader and analysis software

Step-by-Step Methodology:

  • Plate Coating:

    • Pre-wet the PVDF membrane with 35% ethanol for 30 seconds.

    • Wash the plate 5 times with sterile water.

    • Coat the wells with anti-human IFN-γ capture antibody diluted in PBS.

    • Incubate overnight at 4°C.

  • Cell Preparation and Plating:

    • The next day, wash the plate 5 times with sterile PBS to remove excess capture antibody.

    • Block the membrane with complete RPMI medium containing 10% FBS for at least 1 hour at 37°C.

    • Thaw and count patient/donor PBMCs. Resuspend cells in complete medium.

    • Add 2x10⁵ to 3x10⁵ PBMCs to each well.

    • Prepare experimental conditions in triplicate:

      • Negative Control: Cells + medium only.

      • Experimental: Cells + NY-ESO-1 peptide pool (final concentration typically 1-10 µg/mL).

      • Positive Control: Cells + PHA.

  • Incubation:

    • Incubate the plate for 18-24 hours at 37°C in a 5% CO₂ incubator. Rationale: This duration is optimal for capturing IFN-γ secretion from effector memory T-cells without inducing significant cell proliferation.

  • Detection:

    • Wash the plate to remove cells using PBS containing 0.05% Tween-20.

    • Add the biotinylated anti-human IFN-γ detection antibody.

    • Incubate for 2 hours at room temperature.

    • Wash the plate thoroughly.

    • Add Streptavidin-enzyme conjugate and incubate for 1 hour at room temperature.

    • Wash the plate thoroughly.

    • Add the substrate solution and monitor for spot development (typically 5-20 minutes).

    • Stop the reaction by washing extensively with tap water and allow the plate to dry completely.

  • Analysis:

    • Count the spots in each well using an automated ELISpot reader.

    • Calculate the number of Spot-Forming Units (SFU) per million PBMCs. A positive response is typically defined as a spot count that is at least twice the background (negative control) and above a minimum threshold (e.g., 50 SFU/10⁶ cells).

ELISpot_Workflow cluster_prep Day 1: Plate Preparation cluster_assay Day 2: Assay Execution cluster_analysis Analysis p1 1. Pre-wet PVDF Plate with Ethanol p2 2. Wash with Sterile Water p1->p2 p3 3. Coat with Capture Ab (anti-IFN-γ) p2->p3 p4 4. Incubate Overnight at 4°C p3->p4 a1 5. Wash & Block Plate a2 6. Add PBMCs and Stimuli (Peptide, Controls) a1->a2 a3 7. Incubate 18-24h at 37°C a2->a3 a4 8. Lyse Cells & Add Detection Ab a3->a4 a5 9. Add Enzyme Conjugate a4->a5 a6 10. Add Substrate & Develop Spots a5->a6 an1 11. Stop Reaction & Dry Plate an2 12. Count Spots with Automated Reader an1->an2 an3 13. Calculate SFU per 10^6 PBMCs an2->an3

Caption: Standard workflow for an IFN-γ ELISpot assay.
Conclusion and Future Directions

Cancer/Testis Antigen 1 (NY-ESO-1) is a cornerstone of modern tumor immunology, providing a highly specific and immunogenic target for therapeutic intervention. While much research has focused on MHC class I-restricted epitopes, the role of regions like 127-136, which form the core of MHC class II epitopes, is critically important for generating a holistic and effective anti-tumor response. The ability to activate CD4+ helper T-cells is a key determinant in the quality and durability of cancer immunity.

Future research will continue to optimize therapeutic strategies. This includes the design of novel vaccine platforms that can efficiently deliver both CD4+ and CD8+ T-cell epitopes, the development of next-generation adoptive cell therapies with enhanced safety and efficacy profiles, and the rational combination of NY-ESO-1 targeted therapies with other treatment modalities, such as checkpoint inhibitors and epigenetic drugs that can increase antigen expression. A deeper understanding of the precise mechanisms governing the processing and presentation of these epitopes will be essential to unlocking their full therapeutic potential for a wider range of patients.

References
  • NY-ESO-1 Vaccine + Nivolumab for Ovarian Cancer - Clinical Trials. (n.d.).
  • Mies F., et al. (2021). PLGA Nanoparticles Co-encapsulating NY-ESO-1 Peptides and IMM60 Induce Robust CD8 and CD4 T Cell and B Cell Responses. Frontiers in Immunology. Retrieved from [Link]

  • Ebstein, F., et al. (2016). Major Histocompatibility Complex (MHC) Class I Processing of the NY-ESO-1 Antigen Is Regulated by Rpn10 and Rpn13 Proteins and Immunoproteasomes following Non-lysine Ubiquitination. Journal of Biological Chemistry. Retrieved from [Link]

  • Julve, M., et al. (2024). Gene of the month: cancer testis antigen gene 1b (NY-ESO-1). Journal of Clinical Pathology. Retrieved from [Link]

  • Matsuzaki, J., et al. (2014). Nonclassical Antigen-Processing Pathways Are Required for MHC Class II–Restricted Direct Tumor Recognition by NY-ESO-1–Specific CD4+ T Cells. Cancer Immunology Research. Retrieved from [Link]

  • CTAG1B (CTAG, NY-ESO-1). (2019). Cancer Genetics Web. Retrieved from [Link]

  • Di Giacomo, A. M., et al. (2018). Immune landscape and in vivo immunogenicity of NY-ESO-1 tumor antigen in advanced neuroblastoma patients. BMC Cancer. Retrieved from [Link]

  • Jäger, E., et al. (2001). Differential presentation of a soluble exogenous tumor antigen, NY-ESO-1, by distinct human dendritic cell populations. PNAS. Retrieved from [Link]

  • Julve, M., et al. (2023). Gene of the month: cancer testis antigen gene 1b (NY-ESO-1). Ovid. Retrieved from [Link]

  • In vitro immunogenicity of NY-ESO-1 natural peptides and analogues. (n.d.). ResearchGate. Retrieved from [Link]

  • Drakaki, A., et al. (2015). HLA-restricted NY-ESO-1 peptide immunotherapy for metastatic castration resistant prostate cancer. Cancer Immunology, Immunotherapy. Retrieved from [Link]

  • Al-Subaih, M., et al. (2021). Cancer-Testis Antigens in Triple-Negative Breast Cancer: Role and Potential Utility in Clinical Practice. MDPI. Retrieved from [Link]

  • Sang, M., et al. (2023). NY-ESO-1 antigen: A promising frontier in cancer immunotherapy. Clinical and Translational Medicine. Retrieved from [Link]

  • Straetemans, T., et al. (2021). Evaluation of Production Protocols for the Generation of NY-ESO-1-Specific T Cells. Cells. Retrieved from [Link]

  • Wang, Y., et al. (2022). Cancer/testis antigens: promising immunotherapy targets for digestive tract cancers. Journal of Hematology & Oncology. Retrieved from [Link]

  • Major Histocompatibility Complex (MHC) Class I. (2016). Amanote Research. Retrieved from [Link]

  • D'Urso, C. M., et al. (2003). Multiepitope CD8+ T cell response to a NY-ESO-1 peptide vaccine results in imprecise tumor targeting. The Journal of Clinical Investigation. Retrieved from [Link]

  • CTAG1B - cancer/testis antigen 1B. (n.d.). WikiGenes. Retrieved from [Link]

  • Yuan, J., et al. (2011). Integrated NY-ESO-1 antibody and CD8+ T-cell responses correlate with clinical benefit in advanced melanoma patients treated with ipilimumab. PNAS. Retrieved from [Link]

  • CTAG1B. (n.d.). Wikipedia. Retrieved from [Link]

  • Zeng, G., et al. (2002). Generation of NY-ESO-1-specific CD4+ and CD8+ T Cells by a Single Peptide with Dual MHC Class I and Class II Specificities: A New Strategy for Vaccine Design. Cancer Research. Retrieved from [Link]

  • Rasalan, T. S., et al. (2021). A phase 1 study of NY-ESO-1 vaccine + anti-CTLA4 antibody Ipilimumab (IPI) in patients with unresectable or metastatic melanoma. Journal for ImmunoTherapy of Cancer. Retrieved from [Link]

  • Webb, A. I., et al. (2004). Functional and structural characteristics of NY-ESO-1-related HLA A2-restricted epitopes and the design of a novel immunogenic analogue. The Journal of Biological Chemistry. Retrieved from [Link]

  • CTAG1B cancer/testis antigen 1B [ (human)]. (2026). NCBI Gene. Retrieved from [Link]

  • Webb, A. I., et al. (2004). Functional and Structural Characteristics of NY-ESO-1-related HLA A2-restricted Epitopes and the Design of a Novel Immunogenic A. Semantic Scholar. Retrieved from [Link]

  • One NY-ESO-1-derived epitope that promiscuously binds to multiple HLA-DR and HLA-DP4 molecules and stimulates autologous CD4+ Cells from Patients with NY-ESO-1-expressing melanoma. (n.d.). ResearchGate. Retrieved from [Link]

  • Susumu, S., et al. (2008). Cross-presentation of NY-ESO-1 cytotoxic T lymphocyte epitope fused to human heat shock cognate protein 70 by dendritic cells. Cancer Science. Retrieved from [Link]

  • CTAG1B. (n.d.). DISEASES - JensenLab. Retrieved from [Link]

  • Zeng, G., et al. (2001). CD4(+) T cell recognition of MHC class II-restricted epitopes from NY-ESO-1 presented by a prevalent HLA DP4 allele. The Journal of Immunology. Retrieved from [Link]

Sources

Foundational

Structural biology of Cancer/testis antigen 1 (127-136) HLA complex

Title: Structural Biology of the Cancer/Testis Antigen 1 (127-136) HLA Complex: A Technical Guide for Immunotherapeutic Development Executive Summary Cancer/testis antigen 1 (CTAG1), universally known as NY-ESO-1, is a p...

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Author: BenchChem Technical Support Team. Date: April 2026

Title: Structural Biology of the Cancer/Testis Antigen 1 (127-136) HLA Complex: A Technical Guide for Immunotherapeutic Development

Executive Summary

Cancer/testis antigen 1 (CTAG1), universally known as NY-ESO-1, is a premier target in oncology due to its restricted expression in normal tissues and high immunogenicity across various malignancies[1]. While the HLA-A02:01-restricted 157-165 epitope (SLLMWITQC) has historically dominated structural studies[2], the 127-136 epitope (TVSGNILTIR) restricted by HLA-A68:01 represents a critical, structurally distinct target for expanding patient coverage in peptide vaccines and adoptive T-cell therapies[3]. This technical guide delineates the structural mechanics, self-validating experimental workflows, and immunotherapeutic implications of the HLA-A*68:01–NY-ESO-1 (127-136) complex.

Structural Mechanics of the HLA-A*68:01–NY-ESO-1 (127-136) Complex

The presentation of the 10-mer TVSGNILTIR peptide by HLA-A*68:01 is governed by precise thermodynamic and steric interactions within the major histocompatibility complex (MHC) class I binding groove.

Anchor Residue Causality The HLA-A*68:01 allomorph possesses a distinct binding cleft characterized by a deep, hydrophobic B-pocket and a highly negatively charged F-pocket[4]. The NY-ESO-1 (127-136) peptide (TV SGNILTIR ) utilizes Valine at position 2 (P2) and Arginine at position 10 (P10/PΩ) as primary anchor residues to satisfy these structural constraints:

  • P2-Valine: Inserts deeply into the B-pocket, driving hydrophobic stabilization and anchoring the N-terminus of the peptide.

  • P10-Arginine: Forms a critical salt bridge with Aspartate 116 (Asp116) in the F-pocket of the HLA heavy chain. This electrostatic interaction is the primary thermodynamic driver of the complex's half-life, preventing premature peptide dissociation.

TCR-Facing Conformational Bulge Because the binding groove optimally accommodates 8- to 9-mer peptides, the 10-mer TVSGNILTIR sequence is forced to arch. Residues P4 through P8 (GNILT) bulge out of the binding groove, presenting a highly specific, solvent-exposed topographical landscape[4]. The flexibility of this central bulge dictates the shape complementarity required for T-cell receptor (TCR) Complementarity-Determining Region (CDR) recognition, directly influencing the diversity of the reactive TCR repertoire.

Antigen Processing and Presentation Pathway

The natural presentation of NY-ESO-1 (127-136) relies on a highly coordinated intracellular workflow that dictates which epitopes successfully reach the cell surface[5].

  • Proteasomal Cleavage: Cytosolic NY-ESO-1 is degraded by the immunoproteasome into precursor peptide fragments.

  • TAP Translocation: Peptides are shuttled into the endoplasmic reticulum (ER) via the Transporter Associated with Antigen Processing (TAP).

  • Peptide Loading Complex (PLC): Within the ER, chaperones (e.g., tapasin, calreticulin) facilitate the editing and loading of high-affinity peptides like TVSGNILTIR onto the nascent HLA-A*68:01 heavy chain and β2-microglobulin (β2m) heterodimer[6].

G A NY-ESO-1 Protein (Cytosol) B Proteasomal Cleavage A->B C TAP Transport (ER) B->C D HLA-A*68:01 Loading C->D E Golgi Export D->E F Cell Surface Presentation E->F

Caption: Antigen processing and presentation pathway of NY-ESO-1 (127-136) via HLA-A*68:01.

Experimental Protocols: Structural & Affinity Characterization

To develop targeted therapeutics (e.g., TCR-T cells or TCR-like antibodies), researchers must first isolate and characterize the pMHC complex. The following self-validating protocol ensures high-fidelity structural data by eliminating endogenous variables.

Methodology: Recombinant pMHC Refolding and Purification

  • Step 1: Inclusion Body Preparation. Express the extracellular domain of HLA-A*68:01 (residues 1-276) and human β2m separately in E. coli.

    • Causality: Bacterial expression prevents eukaryotic post-translational modifications and bypasses the endogenous TAP/PLC peptide loading machinery, ensuring a "blank slate" heavy chain.

  • Step 2: In Vitro Refolding. Denature inclusion bodies in 8M urea. Initiate refolding by rapid dilution into a buffer (100 mM Tris, 400 mM L-Arginine, pH 8.0) containing a 10-fold molar excess of synthetic TVSGNILTIR peptide and β2m.

    • Causality: The high concentration of L-Arginine suppresses non-specific protein aggregation, while the massive molar excess of peptide drives the thermodynamic equilibrium toward stable, 100% homogeneous ternary complex formation.

  • Step 3: Size Exclusion Chromatography (SEC). Purify the refolded complex using a Superdex 200 column to isolate the ~45 kDa monomeric pMHC fraction from aggregates and free proteins.

  • Step 4: Affinity Validation (SPR). Immobilize the purified pMHC on a CM5 sensor chip and flow soluble TCRs to determine association ( kon​ ) and dissociation ( koff​ ) rates.

G A Recombinant Expression (Heavy Chain & β2m) B In Vitro Refolding (with TVSGNILTIR) A->B C SEC Purification (Homogeneous pMHC) B->C D SPR Affinity Measurement C->D E X-ray Crystallography / Cryo-EM C->E

Caption: Experimental workflow for structural and affinity characterization of the pMHC complex.

Quantitative Data Summarization

The structural and kinetic parameters of the HLA-A*68:01–NY-ESO-1 (127-136) complex are critical for rational drug design and predicting immunogenicity.

ParameterValue / DescriptionFunctional Implication
Peptide Sequence TVSGNILTIR (10-mer)Extended length creates a prominent central bulge for TCR binding[4].
HLA Restriction HLA-A68:01Expands targetable patient population beyond the standard HLA-A02:01[3].
Primary Anchors P2 (Valine), P10 (Arginine)Secures peptide via hydrophobic (B-pocket) and electrostatic (F-pocket) interactions.
TCR Contact Residues P4-P8 (GNILT)High solvent accessibility; prime targets for affinity-matured TCRs.
Complex Stability High ( IC50​<50 nM)Ensures prolonged cell-surface presentation, enhancing in vivo immunogenicity[5].

Immunological Implications & Drug Development

Understanding the structural biology of the NY-ESO-1 (127-136) complex directly translates to advanced clinical applications:

  • Next-Generation Peptide Vaccines: Multiepitope long peptide vaccines incorporating the 127-136 sequence are being engineered to overcome HLA limitations and prevent tumor immune escape[7]. Advanced delivery systems, such as engineered Lactococcus lactis biovaccines, utilize these structurally validated sequences to stimulate robust CD8+ T-cell responses and modulate the tumor microenvironment[7].

  • TCR-Engineered T Cells (TCR-T): Structural mapping of the GNILT bulge allows for the rational design of affinity-enhanced TCRs. By mutating specific CDR loops to increase shape complementarity with the P4-P8 residues, researchers can significantly lower the KD​ (dissociation constant) of the TCR without inducing lethal cross-reactivity to off-target self-peptides[2].

References

  • Lee, M. Y., et al. (2020). Antigen processing and presentation in cancer immunotherapy. Journal for ImmunoTherapy of Cancer. URL: [Link]

  • van de Sandt, C. E., et al. (2019). Challenging immunodominance of influenza-specific CD8+ T cell responses restricted by the risk-associated HLA-A*68:01 allomorph. Nature Communications. URL: [Link]

  • Li, C., et al. (2025). Engineered Lactococcus lactis biovaccine containing NY-ESO-1 long peptides as potent immunotherapeutics. Materials Today Bio. URL: [Link]

  • Immune Epitope Database (IEDB). NY-ESO-1 (157-165) and related structural studies. URL: [Link]

  • Peptides & Elephants. Human NY-ESO-1 Peptide Pool and specific HLA-A*68:01 epitopes. URL: [Link]

Sources

Exploratory

Cancer/Testis Antigen 1 (127-136) Immunogenicity in Melanoma Models: A Technical Guide

Executive Summary Cancer/testis antigen 1 (CTAG1A/B), universally known as NY-ESO-1, represents a gold-standard target in melanoma immunotherapy due to its restricted expression in normal tissues (limited to immune-privi...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Cancer/testis antigen 1 (CTAG1A/B), universally known as NY-ESO-1, represents a gold-standard target in melanoma immunotherapy due to its restricted expression in normal tissues (limited to immune-privileged germ cells) and widespread re-expression in advanced melanomas[1]. While the HLA-A02:01-restricted 157-165 epitope is the most extensively studied, the 127-136 epitope (TVSGNILTIR) has emerged as a critical target for broadening patient inclusion, specifically for HLA-A68:01 positive individuals[2]. This technical guide provides a comprehensive mechanistic and procedural framework for evaluating NY-ESO-1 (127-136) immunogenicity in preclinical melanoma models.

Molecular Determinants of NY-ESO-1 (127-136)

The immunogenicity of a peptide is fundamentally dictated by its MHC binding affinity and the stability of the resulting peptide-MHC (pMHC) complex. The NY-ESO-1 127-136 decapeptide (TVSGNILTIR) exhibits optimal structural complementarity with the HLA-A*68:01 binding groove[3].

The Causality of Binding: HLA-A*68:01 heavily favors peptides with aliphatic residues at Position 2 (P2) and basic residues at the C-terminus (PΩ). In the 127-136 sequence, Valine (V) at P2 and Arginine (R) at P10 act as primary anchor residues, driving a low dissociation constant (Kd) and prolonged surface half-life[4].

Furthermore, this epitope is naturally processed and nested within a promiscuous HLA class II T-helper region (NY-ESO-1 119-143)[3]. This spatial overlap is biologically profound: in vivo, the processing of this longer fragment by professional antigen-presenting cells (pAPCs) allows for simultaneous presentation to CD4+ and CD8+ T cells. This dual presentation provides the necessary localized cytokine help (e.g., IL-2, IFN-γ) to break peripheral tolerance and sustain CD8+ cytotoxic T lymphocyte (CTL) expansion[3].

G A NY-ESO-1 Protein (Intracellular) B Proteasomal Degradation (Immunoproteasome) A->B Ubiquitination C Peptide Transport (TAP1/TAP2) B->C Cleavage to 127-136 D ER Loading onto HLA-A*68:01 C->D ER Entry E Surface Presentation (TVSGNILTIR) D->E Vesicular Transport F CD8+ T-Cell Recognition (TCR Activation) E->F Immunological Synapse

NY-ESO-1 127-136 proteasomal processing and HLA-A*68:01 presentation pathway.

Experimental Methodologies: Self-Validating Protocols

To rigorously evaluate the immunogenicity of NY-ESO-1 (127-136) in melanoma models, researchers must employ self-validating in vitro systems. The following protocols are designed to ensure that every observed T-cell response is causally linked to antigen-specific recognition.

Protocol 1: In Vitro Induction of NY-ESO-1 (127-136)-Specific CTLs

Objective: Generate and expand antigen-specific CD8+ T cells from HLA-A*68:01+ healthy donors or melanoma patients.

Step-by-Step Methodology:

  • pAPC Generation: Isolate CD14+ monocytes from HLA-A*68:01+ PBMCs. Culture for 5 days in RPMI-1640 supplemented with 10% human AB serum, GM-CSF (800 U/mL), and IL-4 (500 U/mL) to differentiate into immature dendritic cells (iDCs).

  • Antigen Pulsing & Maturation: Pulse iDCs with 10 μg/mL of synthetic NY-ESO-1 127-136 peptide (TVSGNILTIR) 2. Simultaneously, add a maturation cocktail (TNF-α, IL-1β, IL-6, and PGE2) for 48 hours.

    • Causality: PGE2 is critical for upregulating CCR7, allowing DCs to migrate, while the cytokines upregulate CD80/CD86 costimulatory molecules. Without CD80/CD86 engagement with CD28 on T cells, TCR stimulation leads to anergy rather than activation.

  • Co-Culture: Isolate autologous CD8+ T cells using magnetic negative selection. Co-culture CD8+ T cells with peptide-pulsed mature DCs at a 10:1 ratio in the presence of IL-21 (30 ng/mL) to prime the T cells.

  • Restimulation: On days 7 and 14, restimulate the cultures with irradiated, peptide-pulsed autologous PBMCs. Supplement with IL-2 (50 U/mL), IL-7 (5 ng/mL), and IL-15 (5 ng/mL).

    • Causality: This specific cytokine triad promotes the survival and expansion of memory-phenotype CTLs rather than driving terminal exhaustion, which is common when high-dose IL-2 is used alone.

  • Self-Validation System: Run parallel cultures using DCs pulsed with an irrelevant HLA-A*68:01 peptide (e.g., Influenza NP) to establish the baseline of non-specific expansion. Any expansion in the NY-ESO-1 arm must statistically exceed this baseline to be considered valid.

Workflow A Isolate PBMCs from HLA-A*68:01+ Donor B Generate Monocyte-Derived Dendritic Cells (moDCs) A->B GM-CSF + IL-4 C Pulse moDCs with NY-ESO-1 (127-136) B->C + Maturation Cocktail D Co-culture with Autologous CD8+ T Cells C->D Antigen Presentation E Restimulate (Days 7 & 14) D->E IL-2 + IL-7 + IL-15 F Quantify Immunogenicity (ELISPOT & Tetramer) E->F T-Cell Expansion

Step-by-step workflow for in vitro induction of NY-ESO-1 (127-136) specific CD8+ T cells.

Protocol 2: Functional Validation via ELISPOT and Cytotoxicity Assays

Objective: Quantify the effector function of the expanded CTLs against NY-ESO-1+ melanoma cells.

Step-by-Step Methodology:

  • Target Cell Preparation: Select HLA-A68:01+ melanoma cell lines (e.g., naturally NY-ESO-1+ lines or engineered variants). As a negative control, use HLA-A68:01+ / NY-ESO-1- lines.

  • ELISPOT Assay: Plate 1x10^5 expanded T cells with 1x10^4 target cells in anti-IFN-γ coated ELISPOT plates. Incubate for 18-24 hours.

  • Cytotoxicity (Flow-based): Label target cells with CFSE. Co-culture with T cells at varying Effector:Target (E:T) ratios (e.g., 10:1, 5:1, 1:1) for 4 hours. Stain with 7-AAD to quantify the percentage of dead target cells (CFSE+/7-AAD+).

  • Self-Validation System: The assay is only valid if the T cells lyse the NY-ESO-1+ targets but strictly spare the NY-ESO-1- targets. This internal control proves that cytotoxicity is MHC-restricted and antigen-specific, ruling out alloreactivity or NK-like non-specific killing.

Quantitative Data Summaries

The following tables synthesize expected quantitative benchmarks for NY-ESO-1 (127-136) based on established melanoma immunogenicity models.

Table 1: NY-ESO-1 127-136 Peptide Characteristics
PropertyValue / Description
Sequence TVSGNILTIR2
Length 10 amino acids (Decapeptide)
Target Antigen Cancer/testis antigen 1 (CTAG1A/B / NY-ESO-1)
Primary HLA Restriction HLA-A*68:01 [[3]]()
Anchor Residues P2: Valine (V), P10: Arginine (R)
Overlapping Helper Epitope NY-ESO-1 119-143 (Promiscuous Class II) [[3]]()
Table 2: Comparative Immunogenicity Metrics in Melanoma Models
Assay TypeTarget Cell / ConditionExpected ReadoutInterpretation
IFN-γ ELISPOT HLA-A68:01+ / NY-ESO-1+ Melanoma> 500 SFU / 10^5 T cellsRobust antigen-specific cytokine release.
IFN-γ ELISPOT HLA-A68:01+ / NY-ESO-1- Melanoma< 20 SFU / 10^5 T cellsValidates lack of non-specific alloreactivity.
Tetramer Staining Post-Day 14 Expansion5% - 15% Tetramer+ CD8+Successful in vitro expansion of specific clones.
Cytotoxicity (Flow) E:T Ratio 10:140% - 60% Specific LysisHigh functional avidity and target cell killing.

References

  • Matsuzaki et al. (2008). Recognition of naturally processed and ovarian cancer reactive CD8+ T cell epitopes within a promiscuous HLA class II T-helper region of NY-ESO-1. PMC / NIH.3

  • Dölen et al. (2021). PLGA Nanoparticles Co-encapsulating NY-ESO-1 Peptides and IMM60 Induce Robust CD8 and CD4 T Cell and B Cell Responses. Frontiers in Immunology. 1

  • Bio-Synthesis Database. T Cell Defined Human Tumor Antigens. Bio-Synthesis. 4

  • Dölen et al. (2021). PLGA Nanoparticles Co-encapsulating NY-ESO-1 Peptides and IMM60 Induce Robust CD8 and CD4 T Cell and B Cell Responses - PMC. NIH.2

Sources

Foundational

Decoding the Immunogenic Landscape of NY-ESO-1 (127-136): Expression Profiles and Therapeutic Methodologies in Solid Tumors

Executive Summary Cancer/testis antigen 1 (encoded by the CTAG1B gene), commonly known as NY-ESO-1, is one of the most immunogenic tumor-associated antigens identified to date. While the bulk of early immunotherapeutic r...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Cancer/testis antigen 1 (encoded by the CTAG1B gene), commonly known as NY-ESO-1, is one of the most immunogenic tumor-associated antigens identified to date. While the bulk of early immunotherapeutic research focused heavily on the HLA-A*02:01-restricted 157-165 epitope, the strategic focus in modern vaccine design and adoptive cell therapy (ACT) has expanded to encompass broader human leukocyte antigen (HLA) coverage.

The NY-ESO-1 (127-136) peptide—sequence TVSGNILTIR—represents a critical breakthrough in this expansion. Restricted primarily by HLA-A*68:01, this decapeptide offers a unique mechanistic advantage: it is physically nested within a promiscuous HLA class II T-helper region. This whitepaper dissects the molecular causality behind its immunogenicity, maps its expression across solid tumors, and provides self-validating experimental workflows for evaluating its efficacy in preclinical drug development.

Molecular Causality: The Dual-Epitope Advantage

In tumor immunology, the rapid exhaustion of CD8+ cytotoxic T lymphocytes (CTLs) is a primary cause of therapeutic failure. Sustained CTL activity requires concurrent cytokine support (e.g., IL-2, IFN-γ) from CD4+ T-helper cells.

The structural brilliance of the NY-ESO-1 (127-136) epitope lies in its genomic and proteomic positioning. The TVSGNILTIR sequence is localized entirely within the NY-ESO-1 (119-143) region. This larger 25-mer peptide is a capable of loading onto multiple HLA-DR alleles[1].

The Causality of Dual Presentation: When an antigen-presenting cell (APC) internalizes the NY-ESO-1 protein, endolysosomal processing yields the 119-143 fragment for MHC-II presentation (activating CD4+ T cells). Simultaneously, cross-presentation pathways route the antigen to the proteasome, generating the 127-136 fragment for MHC-I (HLA-A*68:01) presentation (activating CD8+ T cells). By targeting this specific locus, vaccine developers can engineer a single polypeptide that guarantees the simultaneous, localized priming of both CD4+ and CD8+ compartments, thereby preventing premature CTL exhaustion[1].

Expression Profiles in Solid Tumors

NY-ESO-1 is defined by its strict expression pattern: it is highly active in the embryonic germline and adult testes (which lack HLA class I molecules, rendering them immune-privileged) but is heavily silenced in normal somatic tissues. Epigenetic dysregulation (specifically DNA hypomethylation) in solid tumors reactivates CTAG1B transcription.

The table below summarizes the quantitative expression frequencies of NY-ESO-1 across major solid tumors, highlighting the addressable patient populations for 127-136 targeted therapies.

Solid Tumor TypeNY-ESO-1 Expression FrequencyClinical & Immunological Significance
Epithelial Ovarian Cancer 30% – 43%High correlation with spontaneous humoral and CD8+ T-cell responses; prime candidate for dual-epitope vaccines.
Melanoma 40% – 50%Highly immunogenic; frequent target in adoptive T-cell transfer (ACT) and immune checkpoint blockade combination trials.
Non-Small Cell Lung Cancer 20% – 30%Expression often correlates with advanced tumor grade, offering a target for late-stage salvage therapies.
Esophageal Carcinoma 20% – 33%Site of initial SEREX discovery; demonstrates robust, pre-existing memory T-cell infiltration in seropositive patients.

Antigen Processing & Presentation Pathway

To effectively design immunotherapeutics, one must map the intracellular trajectory of the antigen. The following diagram illustrates the endogenous processing of NY-ESO-1 and the specific generation of the 127-136 epitope.

G NY_ESO_1 NY-ESO-1 Antigen (Cytosol) Proteasome Proteasomal Cleavage NY_ESO_1->Proteasome Peptide Epitope 127-136 (TVSGNILTIR) Proteasome->Peptide TAP TAP Transporter (ER Import) Peptide->TAP HLA HLA-A*68:01 Loading (Endoplasmic Reticulum) TAP->HLA Surface MHC-I:Peptide Complex (Tumor Cell Surface) HLA->Surface TCR T-Cell Receptor (CD8+ CTL Activation) Surface->TCR TCR Recognition

Antigen processing and HLA-A*68:01 presentation of NY-ESO-1 (127-136) to CD8+ T-cells.

Self-Validating Experimental Methodologies

For drug development professionals, validating the immunogenicity of the 127-136 epitope requires rigorous, self-contained experimental systems. The following protocols detail the synthesis of delivery vectors and the functional validation of T-cell responses.

Protocol 1: PLGA Nanoparticle Encapsulation & DC Cross-Presentation

Naked peptides are rapidly degraded by serum peptidases and fail to efficiently enter the MHC-I cross-presentation pathway. solve this by protecting the antigen and acting as a synthetic pathogen[2].

Step-by-Step Methodology:

  • Co-Encapsulation: Dissolve the NY-ESO-1 (127-136) peptide (TVSGNILTIR) and an invariant NKT cell agonist (e.g., IMM60) in an organic solvent containing PLGA.

    • Causality: Co-encapsulating the antigen with an adjuvant ensures that the exact same dendritic cell (DC) taking up the antigen also receives a maturation signal, preventing the induction of peripheral tolerance.

  • Double Emulsion Synthesis: Utilize a water-in-oil-in-water (w/o/w) emulsion technique followed by solvent evaporation.

    • Causality: The w/o/w method is thermodynamically required to trap hydrophilic peptides within the hydrophobic core of the PLGA matrix.

  • DC Loading & Endosomal Escape: Incubate human monocyte-derived DCs (moDCs) with the synthesized nanoparticles (~200 nm diameter) for 24 hours.

    • Causality: Particles sized at ~200 nm are preferentially taken up via clathrin-mediated endocytosis. As the PLGA degrades, it induces an osmotic swelling effect that ruptures the endosome, releasing the 127-136 peptide directly into the cytosol for TAP-mediated ER import and HLA-A*68:01 loading.

Protocol 2: IFN-γ ELISPOT for Functional CTL Validation

While tetramer staining confirms structural TCR-MHC binding, it does not guarantee functional cytotoxicity. The Enzyme-Linked Immunospot (ELISPOT) assay is the gold standard because it provides single-cell resolution of active cytokine secretion. This protocol is designed as a self-validating system through the mandatory inclusion of mechanistic controls.

Step-by-Step Methodology:

  • Plate Preparation: Coat a 96-well PVDF-membrane plate with an anti-human IFN-γ capture antibody overnight at 4°C. Block with 10% human AB serum.

    • Causality: The highly porous PVDF membrane provides a massive surface area, immediately capturing secreted cytokines before they diffuse, ensuring tight, quantifiable spots.

  • Co-Culture: Plate HLA-A*68:01+ moDCs (loaded via Protocol 1) alongside patient-derived, NY-ESO-1 seropositive CD8+ T cells at an effector-to-target (E:T) ratio of 10:1.

  • Internal Validation Controls (Critical):

    • Positive Control (PMA/Ionomycin): Bypasses the TCR to directly activate Protein Kinase C and calcium flux. Validates that the T cells are alive and mechanically capable of secreting IFN-γ.

    • Negative Control (Irrelevant Peptide): Load DCs with an irrelevant HLA-A*68:01 binding peptide (e.g., from HIV-Gag). Establishes the baseline noise of non-specific TCR activation or alloreactivity.

  • Detection & Amplification: After 24 hours of incubation, wash the cells away. Apply a biotinylated anti-IFN-γ detection antibody, followed by Streptavidin-Alkaline Phosphatase (ALP). Develop using BCIP/NBT substrate.

    • Causality: The ALP enzyme cleaves the substrate to form an insoluble precipitate directly at the site of the original secreting T cell, allowing researchers to quantify the exact frequency of NY-ESO-1 (127-136) specific CTLs.

References

  • Recognition of naturally processed and ovarian cancer reactive CD8+ T cell epitopes within a promiscuous HLA class II T-helper region of NY-ESO-1. PubMed Central (National Institutes of Health). Available at:[Link]

  • PLGA Nanoparticles Co-encapsulating NY-ESO-1 Peptides and IMM60 Induce Robust CD8 and CD4 T Cell and B Cell Responses. Frontiers in Immunology / PMC. Available at:[Link]

  • T Cell Defined Human Tumor Antigens. Bio-Synthesis Inc. Available at:[Link]

  • Engineered Lactococcus lactis biovaccine containing NY-ESO-1 long peptides as potent immunotherapeutics. PubMed Central (National Institutes of Health). Available at:[Link]

Sources

Exploratory

CTAG1B / Cancer/testis antigen 1 (127-136) epitope discovery

An In-Depth Technical Guide to the Discovery of CTAG1B / Cancer/testis antigen 1B (127-136) Epitopes Audience: Researchers, scientists, and drug development professionals. Foreword: The Rationale for Targeting CTAG1B Can...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Discovery of CTAG1B / Cancer/testis antigen 1B (127-136) Epitopes

Audience: Researchers, scientists, and drug development professionals.

Foreword: The Rationale for Targeting CTAG1B

Cancer/testis antigen 1B (CTAG1B), also widely known as NY-ESO-1, stands as a paradigm of a promising immunotherapeutic target. Its expression is largely confined to the immunoprivileged germ cells of the testis in healthy adults, yet it is aberrantly re-activated in a wide spectrum of malignancies, including melanoma, synovial sarcoma, and non-small cell lung cancer. This tumor-restricted expression profile minimizes the risk of on-target, off-tumor toxicities, a critical consideration in the development of potent immunotherapies. The core of harnessing the immune system against CTAG1B-expressing tumors lies in the identification of specific epitopes—short peptide fragments of the antigen that are presented by Human Leukocyte Antigen (HLA) molecules on the tumor cell surface and recognized by T-cells. This guide provides a comprehensive, technically-grounded walkthrough of the discovery and validation process for T-cell epitopes within the 127-136 region of the CTAG1B protein.

Part 1: In-Silico Proving Ground: Predictive Epitope Discovery

The initial phase of epitope discovery is a computational endeavor, leveraging algorithms to predict which peptide fragments are most likely to bind to specific HLA molecules. This in-silico approach is a cost-effective and rapid method to narrow down a vast number of potential epitopes to a manageable set of high-probability candidates for experimental validation.

The Centrality of HLA Binding

The presentation of an epitope by an HLA molecule is a prerequisite for T-cell recognition. Different HLA alleles have distinct peptide-binding grooves, each with a preference for specific amino acid motifs. Therefore, epitope prediction must be performed in the context of a specific HLA allele, such as the common HLA-A*02:01. The process involves generating all possible 8-11 amino acid-long peptides from the target region and scoring their predicted binding affinity.

The Bioinformatic Toolkit

Several robust, publicly available algorithms are the workhorses of in-silico epitope prediction:

  • NetMHCpan: A widely used tool that utilizes artificial neural networks to predict peptide binding to any HLA molecule with a known sequence.

  • IEDB (Immune Epitope Database): A comprehensive resource that hosts a suite of prediction tools and a vast database of experimentally validated epitopes.

  • SYFPEITHI: A database that relies on peptide-binding motifs to score potential epitopes.

Workflow for In-Silico Prediction of CTAG1B (127-136) Epitopes:

  • Sequence Acquisition: Obtain the full-length amino acid sequence of CTAG1B from a protein database such as UniProt (Accession: P78358).

  • Peptide Generation: From the CTAG1B (127-136) region, generate all possible overlapping 9-mer and 10-mer peptides. For a hypothetical sequence ARGPESRLL, the 9-mers would be ARGPESRL and RGPESRLL.

  • Prediction Execution: Input the generated peptide sequences into a prediction tool (e.g., NetMHCpan), specifying the target HLA allele (e.g., HLA-A*02:01).

  • Result Interpretation: The output will typically provide a percentile rank or a predicted IC50 value (the concentration of peptide that displaces 50% of a standard peptide from the HLA molecule). A lower percentile rank or IC50 value indicates a higher predicted binding affinity.

Table 1: Hypothetical In-Silico Prediction Results for CTAG1B (127-136) Peptides for HLA-A*02:01

Peptide SequenceLength (mers)Predicted IC50 (nM)Percentile RankInterpretation
SLLMWITQC925.30.5Strong Binder
LLMWITQCF9150.81.8Intermediate Binder
SLLMWITQCF1045.10.8Strong Binder

Note: The above data is illustrative. Actual prediction scores will vary based on the specific CTAG1B sequence and the prediction algorithm used.

Based on these hypothetical results, SLLMWITQC and SLLMWITQCF would be prioritized for experimental validation.

Part 2: From Prediction to Practice: Experimental Validation

While in-silico tools are powerful for initial screening, experimental validation is non-negotiable to confirm the actual binding of a predicted epitope to an HLA molecule and its recognition by T-cells.

Peptide Synthesis

The top candidate peptides identified through bioinformatics must be synthesized to a high degree of purity (typically >95%) for use in biological assays.

MHC-Peptide Binding Assays

These assays provide direct evidence of a peptide's ability to bind to a specific HLA molecule. A standard method is the T2 cell-based assay. T2 cells are a human cell line deficient in the Transporter associated with Antigen Processing (TAP), leading to a low surface expression of "empty" and unstable HLA class I molecules.

Step-by-Step Protocol: T2 Cell Binding Assay

  • Cell Culture: Culture T2 cells, which are homozygous for HLA-A*02:01, under standard conditions.

  • Peptide Loading: Incubate the T2 cells overnight with a range of concentrations of the synthetic candidate peptide. Include a known strong-binding peptide as a positive control and a non-binding peptide as a negative control.

  • MHC Stabilization: The binding of an exogenous peptide stabilizes the HLA-A*02:01 molecules on the T2 cell surface.

  • Antibody Staining: Stain the cells with a fluorescently labeled antibody specific for HLA-A*02:01.

  • Flow Cytometry Analysis: Quantify the surface expression of HLA-A*02:01 by flow cytometry. An increase in the mean fluorescence intensity (MFI) compared to the negative control indicates peptide binding.

T-Cell Recognition Assays

The ultimate proof of an epitope's relevance is its ability to be recognized by T-cells, leading to an immune response. The Enzyme-Linked Immunospot (ELISpot) assay is a highly sensitive method for detecting cytokine-secreting T-cells at a single-cell level.

Step-by-Step Protocol: IFN-γ ELISpot Assay

  • PBMC Isolation: Isolate Peripheral Blood Mononuclear Cells (PBMCs) from an HLA-A*02:01-positive healthy donor or a cancer patient.

  • Antigen Presentation: Pulse a portion of the PBMCs (or derived dendritic cells) with the candidate peptide.

  • Co-culture: Co-culture the peptide-pulsed APCs with the remaining PBMCs (as the source of T-cells) in an ELISpot plate pre-coated with an anti-Interferon-gamma (IFN-γ) antibody.

  • Incubation: Incubate the plate for 18-24 hours to allow for T-cell activation and cytokine secretion.

  • Detection: After incubation, wash the plate and add a second, biotinylated anti-IFN-γ antibody, followed by a streptavidin-enzyme conjugate and a substrate that forms a colored precipitate.

  • Quantification: Count the number of spots, where each spot represents a single IFN-γ-secreting T-cell, using an automated ELISpot reader.

Diagram: Workflow for CTAG1B Epitope Discovery and Validation

G cluster_insilico In-Silico Prediction cluster_validation Experimental Validation protein CTAG1B Protein Sequence peptides Generate Peptides (127-136 region) protein->peptides prediction HLA-A*02:01 Binding Prediction peptides->prediction candidates Candidate Epitopes prediction->candidates synthesis Peptide Synthesis candidates->synthesis Prioritized Candidates t2_assay T2 Binding Assay synthesis->t2_assay elispot IFN-γ ELISpot Assay synthesis->elispot validated Validated Epitope t2_assay->validated elispot->validated

Caption: From computational prediction to experimental validation of CTAG1B epitopes.

Part 3: Advanced Characterization and Therapeutic Translation

A validated epitope can be further characterized to understand the nuances of the T-cell response it elicits and to pave the way for its use in immunotherapies.

Polychromatic Flow Cytometry for Deeper Phenotyping

Intracellular Cytokine Staining (ICS) combined with staining for cell surface markers allows for a detailed characterization of the responding T-cells. This can reveal whether the response is dominated by CD8+ cytotoxic T-cells or CD4+ helper T-cells and can quantify the production of multiple cytokines (e.g., IFN-γ, TNF-α, IL-2), providing a measure of the quality and polyfunctionality of the T-cell response.

HLA-Peptide Tetramer Staining

Fluorescently labeled tetramers of the HLA-A*02:01 molecule folded with the validated CTAG1B epitope can be used to directly visualize and enumerate epitope-specific T-cells in a sample by flow cytometry. This is a powerful tool for monitoring the immune response in vaccinated individuals or patients undergoing immunotherapy.

The Path to the Clinic

A thoroughly validated CTAG1B epitope can be a cornerstone of various immunotherapeutic approaches:

  • Peptide Vaccines: The epitope can be formulated into a vaccine, often with an adjuvant, to stimulate a robust and specific anti-tumor T-cell response in patients.

  • Adoptive Cell Therapy (ACT): A patient's T-cells can be genetically engineered to express a T-cell receptor (TCR) that has a high affinity for the CTAG1B epitope presented by HLA-A*02:01. These engineered T-cells are then expanded and re-infused into the patient to target and kill tumor cells.

Diagram: The Mechanism of T-Cell-Mediated Tumor Rejection

G cluster_tumor Tumor Cell cluster_tcell Cytotoxic T-Cell ctag1b CTAG1B Protein proteasome Proteasomal Degradation ctag1b->proteasome epitope CTAG1B (127-136) Epitope proteasome->epitope mhc HLA-A*02:01 epitope->mhc tcr Specific T-Cell Receptor (TCR) mhc->tcr Recognition cytokines Release of Granzyme & Perforin tcr->cytokines Activation cytokines->ctag1b Induces Apoptosis

Caption: T-cell recognition of a CTAG1B epitope leading to tumor cell lysis.

Conclusion

The identification of immunogenic epitopes within tumor-associated antigens like CTAG1B is a critical step in the development of targeted and effective cancer immunotherapies. The integrated approach of in-silico prediction followed by rigorous experimental validation provides a high-confidence pathway to discovering novel epitopes. The continued investigation into the CTAG1B epitopome will undoubtedly fuel the development of next-generation vaccines and T-cell therapies, offering new hope to patients with a wide range of cancers.

References

  • Cancer Research Institute. (2019). NY-ESO-1. Cancer Research Institute. [Link]

  • National Cancer Institute. (n.d.). NY-ESO-1 antigen. NCI Dictionary of Cancer Terms. [Link]

Protocols & Analytical Methods

Method

Application Note: High-Efficiency Solid-Phase Synthesis of Cancer/Testis Antigen 1 (NY-ESO-1) 127-136 Peptide (TVSGNILTIR)

Introduction & Biological Context Cancer/testis antigen 1 (CTAG1), commonly known as NY-ESO-1, is a highly immunogenic tumor-associated antigen expressed in various malignancies, making it a prime target for cancer immun...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Biological Context

Cancer/testis antigen 1 (CTAG1), commonly known as NY-ESO-1, is a highly immunogenic tumor-associated antigen expressed in various malignancies, making it a prime target for cancer immunotherapy and vaccine development[1]. The 10-mer peptide spanning residues 127-136 (TVSGNILTIR) is a naturally processed, HLA-A*68:01-restricted CD8+ T cell epitope[2]. Synthetic versions of this peptide are critical for generating MHC class I tetramers, stimulating patient-derived peripheral blood mononuclear cells (PBMCs) in ELISPOT assays, and developing personalized mRNA or peptide nanovaccines.

This application note details a highly optimized, self-validating protocol for the Solid-Phase Peptide Synthesis (SPPS) of the TVSGNILTIR sequence, addressing specific steric and chemical challenges inherent to its amino acid composition[3].

Scientific Principles & Experimental Causality (E-E-A-T)

Synthesizing TVSGNILTIR presents specific biochemical challenges that dictate our protocol design. To ensure maximum yield and >95% crude purity, the following mechanistic choices are implemented:

  • Resin Selection (2-CTC Resin) : The C-terminal residue is Arginine. Loading Fmoc-Arg(Pbf)-OH onto standard Wang resin via esterification carries a high risk of enantiomerization (racemization). We utilize 2-Chlorotrityl chloride (2-CTC) resin because it allows attachment via nucleophilic substitution under mild basic conditions, preserving chiral integrity. Furthermore, 2-CTC’s extreme steric bulk and acid sensitivity prevent diketopiperazine (DKP) formation during the deprotection of the second amino acid (Isoleucine).

  • Coupling Chemistry (DIC/OxymaPure) : We employ N,N'-Diisopropylcarbodiimide (DIC) and OxymaPure instead of traditional HBTU/DIPEA. OxymaPure forms highly reactive active esters while heavily suppressing epimerization. This combination avoids the formation of guanidinium byproducts on the N-terminus, which can permanently terminate chain elongation.

  • Steric Hindrance Management : The sequence TVSGNILTIR contains a high density of β-branched amino acids (T-V and I-L-T-I). β-branching restricts the conformational freedom of the growing peptide chain, drastically reducing coupling kinetics. To counteract this, a strict double-coupling protocol is mandated for these specific segments to prevent deletion sequences.

  • Asparagine Deamidation Prevention : Position 131 is Asparagine (Asn). We use Fmoc-Asn(Trt)-OH; the trityl (Trt) protecting group prevents the dehydration of the primary amide to a nitrile during DIC activation. During final cleavage, Triisopropylsilane (TIS) is required to scavenge the liberated trityl cations and prevent re-alkylation of the peptide.

Materials and Sequence Data

Table 1: Sequence and Protecting Group Strategy

Position Amino Acid Derivative Justification
136 (C-Term) Arginine (R) Fmoc-Arg(Pbf)-OH Pbf protects the highly basic guanidino group from side reactions.
135 Isoleucine (I) Fmoc-Ile-OH β-branched aliphatic side chain; requires double coupling.
134 Threonine (T) Fmoc-Thr(tBu)-OH tBu protects the hydroxyl group; β-branched, requires double coupling.
133 Leucine (L) Fmoc-Leu-OH Standard aliphatic protection not needed.
132 Isoleucine (I) Fmoc-Ile-OH β-branched aliphatic side chain; requires double coupling.
131 Asparagine (N) Fmoc-Asn(Trt)-OH Trt prevents dehydration to nitrile during DIC activation.
130 Glycine (G) Fmoc-Gly-OH Achiral; no side chain protection required.
129 Serine (S) Fmoc-Ser(tBu)-OH tBu protects the primary hydroxyl group.
128 Valine (V) Fmoc-Val-OH β-branched aliphatic side chain; requires double coupling.

| 127 (N-Term) | Threonine (T) | Fmoc-Thr(tBu)-OH | tBu protects the hydroxyl group; β-branched, requires double coupling. |

Workflow Visualization

SPPS_Workflow Start Resin Preparation (2-CTC Resin Swelling) Load C-Terminal Loading Fmoc-Arg(Pbf)-OH + DIPEA Start->Load Cap Resin Capping (DCM/MeOH/DIPEA) Load->Cap Deprotect Fmoc Deprotection (20% Piperidine in DMF) Cap->Deprotect Wash1 Wash Cycle (DMF -> DCM -> DMF) Deprotect->Wash1 Couple Amino Acid Coupling (DIC/OxymaPure, Double Couple) Wash1->Couple Wash2 Wash Cycle (DMF -> DCM -> DMF) Couple->Wash2 Wash2->Deprotect Repeat for Sequence (T-V-S-G-N-I-L-T-I) Cleavage Global Cleavage (TFA/TIS/H2O 95:2.5:2.5) Wash2->Cleavage Sequence Complete Purify Precipitation & RP-HPLC (>95% Purity Target) Cleavage->Purify

Fmoc-SPPS workflow for NY-ESO-1 (127-136) peptide synthesis using 2-CTC resin.

Step-by-Step Synthesis Protocol

Phase 1: Resin Preparation and Loading
  • Swelling : Weigh 1.0 g of 2-CTC resin (loading capacity ~0.8 mmol/g) into a fritted solid-phase reaction vessel. Swell in anhydrous Dichloromethane (DCM) for 30 minutes. Drain the solvent.

  • Loading : Dissolve 1.2 eq of Fmoc-Arg(Pbf)-OH and 4.0 eq of N,N-Diisopropylethylamine (DIPEA) in minimal anhydrous DCM. Add the solution to the resin and agitate gently for 2 hours at room temperature.

  • Capping : To cap any unreacted trityl chloride active sites and prevent sequence truncation, add HPLC-grade Methanol (0.8 mL/g resin) directly to the reaction mixture. Agitate for an additional 20 minutes.

  • Washing : Drain the vessel and wash the resin sequentially with DCM (3x), DMF (3x), and DCM (3x).

Phase 2: Iterative Chain Elongation (Fmoc-SPPS)
  • Fmoc Deprotection : Add 20% (v/v) Piperidine in DMF to the resin. Agitate for 5 minutes, drain, and repeat with fresh solution for 10 minutes. Wash thoroughly with DMF (5x) to remove all traces of piperidine.

  • Amino Acid Activation & Coupling :

    • Dissolve 3.0 eq of the next Fmoc-amino acid and 3.0 eq of OxymaPure in DMF.

    • Add 3.0 eq of DIC to the solution. Stir for 2 minutes to allow pre-activation (formation of the active ester).

    • Add the mixture to the resin and agitate for 45 minutes.

    • Critical Step: For β-branched residues (Ile, Thr, Val), drain the reaction vessel and repeat the coupling step with fresh reagents for an additional 45 minutes (Double Coupling) to ensure >99% coupling efficiency.

  • Washing : Drain and wash the resin with DMF (4x).

  • Iteration : Repeat steps 5-7 for the remaining amino acids in the sequence (I -> T -> L -> I -> N -> G -> S -> V -> T).

  • Final Deprotection : Perform a final Fmoc deprotection on the N-terminal Threonine. Wash the resin with DMF (5x), DCM (5x), and Methanol (3x). Dry the resin under a gentle stream of nitrogen or in a vacuum desiccator overnight.

Phase 3: Global Cleavage and Deprotection

Table 2: Cleavage Cocktail Composition

Reagent Function Volume %
Trifluoroacetic Acid (TFA) Global deprotection and resin cleavage 95.0%
Triisopropylsilane (TIS) Carbocation scavenger (protects against Trt/tBu/Pbf alkylation) 2.5%

| Ultrapure Water (H2O) | Scavenger for highly reactive carbocations | 2.5% |

  • Cleavage : Add 10 mL of the prepared cleavage cocktail per gram of dry resin. Agitate gently for 2.5 hours at room temperature.

  • Filtration : Filter the cleavage mixture into a round-bottom flask. Wash the depleted resin twice with 2 mL of neat TFA and combine the filtrates.

  • Precipitation : Concentrate the filtrate to ~1/3 of its original volume under a stream of nitrogen. Add the concentrated solution dropwise into 40 mL of ice-cold diethyl ether to precipitate the crude peptide.

  • Isolation : Centrifuge at 4000 rpm for 10 minutes. Discard the supernatant, wash the peptide pellet twice with fresh ice-cold ether, and dry under vacuum.

Purification and Characterization

Table 3: RP-HPLC Purification Gradient

Time (min) % Mobile Phase A (0.1% TFA in H2O) % Mobile Phase B (0.1% TFA in Acetonitrile)
0.0 95 5
5.0 95 5
35.0 40 60
40.0 5 95

| 45.0 | 95 | 5 |

  • Purification : Dissolve the crude lyophilized peptide in 10% Acetonitrile/90% Water. Purify via Preparative RP-HPLC using a C18 column (e.g., Waters XBridge, 5 μm, 19 x 250 mm) following the gradient in Table 3.

  • Verification : Analyze the collected fractions via LC-MS. The chemical formula for TVSGNILTIR is C46H84N14O15, corresponding to an approximate molecular weight of 1073.25 g/mol . Pool fractions demonstrating >95% purity and lyophilize to obtain the final peptide as a stable white trifluoroacetate salt powder[4].

References

  • Source: nih.
  • Source: acs.
  • Vaccine 32 (2014)
  • Source: biosyn.

Sources

Application

Application Note: In Vitro T Cell Stimulation Using Cancer/Testis Antigen 1 (NY-ESO-1) 127-136

Introduction & Mechanistic Rationale Cancer/testis antigen 1 (CTAG1B), widely known as NY-ESO-1, is a highly immunogenic tumor-associated antigen expressed in various malignancies, including ovarian cancer, melanoma, and...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Mechanistic Rationale

Cancer/testis antigen 1 (CTAG1B), widely known as NY-ESO-1, is a highly immunogenic tumor-associated antigen expressed in various malignancies, including ovarian cancer, melanoma, and lung cancer, while remaining strictly restricted to germ cells in healthy tissues[1]. This restricted expression profile makes NY-ESO-1 a prime target for cancer immunotherapy, adoptive T cell therapy, and nanoparticle-based vaccine development[2].

The NY-ESO-1 127-136 peptide (sequence: TVSGNILTIR) is a critical epitope for in vitro T cell stimulation[3]. Uniquely, this 10-mer sequence is presented by the HLA-A*68:01 class I molecule to elicit robust CD8+ cytotoxic T lymphocyte (CTL) responses[1]. Furthermore, this specific sequence is nested within a broader, promiscuous HLA-class II region (NY-ESO-1 119-143) that binds multiple HLA-DR alleles[1][4].

The Causality of Dual-Specificity: When designing in vitro stimulation (IVS) assays, utilizing the 127-136 epitope (often in conjunction with slightly extended overlapping pools) allows for the simultaneous activation of CD4+ helper T cells and CD8+ CTLs[2]. CD4+ T cell activation leads to the secretion of IL-2 and the licensing of Antigen-Presenting Cells (APCs) via CD40-CD40L interactions. This licensed state upregulates CD80/86 on DCs, which is mechanistically required to provide Signal 2 to CD8+ T cells—preventing activation-induced cell death (AICD) and fostering durable CTL expansion[2].

Pathway Visualization

The following diagram illustrates the mechanistic workflow of NY-ESO-1 127-136 processing, highlighting how its unique position within the 119-143 region facilitates dual HLA presentation and synergistic T cell activation.

G Antigen NY-ESO-1 Antigen (119-143 Region) Peptide NY-ESO-1 127-136 (TVSGNILTIR) Antigen->Peptide Proteasomal Cleavage APC Antigen Presenting Cell (Mature Dendritic Cell) Peptide->APC Peptide Loading HLAA68 HLA-A*68:01 Complex (Class I) APC->HLAA68 Cross-Presentation HLADR HLA-DR Complex (Class II) APC->HLADR Direct Presentation CD8 CD8+ Cytotoxic T Cell HLAA68->CD8 TCR Recognition CD4 CD4+ Helper T Cell HLADR->CD4 TCR Recognition Response IFN-γ Secretion & Tumor Lysis CD8->Response Effector Activation CD4->CD8 IL-2 / CD40L Help

NY-ESO-1 127-136 Processing and Dual HLA Presentation Pathway

Experimental Protocol: Self-Validating In Vitro Stimulation (IVS)

To ensure scientific integrity, this protocol is designed as a self-validating system . Every critical phase includes an internal checkpoint to verify causality and rule out experimental artifacts.

Reagent Preparation & Causality
  • Peptide Reconstitution: Dissolve lyophilized NY-ESO-1 127-136 peptide in pure cell-culture grade DMSO to a stock concentration of 10 mg/mL[3].

    • Mechanistic Causality: The hydrophobic residues in TVSGNILTIR require DMSO for complete solubilization. However, the final concentration of DMSO in the biological culture must strictly remain below 0.1% (v/v) to avoid solvent-induced cellular toxicity and apoptosis[3].

  • Donor Selection: Thaw PBMCs exclusively from HLA-A*68:01 positive donors[1].

    • Self-Validation Checkpoint: Confirm donor HLA genotype via high-resolution PCR-SSP. Using mismatched PBMCs will yield false negatives, as the T cell receptors (TCRs) will not recognize the peptide-MHC complex.

Dendritic Cell (DC) Generation & Pulsing
  • Monocyte Isolation: Isolate CD14+ monocytes from PBMCs using magnetic microbeads.

  • Differentiation: Culture monocytes in AIM-V medium supplemented with 10% Human AB Serum, 800 U/mL GM-CSF, and 500 U/mL IL-4 for 5 days.

  • Peptide Pulsing: On Day 5, harvest immature DCs and pulse with 10 µg/mL of NY-ESO-1 127-136 peptide for 4 hours at 37°C.

  • Maturation: Add a maturation cocktail (TNF-α, IL-1β, IL-6, and PGE2) and incubate for an additional 24 hours.

    • Mechanistic Causality: Immature DCs excel at antigen uptake but lack the costimulatory molecules needed to activate T cells. The maturation cocktail downregulates macropinocytosis, locking the NY-ESO-1 peptide-MHC complexes on the surface, while drastically upregulating CD80/CD86[2].

    • Self-Validation Checkpoint: Before co-culture, run flow cytometry on the DCs. They must be >80% positive for CD83 and CD86. If they are not, discard the batch; immature DCs will causally induce T cell anergy (tolerance) rather than activation.

T Cell Co-Culture & Expansion
  • Co-Culture: Mix autologous CD3+ T cells with the peptide-pulsed, mature DCs at a 10:1 ratio in a 24-well plate (e.g., 2×106 T cells to 2×105 DCs).

  • Cytokine Support: Supplement the culture with IL-7 (10 ng/mL) and IL-15 (10 ng/mL) on Day 0.

    • Mechanistic Causality: IL-7 promotes naive T cell survival, while IL-15 drives the proliferation of memory CD8+ T cells. Avoid high-dose IL-2 at this stage, as it preferentially expands CD4+ CD25+ FoxP3+ regulatory T cells (Tregs), which will actively suppress your NY-ESO-1 specific CTLs.

  • Maintenance: On Day 3, introduce low-dose IL-2 (20 IU/mL). Perform half-media exchanges every 2-3 days with fresh cytokine-supplemented media.

Quantitative Data Presentation

On Day 10-12, harvest the expanded T cells and assess antigen specificity via an IFN-γ ELISPOT assay. The table below outlines the expected quantitative outcomes, serving as a benchmark for assay validation.

Donor Status / ConditionAssay TypeTarget PresentationExpected Frequency / Response
Seropositive (Ovarian/Melanoma) IFN-γ ELISPOT127-136 Pulsed APCs150 - 350 SFCs per 105 CD8+ T cells
Seronegative (Healthy Donor) IFN-γ ELISPOT127-136 Pulsed APCs< 20 SFCs per 105 CD8+ T cells
Positive Control (CEF Pool) IFN-γ ELISPOTViral Peptide Pulsed APCs> 500 SFCs per 105 CD8+ T cells
Vehicle Control (DMSO Only) IFN-γ ELISPOTDMSO Pulsed APCs< 10 SFCs per 105 CD8+ T cells
Seropositive (ICS) Flow CytometryCD8+ / IFN-γ+0.5% - 2.5% of total CD8+ T cells

(Note: SFCs = Spot Forming Cells. ICS = Intracellular Cytokine Staining).

Troubleshooting & Quality Control

To ensure the trustworthiness of your results, apply the following causal troubleshooting framework:

  • Issue: High background IFN-γ secretion in the Vehicle Control well.

    • Causality: Serum components (e.g., xenogeneic proteins in FBS) can non-specifically activate memory T cells.

    • Solution: Transition to a strictly serum-free medium (e.g., AIM-V) during the 24-hour ELISPOT incubation phase.

  • Issue: Robust response to CEF positive control, but no response to NY-ESO-1 127-136.

    • Causality: The peptide may have degraded, or the donor is not properly HLA-matched.

    • Solution: Verify the donor is strictly HLA-A*68:01 positive[1]. Ensure peptide aliquots are stored at -80°C and never subjected to repeated freeze-thaw cycles.

  • Issue: Confirming true MHC Class I restriction.

    • Self-Validation: Run a parallel ELISPOT well containing the peptide-pulsed APCs and the T cells, but add an anti-HLA Class I blocking antibody (e.g., clone W6/32) at 10 µg/mL. A >80% reduction in SFCs mathematically validates that the observed T cell stimulation is genuinely HLA-restricted and not an artifact of innate immune activation.

References

  • Matsuzaki J, et al. "Recognition of naturally processed and ovarian cancer reactive CD8+ T cell epitopes within a promiscuous HLA class II T-helper region of NY-ESO-1." PubMed Central (NIH).[Link]

  • "Human NY-ESO-1 Peptide Pool | Cancer Immunotherapy." peptides&elephants. [Link]

  • "PLGA Nanoparticles Co-encapsulating NY-ESO-1 Peptides and IMM60 Induce Robust CD8 and CD4 T Cell and B Cell Responses." Frontiers in Immunology.[Link]

  • "Engineered Lactococcus lactis biovaccine containing NY-ESO-1 long peptides as potent immunotherapeutics." PubMed Central (NIH).[Link]

Sources

Method

Application Note: High-Fidelity Flow Cytometric Detection of NY-ESO-1 (127-136) Specific CD8+ T Cells

Introduction & Mechanistic Context Cancer/testis antigen 1 (CTAG1A/B), commonly known as NY-ESO-1, is a highly immunogenic tumor-associated antigen expressed across various malignancies (e.g., ovarian, melanoma, and lung...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Mechanistic Context

Cancer/testis antigen 1 (CTAG1A/B), commonly known as NY-ESO-1, is a highly immunogenic tumor-associated antigen expressed across various malignancies (e.g., ovarian, melanoma, and lung cancers) while remaining strictly restricted to germ cells in healthy tissue. This highly specific expression profile makes it a premier target for cancer vaccines and adoptive T-cell therapies (ACT).

The NY-ESO-1 127-136 epitope (TVSGNILTIR) is a naturally processed peptide predominantly restricted by HLA-A68:01 , as well as HLA-A11:01 and HLA-A*33:03 . Mechanistically, this specific sequence is unique because it resides within a promiscuous HLA class II T-helper region (residues 119-143), allowing it to drive coordinated, dual-class CD4+ and CD8+ T cell responses .

Accurately tracking these specific CD8+ T cells in patient peripheral blood mononuclear cells (PBMCs) or tumor-infiltrating lymphocytes (TILs) requires precise MHC Class I tetramer staining. Because the T cell receptor (TCR) interaction with the peptide-MHC (pMHC) complex is inherently low-affinity (Kd ~ 1-100 μM), this protocol outlines a highly optimized, self-validating workflow designed to maximize the signal-to-noise ratio and eliminate false-positive artifacts .

Experimental Workflow

TetramerStaining N1 1. PBMC Thawing & Resting (37°C, 2 hours) N2 2. Viability Staining (Exclude Dead Cells) N1->N2 N3 3. Fc Receptor Blocking (10 min, RT) N2->N3 N4 4. NY-ESO-1 (127-136) Tetramer (30 min, RT) N3->N4 N5 5. Surface Antibodies (CD8, CD3) (20 min, 4°C) N4->N5 N6 6. Fixation & Flow Cytometry (Data Acquisition) N5->N6

Workflow for NY-ESO-1 (127-136) MHC Class I Tetramer Staining.

Step-by-Step Protocol & Expert Insights

Step 1: PBMC Preparation and Resting
  • Thaw cryopreserved PBMCs rapidly in a 37°C water bath.

  • Wash the cells in warm RPMI-1640 supplemented with 10% FBS and Benzonase (50 U/mL) to prevent clumping from free DNA.

  • Rest the cells at 37°C in a CO2 incubator for 2 hours.

Expert Insight (Causality): Cryopreservation damages the cell membrane and triggers the internalization of surface TCRs. Resting the cells allows the T cells to regenerate and re-express surface TCRs, significantly increasing the avidity and fluorescent brightness of the subsequent tetramer stain .

Step 2: Viability Staining
  • Wash cells twice in protein-free PBS.

  • Resuspend in PBS containing an amine-reactive viability dye (e.g., Zombie Aqua) at a 1:500 dilution.

  • Incubate for 15 minutes at room temperature (RT) in the dark.

Expert Insight (Causality): Dead cells lose membrane integrity, exposing intracellular proteins that non-specifically bind the streptavidin core of MHC tetramers. Excluding dead cells via amine-reactive dyes is the single most critical step to eliminate false-positive "tetramer+" artifacts.

Step 3: Fc Receptor Blocking
  • Wash cells with FACS Buffer (PBS + 2% FBS + 2mM EDTA).

  • Add Human TruStain FcX™ (Fc Receptor Blocking Solution) and incubate for 10 minutes at RT.

Expert Insight (Causality): Monocytes and B cells express high levels of Fcγ receptors. Blocking these receptors prevents the non-specific binding of both the fluorophore-conjugated antibodies and the tetramer backbone.

Step 4: MHC Class I Tetramer Staining
  • Centrifuge the NY-ESO-1 (127-136) HLA-A*68:01 Tetramer stock at 10,000 x g for 1 minute to pellet any aggregates.

  • Add the pre-titrated tetramer (typically 1-2 µg/mL) to the cell suspension.

  • Incubate for 30 minutes at RT in the dark.

Expert Insight (Causality): Unlike standard antibodies, MHC Class I tetramers should be stained at RT or 37°C. Higher temperatures increase the fluidity of the lipid bilayer, allowing TCRs to cluster in lipid rafts and form a stable multimeric bond with the tetramer .

Step 5: Surface Antibody Staining
  • Without washing off the tetramer , add the surface antibody cocktail (Anti-CD3, Anti-CD8, and a "Dump" channel containing Anti-CD14/CD19).

  • Incubate for 20 minutes at 4°C.

Expert Insight (Causality): The choice of the anti-CD8 clone is paramount. Clone RPA-T8 binds to an epitope on CD8 that does not interfere with MHC Class I binding. Conversely, clone SK1 sterically hinders the pMHC-TCR interaction and will obliterate your tetramer signal. Furthermore, shifting the temperature to 4°C arrests membrane dynamics, preventing the internalization of the bound tetramer.

Step 6: Washing and Fixation
  • Wash the cells twice with 2 mL of cold FACS Buffer to remove unbound reagents.

  • Resuspend in 1% Paraformaldehyde (PFA) in PBS and fix for 15 minutes at 4°C.

  • Wash once more and resuspend in FACS Buffer for flow cytometric acquisition.

Data Presentation & Expected Results

To standardize analysis, gating should strictly follow this hierarchy: Time -> Singlets (FSC-H vs FSC-A) -> Live Cells (Viability-) -> Dump Negative (CD14-/CD19-) -> Lymphocytes (FSC vs SSC) -> CD3+ -> CD8+ -> Tetramer+.

Table 1: Protocol Optimization Parameters
ParameterOptimal ConditionCausality / Rationale
Tetramer Concentration 1 - 2 µg/mL (Titrated)Prevents non-specific binding while saturating low-affinity TCRs.
Staining Temperature Room Temperature (20-25°C)Enhances TCR-pMHC lipid raft clustering compared to 4°C.
Staining Time 30 MinutesAllows equilibrium of the low-affinity TCR-pMHC interaction.
Anti-CD8 Clone RPA-T8Does not sterically hinder MHC Class I tetramer binding (unlike SK1).
Table 2: Expected Clinical Frequencies
Sample TypeNY-ESO-1 (127-136) Tetramer+ (% of CD8+)Diagnostic Interpretation
Healthy Donor (HLA-A*68:01+) < 0.01%Baseline naive precursor frequency.
NY-ESO-1+ Ovarian Cancer Patient 0.1% - 0.8%Spontaneous endogenous immune response.
Post-Vaccine / ACT Patient 1.5% - 15.0%+Robust therapeutic clonal expansion.
HLA-Mismatched Patient < 0.01%Validates absence of non-specific tetramer binding.

Troubleshooting & Self-Validating Controls

A high-fidelity flow cytometry protocol must function as a self-validating system. To ensure the integrity of the NY-ESO-1 (127-136) tetramer data, the following controls are mandatory:

  • Biological Negative Control: HLA-mismatched PBMCs (e.g., an HLA-A02:01 donor) stained with the HLA-A68:01 NY-ESO-1 tetramer. This confirms the tetramer is not binding non-specifically to mismatched HLA molecules or generic TCRs.

  • Irrelevant Tetramer Control: Patient PBMCs stained with an HLA-A*68:01 tetramer loaded with an irrelevant peptide (e.g., HIV Pol). This establishes the true background noise level of the patient's specific cells.

  • Dump Channel Gating: Incorporating CD14 (monocytes) and CD19 (B cells) in the same fluorophore channel as the viability dye. Gating out this "Dump" channel removes the primary biological sources of non-specific tetramer trapping.

  • Fluorescence Minus One (FMO): An FMO control for the tetramer fluorophore ensures accurate placement of the positive gate boundary, accounting for fluorescence spillover from other channels.

References

  • Title : Recognition of naturally processed and ovarian cancer reactive CD8+ T cell epitopes within a promiscuous HLA class II T-helper region of NY-ESO-1. Source : Cancer Immunology, Immunotherapy (2008). URL : [Link]

  • Title : Cancer Antigenic Peptide Database: NY-ESO-1 / LAGE-2. Source : CAPED Database, Université catholique de Louvain. URL :[Link]

  • Title : More tricks with tetramers: a practical guide to staining T cells with peptide-MHC multimers. Source : Immunology (2014). URL :[Link]

Application

High-Resolution IFN-γ ELISPOT Assay Protocol for Detecting T-Cell Responses to Cancer/Testis Antigen 1 (NY-ESO-1) Peptide 127-136

Introduction & Biological Context Cancer/testis antigen 1 (NY-ESO-1) is a highly immunogenic tumor-associated antigen frequently expressed in various malignancies, including epithelial ovarian cancer and melanoma, while...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Biological Context

Cancer/testis antigen 1 (NY-ESO-1) is a highly immunogenic tumor-associated antigen frequently expressed in various malignancies, including epithelial ovarian cancer and melanoma, while being restricted to germ cells in normal adult tissues[1]. Due to its robust immunogenicity, NY-ESO-1 is a prime target for cancer immunotherapy and immune monitoring.

The NY-ESO-1 127-136 peptide, with the amino acid sequence TVSGNILTIR[2], is a well-characterized CD8+ T cell epitope restricted by the HLA-A*68:01 allele[3]. Crucially, this minimal epitope is nested within a larger, promiscuous HLA class II T-helper region (ESO119-143)[4]. This dual HLA class I and II specificity ensures that the epitope is naturally processed by antigen-presenting cells (APCs) and presented effectively, making it a highly relevant target for assessing anti-tumor T cell responses[4].

The Enzyme-Linked ImmunoSpot (ELISPOT) assay remains the gold standard for quantifying antigen-specific T cells at the single-cell level. This Application Note provides a highly optimized, self-validating protocol for detecting Interferon-gamma (IFN-γ) secretion from Peripheral Blood Mononuclear Cells (PBMCs) stimulated with the NY-ESO-1 127-136 peptide.

Scientific Integrity & Causality in Experimental Design

To ensure a self-validating and robust assay, every step in this protocol is grounded in specific biochemical and immunological principles:

  • PVDF Membrane Activation: Polyvinylidene fluoride (PVDF) membranes offer a significantly higher protein-binding capacity than standard polystyrene plates, yielding sharper spots. However, PVDF is highly hydrophobic. Brief activation with 70% ethanol (strictly <1 minute) is required to make the membrane porous and amenable to capturing the anti-IFN-γ antibody. Over-exposure will degrade the polymer structure, leading to membrane leakage.

  • Serum-Free Medium: Traditional media supplemented with Fetal Bovine Serum (FBS) contain undefined proteins and potential mitogens that can trigger spontaneous cytokine release, elevating background noise. Utilizing a defined, serum-free medium ensures that the observed IFN-γ spots are strictly the result of NY-ESO-1 127-136 peptide-specific T Cell Receptor (TCR) engagement.

  • PBMC Resting Phase: Cryopreserved PBMCs experience significant shear and osmotic stress during thawing. Plating them immediately can result in the release of intracellular contents from dying cells. A 2-4 hour resting phase at 37°C allows apoptotic cells to undergo programmed death and be washed away, enriching the viable T cell population and ensuring a clean baseline.

Mechanism APC Antigen Presenting Cell (APC) HLA HLA-A*68:01 APC->HLA expresses Peptide NY-ESO-1 127-136 (TVSGNILTIR) HLA->Peptide presents TCR T Cell Receptor Peptide->TCR binds TCell CD8+ T Cell IFNg IFN-γ Secretion TCell->IFNg releases TCR->TCell activates Capture Anti-IFN-γ Antibody IFNg->Capture captured by Membrane PVDF Membrane Capture->Membrane bound to

Diagram 1: Immunological mechanism of the NY-ESO-1 127-136 specific IFN-γ ELISPOT assay.

Materials & Reagents

Quantitative Data & Specifications

Table 1: NY-ESO-1 127-136 Peptide Specifications

ParameterSpecification
Target Antigen Cancer/testis antigen 1 (NY-ESO-1 / CTAG1B)
Peptide Sequence TVSGNILTIR (Amino acids 127-136)
HLA Restriction HLA-A*68:01 (Class I)
Purity Requirement >95% (HPLC verified)
Reconstitution Dissolve in minimal pure DMSO, dilute with water (Final DMSO <1%)

Table 2: Recommended Plate Layout & Expected Results (Spot Forming Units - SFU)

ConditionWell ContentExpected SFU / 105 cellsPurpose
Negative Control PBMCs + Media Only< 5 SFUEstablishes spontaneous background noise.
Irrelevant Peptide PBMCs + HIV Gag peptide< 5 SFUControls for non-specific peptide stimulation.
Experimental PBMCs + NY-ESO-1 127-13610 - 150 SFUQuantifies antigen-specific CD8+ T cells.
Positive Control PBMCs + PHA or CEF Pool> 500 SFU (Confluent)Validates PBMC viability and assay functionality.
Required Reagents
  • Human IFN-γ ELISPOT matched antibody pair (Capture and Biotinylated Detection).

  • 96-well PVDF-backed microplates (e.g., Millipore MSIPS4510).

  • Streptavidin-Alkaline Phosphatase (ALP) and BCIP/NBT substrate solution.

  • Serum-free T cell medium (e.g., AIM-V or CTL-Test medium).

  • Cryopreserved human PBMCs (HLA-A*68:01 positive).

Step-by-Step Experimental Protocol

Day 1: Plate Preparation and Coating
  • Membrane Activation: Add 15 µL of 70% ethanol to each well of the PVDF plate. Incubate for exactly 60 seconds at room temperature.

  • Washing: Immediately wash the plate 3 times with 200 µL/well of sterile, deionized water to remove all traces of ethanol.

  • Coating: Dilute the anti-human IFN-γ capture antibody in sterile PBS according to the manufacturer's lot-specific instructions. Add 100 µL/well.

  • Incubation: Seal the plate and incubate overnight at 4°C.

Day 2: PBMC Preparation and Antigen Stimulation
  • Blocking: Discard the coating antibody. Wash the plate 3 times with 200 µL/well of sterile PBS. Add 200 µL/well of serum-free medium to block non-specific binding sites. Incubate for 2 hours at room temperature.

  • PBMC Thawing & Resting: Thaw cryopreserved PBMCs rapidly in a 37°C water bath. Wash twice in warm serum-free medium. Resuspend cells at 2×106 cells/mL in a conical tube and let them rest in a 37°C, 5% CO2​ incubator for 2-4 hours.

  • Cell Counting: Post-resting, count the viable cells using Trypan Blue exclusion. Adjust the concentration to 2.5×106 cells/mL.

  • Plating: Discard the blocking medium from the ELISPOT plate. Add 100 µL of the PBMC suspension ( 2.5×105 cells) to each well.

  • Stimulation: Add 100 µL of NY-ESO-1 127-136 peptide (reconstituted and diluted in serum-free medium) to the experimental wells to achieve a final concentration of 10 µg/mL. Add appropriate controls (See Table 2).

  • Incubation: Incubate the plate undisturbed for 18-24 hours at 37°C, 5% CO2​ . Critical: Do not move the plate during this time, as shifting cells will cause "tailing" of the spots.

Day 3: Detection and Development
  • Cell Removal: Empty the plate. Wash 2 times with deionized water (this lyses remaining cells), followed by 3 washes with PBS containing 0.05% Tween-20 (PBS-T).

  • Detection Antibody: Dilute the biotinylated anti-IFN-γ detection antibody in PBS containing 1% BSA. Add 100 µL/well and incubate for 2 hours at room temperature.

  • Enzyme Conjugate: Wash the plate 3 times with PBS-T. Dilute Streptavidin-ALP in PBS-1% BSA. Add 100 µL/well and incubate for 1 hour at room temperature.

  • Substrate Development: Wash the plate 4 times with PBS-T, then 2 times with plain PBS (to remove Tween-20, which interferes with the substrate). Add 100 µL/well of BCIP/NBT substrate. Develop in the dark for 10-20 minutes until distinct spots emerge.

  • Stopping the Reaction: Stop development by washing the plate extensively with tap water. Remove the plastic underdrain and rinse the back of the PVDF membrane.

  • Drying: Let the plate dry completely overnight in the dark.

Day 4: Analysis
  • Quantification: Scan and count the plate using an automated ELISPOT reader. Express data as Spot Forming Units (SFU) per 105 or 106 cells.

Workflow Coat Day 1: Plate Coating Activate PVDF & Coat with anti-IFN-γ Rest Day 2: PBMC Preparation Thaw and rest PBMCs for 2-4 hours Coat->Rest Stim Day 2: Antigen Stimulation Add NY-ESO-1 127-136 & Incubate 18-24h Rest->Stim Detect Day 3: Detection Add Biotinylated anti-IFN-γ & Streptavidin-ALP Stim->Detect Develop Day 3: Development Add BCIP/NBT Substrate & Stop with Water Detect->Develop Count Day 4: Analysis Dry plate and count Spot Forming Units (SFU) Develop->Count

Diagram 2: Step-by-step experimental workflow for the NY-ESO-1 ELISPOT assay.

References

  • Matsuzaki J, Qian F, Luescher I, Lele S, Ritter G, Shrikant PA, Gnjatic S, Old LJ, Odunsi K. "Recognition of naturally processed and ovarian cancer reactive CD8+ T cell epitopes within a promiscuous HLA class II T-helper region of NY-ESO-1." Cancer Immunology, Immunotherapy, 2008 Aug;57(8):1185-95. URL:[Link]

Sources

Method

Dendritic Cell Pulsing with Cancer/Testis Antigen 1 (NY-ESO-1) 127-136 Peptide: A Comprehensive Protocol for Cancer Immunotherapy Research

Introduction & Mechanistic Rationale Cancer/testis antigen 1 (NY-ESO-1) is a highly immunogenic tumor-associated antigen characterized by its restricted expression in normal adult tissues (primarily immune-privileged ger...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Mechanistic Rationale

Cancer/testis antigen 1 (NY-ESO-1) is a highly immunogenic tumor-associated antigen characterized by its restricted expression in normal adult tissues (primarily immune-privileged germ cells) and widespread aberrant expression in various malignancies, including melanoma, ovarian, and lung cancers[1]. This unique expression profile makes NY-ESO-1 a prime target for both off-the-shelf and personalized cancer immunotherapies, particularly when combined with checkpoint blockade[2].

The NY-ESO-1 127-136 peptide (Sequence: TVSGNILTIR) is a well-characterized 10-mer epitope specifically restricted to the HLA-A*68:01 allele. When presented by professional antigen-presenting cells (APCs) such as dendritic cells (DCs), this epitope efficiently expands antigen-specific CD8+ cytotoxic T lymphocytes (CTLs) capable of recognizing and lysing NY-ESO-1-expressing tumor cells.

Unlike whole-protein loading—which requires intracellular antigen processing and cross-presentation—direct peptide pulsing allows synthetic epitopes to bind directly to empty MHC Class I molecules on the DC surface[1]. This application note provides a self-validating, highly optimized protocol for generating monocyte-derived dendritic cells (moDCs) and pulsing them with the NY-ESO-1 127-136 peptide to ensure maximum T-cell activation.

Experimental Design & Causality (E-E-A-T)

A robust DC pulsing workflow relies on understanding the biological causality behind each reagent and timing choice. As a self-validating system, any failure in these mechanistic steps will reflect in the downstream quality control markers.

  • Monocyte Selection & Differentiation: CD14+ monocytes are isolated and cultured with GM-CSF and IL-4. Causality: GM-CSF promotes DC survival and differentiation, while IL-4 actively suppresses their default differentiation into macrophages, ensuring a high-purity immature DC (iDC) population.

  • Maturation Cocktail: Immature DCs are inherently tolerogenic. Applying a maturation cocktail (TNF-α, IL-1β, IL-6, and PGE2) mimics a pro-inflammatory environment. Causality: This drives the upregulation of MHC molecules (Signal 1) and co-stimulatory molecules like CD80/CD86 (Signal 2), converting the DCs into potent immunogenic activators.

  • Serum-Free Pulsing: Causality: Fetal Bovine Serum (FBS) or human AB serum contains active peptidases. Pulsing in serum-free media prevents the rapid enzymatic degradation of the short 10-mer TVSGNILTIR peptide before it can stabilize the HLA-A*68:01 groove.

  • Addition of β2-Microglobulin (β2M): Causality: Exogenous β2M is added during the pulse to stabilize the MHC class I heavy chain complex, significantly enhancing the binding affinity and surface half-life of the exogenous peptide.

Visualizing the Workflow and Immunological Synapse

G PBMC PBMC Isolation (Ficoll Gradient) CD14 CD14+ Monocyte Selection PBMC->CD14 iDC Immature DCs (GM-CSF + IL-4) CD14->iDC Days 0-5 mDC Mature DCs (Cytokine Cocktail) iDC->mDC Days 5-7 Pulse Peptide Pulsing (NY-ESO-1 127-136) mDC->Pulse Day 7 TCell T Cell Co-culture (IFN-γ ELISPOT) Pulse->TCell Validation

Workflow for monocyte-derived dendritic cell generation and NY-ESO-1 peptide pulsing.

G cluster_DC Mature Dendritic Cell (APC) cluster_TCell Antigen-Specific CD8+ T Cell HLA HLA-A*68:01 Peptide NY-ESO-1 127-136 (TVSGNILTIR) HLA->Peptide CD80 CD80/CD86 CD28 CD28 CD80->CD28 Signal 2 (Co-stimulation) TCR T Cell Receptor (TCR) Peptide->TCR Signal 1 (Antigen) Activation T Cell Activation (IFN-γ & Granzyme B) TCR->Activation CD28->Activation

Immunological synapse showing HLA-A*68:01 presentation of NY-ESO-1 127-136 to CD8+ T cells.

Step-by-Step Protocol

Reagents & Materials
  • Peptide: NY-ESO-1 127-136 (TVSGNILTIR), >95% purity. Reconstitute in sterile DMSO to 10 mg/mL. (Note: Final DMSO concentration in culture must be <0.1% to prevent cytotoxicity).

  • Media: AIM-V or X-VIVO 15 (Serum-free), and RPMI-1640 supplemented with 10% FBS.

  • Cytokines: Recombinant Human GM-CSF (800 U/mL), IL-4 (500 U/mL).

  • Maturation Cocktail: TNF-α (10 ng/mL), IL-1β (10 ng/mL), IL-6 (10 ng/mL), PGE2 (1 µg/mL).

  • Additives: Human β2-microglobulin (3 µg/mL).

Day 0: Monocyte Isolation and Seeding
  • Isolate PBMCs from an HLA-A*68:01 positive donor using a standard Ficoll-Paque density gradient.

  • Purify CD14+ monocytes using magnetic microbeads (positive selection).

  • Seed monocytes at 1×106 cells/mL in RPMI-1640 + 10% FBS supplemented with GM-CSF (800 U/mL) and IL-4 (500 U/mL).

  • Incubate at 37°C, 5% CO₂.

Day 3: Media Replenishment
  • Carefully remove 50% of the culture media without disturbing the loosely adherent differentiating DCs.

  • Replace with an equal volume of fresh media containing concentrations of GM-CSF and IL-4.

Day 5: Dendritic Cell Maturation
  • Induce maturation by adding the Maturation Cocktail (TNF-α, IL-1β, IL-6, and PGE2) directly to the culture.

  • Incubate for 48 hours. This step is critical to ensure the DCs can provide Signal 2 (CD80/CD86) during T-cell co-culture.

Day 7: Peptide Pulsing
  • Harvest the mature DCs (mDCs). Wash twice with sterile PBS to completely remove serum proteins and peptidases.

  • Resuspend mDCs at 5×106 cells/mL in serum-free AIM-V or X-VIVO 15 media.

  • Add the NY-ESO-1 127-136 peptide to a final concentration of 10 µg/mL .

  • Add exogenous human β2-microglobulin at 3 µg/mL to stabilize the MHC-I/peptide complex.

  • Incubate at 37°C for 2 to 4 hours. Gently agitate the tube every 30 minutes to ensure uniform pulsing.

  • Critical Wash Step: Wash the pulsed DCs three times with PBS. Causality: Free, unbound peptide must be removed to prevent it from binding directly to T cells or non-professional APCs in downstream assays, which can induce T-cell anergy.

Data Presentation & Quality Control

To ensure the protocol is self-validating, researchers must verify both the choice of epitope and the maturation status of the DCs prior to T-cell co-culture.

Table 1: Common NY-ESO-1 T-Cell Epitopes

Selecting the correct epitope based on donor HLA-typing is an absolute prerequisite for Signal 1 generation.

Epitope SequenceAmino Acid PositionHLA RestrictionTarget T Cell
TVSGNILTIR 127-136 HLA-A68:01 CD8+
SLLMWITQC157-165HLA-A02:01CD8+
MPFATPMEA94-102HLA-B*35:01CD8+
PGVLLKEFTVSGNILTIRLTAADHR119-143HLA-DR1/4/7CD4+
Table 2: Flow Cytometry Panel for DC Maturation Validation

Perform flow cytometry on Day 7 prior to pulsing. Failure to meet these thresholds indicates failed maturation, and the DCs will induce tolerance rather than activation.

MarkerFunction / Immunological SignificanceExpected Expression (mDC)
CD14 Monocyte lineage marker (Should be lost)Negative (<5%)
HLA-DR MHC Class II (Antigen Presentation)High (>90%)
HLA-ABC MHC Class I (Antigen Presentation)High (>90%)
CD80 Co-stimulatory molecule (Signal 2)High (>80%)
CD86 Co-stimulatory molecule (Signal 2)High (>90%)
CD83 Terminal DC maturation markerHigh (>70%)

Sources

Application

Application Notes and Protocols: Formulation of Cancer/Testis Antigen 1 (127-136) Based Cancer Vaccines

For Researchers, Scientists, and Drug Development Professionals Authored by: Gemini, Senior Application Scientist Introduction Cancer/Testis Antigens (CTAs) represent a compelling class of targets for cancer immunotherap...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction

Cancer/Testis Antigens (CTAs) represent a compelling class of targets for cancer immunotherapy due to their unique expression pattern.[1][2][3] These antigens are typically expressed in immune-privileged testicular germ cells in healthy adults but are aberrantly re-activated and expressed in various malignancies.[1][3][4] This restricted expression profile minimizes the risk of on-target, off-tumor toxicities and autoimmune responses, making them ideal candidates for vaccine development.[5] One of the most immunogenic CTAs identified to date is the New York esophageal squamous cell carcinoma 1 (NY-ESO-1), encoded by the CTAG1A gene.[2][6][7] NY-ESO-1 has been shown to elicit spontaneous and robust, integrated humoral and cellular immune responses in cancer patients, highlighting its potential as a therapeutic target.[6]

This document provides a detailed guide on the formulation of cancer vaccines based on a specific immunogenic peptide epitope derived from NY-ESO-1: the 127-136 amino acid sequence. Peptide-based vaccines offer several advantages, including ease of synthesis, high purity, and a well-defined composition.[8] However, peptides alone are often poorly immunogenic and require formulation with potent adjuvants and delivery systems to elicit a robust and sustained anti-tumor immune response.[9][10] These application notes will delve into the rationale behind formulation choices, provide detailed protocols for vaccine preparation, and outline methods for evaluating their immunological efficacy.

Principle of CTAG1 (127-136) Peptide Vaccines

The fundamental principle of a CTAG1 (127-136) peptide vaccine is to introduce this specific tumor-associated antigen (TAA) to the host's immune system in a manner that stimulates a potent and targeted cytotoxic T lymphocyte (CTL) response against tumor cells expressing NY-ESO-1.[11] The process involves several key steps:

  • Antigen Uptake and Processing: The formulated vaccine, containing the CTAG1 (127-136) peptide and an adjuvant, is administered to the patient. Antigen-presenting cells (APCs), such as dendritic cells (DCs), at the injection site take up the vaccine components.

  • Antigen Presentation: Inside the APCs, the peptide is processed and loaded onto Major Histocompatibility Complex (MHC) class I molecules. These MHC-peptide complexes are then transported to the surface of the APC.

  • T-Cell Activation: Naive CD8+ T cells with T-cell receptors (TCRs) that specifically recognize the CTAG1 (127-136)-MHC complex bind to the APCs. This interaction, along with co-stimulatory signals provided by the activated APC (enhanced by the adjuvant), leads to the activation and proliferation of tumor-specific CD8+ T cells.

  • Tumor Cell Killing: The activated CTLs then circulate throughout the body, recognize, and kill tumor cells that present the CTAG1 (127-136) peptide on their surface via MHC class I molecules.

The inclusion of adjuvants is critical to this process as they enhance the magnitude and quality of the immune response.[11][12] Adjuvants can act through various mechanisms, such as creating an antigen depot for sustained release, activating APCs through pattern recognition receptors (PRRs), and promoting the secretion of pro-inflammatory cytokines.[10][11]

I. Vaccine Components and Formulation Strategy

The efficacy of a peptide-based cancer vaccine is critically dependent on its formulation. This section details the key components and strategic considerations for developing a CTAG1 (127-136) vaccine.

Peptide Antigen: CTAG1 (127-136)

The selection of the specific peptide epitope is paramount. The 127-136 sequence of NY-ESO-1 is a well-characterized HLA-A2 restricted epitope, capable of inducing potent CD8+ T cell responses.

Peptide Synthesis and Purification:

  • Synthesis: The CTAG1 (127-136) peptide should be synthesized using standard solid-phase peptide synthesis (SPPS) chemistry.

  • Purity: High-performance liquid chromatography (HPLC) should be used to purify the peptide to a minimum of 95% purity to ensure the removal of deletion sequences and other impurities that could affect immunogenicity or cause toxicity.

  • Characterization: The identity of the purified peptide should be confirmed by mass spectrometry.

  • Solubility: Peptide solubility should be determined empirically. Hydrophobic peptides may require the use of organic solvents like dimethyl sulfoxide (DMSO) for initial solubilization before dilution in aqueous buffers.

Adjuvant Selection: Enhancing the Immune Response

Peptide antigens alone are generally poor immunogens.[9] Therefore, the inclusion of a potent adjuvant is essential to stimulate a robust anti-tumor immune response. The choice of adjuvant will significantly influence the type and magnitude of the T-cell response.[12]

Table 1: Comparison of Adjuvants for Peptide-Based Cancer Vaccines

Adjuvant TypeExamplesMechanism of ActionAdvantagesDisadvantages
Emulsions (Water-in-Oil) Incomplete Freund's Adjuvant (IFA), Montanide ISA™ 51 VGCreates an antigen depot for slow release, recruits APCs.[13][14][15]Strong Th1 response, widely used in clinical trials.[13]Can induce local reactions (granulomas, sterile abscesses).[10][15]
Toll-Like Receptor (TLR) Agonists Monophosphoryl Lipid A (MPLA) (TLR4 agonist), CpG ODN (TLR9 agonist)Activate APCs via TLR signaling, leading to cytokine production and upregulation of co-stimulatory molecules.[11][16]Potent Th1-polarizing effects, synergistic with other adjuvants.[16]Potential for systemic inflammatory side effects.
Cytokines Granulocyte-macrophage colony-stimulating factor (GM-CSF)Promotes the differentiation and maturation of dendritic cells.[11][16]Enhances antigen presentation and T-cell activation.[11]Short half-life, potential for systemic side effects.
Saponins QS-21Forms pores in cell membranes, promoting antigen uptake and cross-presentation.Induces both Th1 and Th2 responses.Dose-limiting toxicity.
Nanoparticle-based Liposomes, Virus-Like Particles (VLPs)Encapsulate and protect the antigen, facilitate uptake by APCs, can incorporate adjuvants.[9][13][14][17][18]Targeted delivery, controlled release, enhanced stability, can act as self-adjuvanting systems.[13][17][19]More complex manufacturing processes.

For the CTAG1 (127-136) vaccine, a combination approach is often most effective. For instance, formulating the peptide with a TLR agonist within a liposomal delivery system can provide both a potent immunostimulatory signal and efficient delivery to APCs.

Delivery Systems: Ensuring Antigen Stability and Targeting

Delivery systems are crucial for protecting the peptide from degradation, controlling its release, and targeting it to APCs.[9]

  • Emulsions: Water-in-oil emulsions, such as those made with Montanide ISA™ 51 VG, are commonly used in clinical trials of peptide vaccines.[20][21] They form a depot at the injection site, leading to a slow release of the antigen and prolonged exposure to the immune system.[14]

  • Liposomes: These are spherical vesicles composed of a lipid bilayer that can encapsulate both hydrophilic and hydrophobic molecules.[17][19][22] Liposomes can protect the peptide from enzymatic degradation and can be surface-modified to target specific immune cells.[9][17][19] Cationic liposomes, in particular, have been shown to enhance DC maturation and T-cell priming.[22]

II. Protocols for Vaccine Formulation

This section provides step-by-step protocols for formulating the CTAG1 (127-136) peptide vaccine using two common methods: an emulsion-based formulation and a liposomal formulation.

Protocol: Emulsion-Based Vaccine Formulation

This protocol describes the preparation of a water-in-oil emulsion using Montanide ISA™ 51 VG.

Materials:

  • CTAG1 (127-136) peptide, lyophilized

  • Sterile, endotoxin-free water for injection (WFI) or saline

  • Montanide ISA™ 51 VG

  • Sterile 10 mL glass vials

  • Sterile Luer-Lok syringes (1 mL and 5 mL)

  • Sterile 18G needles

  • Sterile female-to-female Luer-Lok connector

Procedure:

  • Peptide Reconstitution:

    • Aseptically reconstitute the lyophilized CTAG1 (127-136) peptide in sterile WFI or saline to a final concentration of 2 mg/mL.

    • Gently swirl the vial to dissolve the peptide completely. Avoid vigorous shaking to prevent peptide degradation.

  • Emulsion Preparation:

    • This protocol is for a 1:1 (v/v) ratio of aqueous phase to oil phase.

    • Draw 1 mL of the reconstituted peptide solution into a 5 mL Luer-Lok syringe.

    • Draw 1 mL of Montanide ISA™ 51 VG into a separate 5 mL Luer-Lok syringe.

    • Connect the two syringes using a sterile female-to-female Luer-Lok connector.

    • Emulsify the mixture by rapidly passing the contents back and forth between the two syringes for at least 10 minutes.

    • The emulsion is ready when a small drop of the formulation remains intact when dropped into a beaker of water.

  • Quality Control:

    • Visually inspect the emulsion for stability. A stable emulsion will appear white and homogenous.

    • Perform a droplet test as described above to confirm the water-in-oil nature of the emulsion.

Protocol: Liposomal Vaccine Formulation

This protocol describes the preparation of a cationic liposomal formulation incorporating the CTAG1 (127-136) peptide.

Materials:

  • CTAG1 (127-136) peptide, lyophilized

  • 1,2-dioleoyl-3-trimethylammonium-propane (DOTAP)

  • 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine (DOPE)

  • Cholesterol

  • Chloroform

  • Sterile, endotoxin-free hydration buffer (e.g., 10 mM HEPES, 5% dextrose, pH 7.4)

  • Rotary evaporator

  • Probe sonicator or bath sonicator

  • Extruder with polycarbonate membranes (100 nm pore size)

Procedure:

  • Lipid Film Formation:

    • In a round-bottom flask, dissolve DOTAP, DOPE, and cholesterol in chloroform at a molar ratio of 1:1:1.

    • Remove the chloroform using a rotary evaporator under vacuum to form a thin lipid film on the wall of the flask.

    • Further dry the lipid film under a stream of nitrogen gas to remove any residual solvent.

  • Hydration and Peptide Encapsulation:

    • Reconstitute the lyophilized CTAG1 (127-136) peptide in the hydration buffer to the desired concentration.

    • Add the peptide solution to the dried lipid film.

    • Hydrate the lipid film by gentle rotation at a temperature above the lipid phase transition temperature for 1-2 hours. This will form multilamellar vesicles (MLVs).

  • Sonication and Extrusion:

    • To reduce the size of the liposomes and create unilamellar vesicles, sonicate the MLV suspension using a probe or bath sonicator.

    • For a more uniform size distribution, extrude the liposome suspension through polycarbonate membranes with a defined pore size (e.g., 100 nm) using a mini-extruder. Pass the suspension through the membrane 10-20 times.

  • Purification and Characterization:

    • Remove any unencapsulated peptide by dialysis or size exclusion chromatography.

    • Characterize the liposomal formulation for particle size, zeta potential, and peptide encapsulation efficiency.

III. Preclinical Evaluation of Vaccine Efficacy

Once formulated, the CTAG1 (127-136) vaccine must be evaluated for its ability to induce a potent and specific anti-tumor immune response. This is typically done in preclinical animal models.

In Vivo Immunogenicity Studies

Immunocompetent mouse models are essential for assessing the immunogenicity of the vaccine.[23] If evaluating a human-specific HLA-restricted epitope like CTAG1 (127-136), transgenic mice expressing the relevant human HLA molecule (e.g., HLA-A2) are required.[24]

Experimental Workflow for In Vivo Immunogenicity:

G cluster_0 Vaccination Phase cluster_1 Immune Response Analysis start Group of HLA-A2 Transgenic Mice vaccinate Vaccinate with CTAG1 (127-136) Formulation start->vaccinate boost Booster Vaccination (e.g., day 14) vaccinate->boost collect Collect Splenocytes/PBMCs (e.g., day 21) boost->collect elispot ELISpot Assay for IFN-γ collect->elispot flow Flow Cytometry for CD8+ T-cell Phenotyping collect->flow ctl In Vitro Cytotoxicity Assay collect->ctl

Caption: Workflow for in vivo immunogenicity assessment of the CTAG1 (127-136) vaccine.

Protocol: ELISpot Assay for IFN-γ Secretion

This assay quantifies the number of CTAG1 (127-136)-specific, IFN-γ-secreting T cells.

Materials:

  • 96-well ELISpot plates pre-coated with anti-mouse IFN-γ antibody

  • Splenocytes or PBMCs from vaccinated mice

  • CTAG1 (127-136) peptide

  • Irrelevant peptide (negative control)

  • Concanavalin A (ConA) or anti-CD3/CD28 antibodies (positive control)

  • Complete RPMI-1640 medium

  • Biotinylated anti-mouse IFN-γ detection antibody

  • Streptavidin-alkaline phosphatase (ALP)

  • BCIP/NBT substrate

  • ELISpot reader

Procedure:

  • Cell Plating:

    • Add 2x10^5 to 5x10^5 splenocytes or PBMCs per well to the pre-coated ELISpot plate.

  • Peptide Stimulation:

    • Add the CTAG1 (127-136) peptide to the appropriate wells at a final concentration of 10 µg/mL.

    • Include wells with the irrelevant peptide and ConA as negative and positive controls, respectively.

  • Incubation:

    • Incubate the plate at 37°C in a 5% CO2 incubator for 18-24 hours.

  • Detection:

    • Wash the plate and add the biotinylated detection antibody. Incubate as recommended by the manufacturer.

    • Wash and add streptavidin-ALP. Incubate.

    • Wash and add the BCIP/NBT substrate. Allow spots to develop.

  • Analysis:

    • Stop the reaction by washing with water.

    • Count the spots using an ELISpot reader. Each spot represents a single IFN-γ-secreting cell.

In Vivo Anti-Tumor Efficacy Studies

To evaluate the therapeutic potential of the vaccine, tumor challenge studies are performed in appropriate mouse models.

Experimental Workflow for Prophylactic Tumor Challenge:

G cluster_0 Vaccination Phase cluster_1 Tumor Challenge & Monitoring start Group of HLA-A2 Transgenic Mice vaccinate Vaccinate with CTAG1 (127-136) Formulation (e.g., day -14, -7) start->vaccinate challenge Subcutaneous Injection of NY-ESO-1-expressing Tumor Cells (day 0) vaccinate->challenge monitor Monitor Tumor Growth (caliper measurements) challenge->monitor survival Monitor Survival monitor->survival

Sources

Method

Flow cytometry analysis of Cancer/testis antigen 1 (127-136) reactive cells

Application Note & Protocol: High-Resolution Flow Cytometry Analysis of NY-ESO-1 (127-136) Reactive CD8+ T Cells Introduction & Biological Significance Cancer/testis antigen 1 (NY-ESO-1, encoded by CTAG1B) is a highly im...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note & Protocol: High-Resolution Flow Cytometry Analysis of NY-ESO-1 (127-136) Reactive CD8+ T Cells

Introduction & Biological Significance

Cancer/testis antigen 1 (NY-ESO-1, encoded by CTAG1B) is a highly immunogenic tumor-associated antigen expressed in various malignancies, including melanoma, ovarian, and esophageal cancers, while remaining strictly restricted to immune-privileged germ cells in healthy tissues[1].

The NY-ESO-1 127-136 epitope (Sequence: TVSGNILTIR) is a naturally processed nonapeptide restricted by the HLA-A68:01 and HLA-A33:03 alleles[2]. Uniquely, this MHC Class I epitope is nested within a promiscuous HLA Class II T-helper region (ESO 119-143)[2]. This structural overlap allows for the simultaneous induction of CD4+ and CD8+ T cell responses. Consequently, monitoring the 127-136 reactive CD8+ T cell population is a critical immune-monitoring endpoint for evaluating the efficacy of dual-action cancer vaccines and adoptive cell therapies[3].

Mechanistic Principles of Tetramer Staining (E-E-A-T)

Detecting antigen-specific CD8+ T cells requires overcoming the inherently low affinity ( Kd​≈1−100μM ) and fast dissociation rate of the T-cell receptor (TCR) for monomeric peptide-MHC (pMHC) complexes. As a Senior Application Scientist, I strongly advise against treating tetramer staining as a routine surface antibody stain. It is a dynamic, thermodynamically driven receptor-ligand interaction.

  • Avidity Enhancement: By multimerizing biotinylated pMHC monomers onto a fluorophore-conjugated streptavidin core, the resulting tetramer achieves high avidity, exponentially decreasing the off-rate and stabilizing the TCR-pMHC interaction for flow cytometric detection[4].

  • Preventing TCR Downregulation (Causality): Cross-linking the TCR with multivalent tetramers at physiological temperatures triggers Lck-mediated TCR internalization, leading to signal loss. The addition of Dasatinib (a broad-spectrum tyrosine kinase inhibitor) reversibly halts this internalization, trapping the tetramer on the cell surface and significantly enhancing the Mean Fluorescence Intensity (MFI).

  • Steric Hindrance of Co-receptors: The CD8 co-receptor binds to the α3​ domain of the MHC Class I molecule to stabilize the interaction. If anti-CD8 antibodies are added simultaneously with the tetramer, they can sterically hinder tetramer binding. Therefore, sequential staining—tetramer first, followed by anti-CD8—is a mandatory causal step for optimal resolution.

Causality TCR T-Cell Receptor (TCR) Low Affinity Monomeric Binding Signal Stable High-Avidity Flow Cytometry Signal TCR->Signal Amplified Detection Tetramer pMHC Tetramer (HLA-A*68:01 TVSGNILTIR) Tetramer->TCR Multimerization Increases Avidity Dasatinib Dasatinib (50 nM) Kinase Inhibitor Dasatinib->TCR Blocks TCR Internalization CD8 Anti-CD8 Antibody (Sequential Staining) CD8->TCR Prevents Steric Hindrance

Caption: Mechanistic causality of reagents in stabilizing the TCR-pMHC interaction for flow cytometry.

Self-Validating Experimental Design

To ensure trustworthiness and eliminate false positives (critical when target populations are <0.1% of total CD8+ T cells), the protocol must act as a self-validating system:

  • The Dump Channel: A single fluorescence channel combining a viability dye, anti-CD14 (macrophages), and anti-CD19 (B cells). These cells possess Fc receptors or bind the streptavidin core non-specifically and must be gated out.

  • The Decoy Tetramer: An HLA-A*68:01 tetramer loaded with an irrelevant peptide and conjugated to a different fluorophore (e.g., APC). Cells positive for both the NY-ESO-1 PE tetramer and the Decoy APC tetramer are non-specific binders and are excluded.

Quantitative Data & Expected Phenotypes

The table below summarizes the expected flow cytometric profiles of NY-ESO-1 (127-136) reactive CD8+ T cells across different clinical cohorts, based on established vaccine and tumor microenvironment studies[2][3][4].

Patient CohortExpected Tetramer+ Frequency (% of CD8+)Dominant Memory PhenotypeExhaustion Marker Profile (PD-1 / LAG-3)
Healthy Donors (Seronegative) < 0.001% (At limit of detection)Naive (CCR7+ CD45RA+)PD-1 Low / LAG-3 Low
Ovarian Cancer (Unvaccinated) 0.01% - 0.1%Effector Memory (CCR7- CD45RA-)PD-1 High / LAG-3 High
Post-Vaccination (Nanoparticle) 0.1% - 2.5%Central Memory (CCR7+ CD45RA-)PD-1 Int / LAG-3 Low
Post-Adoptive Cell Transfer 5.0% - 30.0%+Effector (CCR7- CD45RA+)PD-1 High / LAG-3 Int

Step-by-Step Methodology

Materials & Reagents:

  • Target Tetramer: HLA-A*68:01 NY-ESO-1 (127-136) TVSGNILTIR – PE conjugated.

  • Decoy Tetramer: HLA-A*68:01 (Irrelevant Peptide) – APC conjugated.

  • Antibody Panel: CD3-BV421, CD8-FITC, CD14-PerCP, CD19-PerCP, PD-1-BV711, CCR7-BV605, CD45RA-PE-Cy7.

  • Buffers: FACS Buffer (PBS + 2% FBS + 2mM EDTA), 50 nM Dasatinib in culture media.

Protocol Workflow:

  • PBMC Thawing & Resting: Thaw cryopreserved PBMCs and rest them overnight at 37°C in complete media. Causality: Cryopreservation downregulates surface receptors. Resting restores TCR and CD8 expression levels, ensuring maximum avidity for the tetramer.

  • Dasatinib Incubation: Resuspend 2×106 cells in 100 μL of media containing 50 nM Dasatinib. Incubate for 30 minutes at 37°C. Do not wash out the Dasatinib.

  • Tetramer Staining: Add the Decoy Tetramer and the NY-ESO-1 (127-136) Tetramer at the manufacturer's titrated concentration. Incubate for 30 minutes at Room Temperature (RT) in the dark. Causality: RT incubation allows sufficient membrane fluidity for TCR clustering without triggering excessive metabolic internalization[5].

  • Surface & Dump Staining: Transfer cells to 4°C. Add the surface antibody cocktail (CD8, CD3, CD14, CD19, and phenotypic markers). Incubate for 20 minutes at 4°C. Causality: Performed at 4°C to halt membrane fluidity and prevent antibody-induced capping. Anti-CD8 is added after the tetramer to prevent steric hindrance of the MHC α3​ domain.

  • Viability Staining: Wash cells twice with cold FACS buffer. Add an amine-reactive viability dye (e.g., Zombie Aqua) and incubate for 15 minutes at 4°C.

  • Fixation & Acquisition: Wash twice, fix in 1% Paraformaldehyde (PFA) for 15 minutes, and acquire a minimum of 1×106 CD8+ events on a flow cytometer.

Workflow N1 1. PBMC Preparation Thaw and rest overnight at 37°C N2 2. Dasatinib Incubation Add 50 nM Dasatinib for 30 min at 37°C N1->N2 N3 3. Tetramer Staining Add Decoy & NY-ESO-1 Tetramers (30 min, RT) N2->N3 N4 4. Surface & Dump Staining Add Anti-CD8, CD3, CD14, CD19 (20 min, 4°C) N3->N4 N5 5. Viability Staining Add Amine-Reactive Dye (15 min, 4°C, Dark) N4->N5 N6 6. Fixation & Acquisition Fix in 1% PFA, Acquire >10^6 events N5->N6

Caption: Step-by-step experimental workflow for high-resolution pMHC tetramer staining.

References

1.[2] Title: Recognition of naturally processed and ovarian cancer reactive CD8+ T cell epitopes within a promiscuous HLA class II T-helper region of NY-ESO-1 Source: Cancer Immunology, Immunotherapy URL: [Link]

2.[3] Title: PLGA Nanoparticles Co-encapsulating NY-ESO-1 Peptides and IMM60 Induce Robust CD8 and CD4 T Cell and B Cell Responses Source: Frontiers in Immunology URL: [Link]

3.[1] Title: Engineered Lactococcus lactis biovaccine containing NY-ESO-1 long peptides as potent immunotherapeutics Source: Biomaterials URL: [Link]

4.[5] Title: Monitoring of NY-ESO-1 specific CD4+ T cells using molecularly defined MHC class II/His-tag-peptide tetramers Source: Proceedings of the National Academy of Sciences (PNAS) URL: [Link]

5.[4] Title: Tetramer guided, cell sorter assisted production of clinical grade autologous NY-ESO-1 specific CD8+ T cells Source: Journal of Translational Medicine URL: [Link]

Sources

Application

Application Note: Preparation of Cancer/testis antigen 1 (127-136) In Vitro Stock Solutions

Introduction & Biological Significance Cancer/testis antigen 1 (NY-ESO-1) is a highly immunogenic tumor-associated antigen that has become a primary target in the development of cancer immunotherapies and vaccines[1]. Th...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Biological Significance

Cancer/testis antigen 1 (NY-ESO-1) is a highly immunogenic tumor-associated antigen that has become a primary target in the development of cancer immunotherapies and vaccines[1]. The specific peptide fragment spanning amino acids 127-136 (sequence: TVSGNILTIR) is an immunodominant epitope naturally processed and presented by the HLA-A*68:01 major histocompatibility complex (MHC) class I molecule[1][2].

For researchers and drug development professionals, the reliable in vitro preparation of this peptide is critical. It serves as the foundational reagent for downstream applications, including the pulsing of Antigen Presenting Cells (APCs), T-cell expansion assays, ELISPOT validation, and the generation of MHC tetramers for flow cytometry[3].

Physicochemical Profiling & Causality of Solvent Selection

The transition from a lyophilized peptide powder to a biologically active aqueous solution requires a precise understanding of the molecule's physicochemical properties.

Table 1: Physicochemical Properties of NY-ESO-1 (127-136)
PropertyValueBiological Relevance
Sequence TVSGNILTIRCore binding motif for HLA-A*68:01.
Length 10 amino acidsOptimal length for MHC Class I cleft binding.
Molecular Weight ~1073.4 g/mol Required for accurate molarity calculations.
Net Charge (pH 7.0) +1Basic nature due to C-terminal Arginine (R).
Hydrophobicity Moderate/HighContains a dense hydrophobic core (I, L, I).

Causality of Solvent Choice: Although the peptide carries a net positive charge (+1) at physiological pH—which typically suggests aqueous solubility—the C-terminal region (NILTIR) contains a dense hydrophobic core of Isoleucine and Leucine residues. Attempting to dissolve this peptide directly in purely aqueous buffers (such as PBS) often leads to incomplete solubilization, micelle formation, or invisible micro-aggregates that skew assay reproducibility.

To effectively break intermolecular hydrogen bonds and hydrophobic interactions, 100% Dimethyl Sulfoxide (DMSO) is the preferred primary solvent[4]. DMSO ensures complete monomeric solubilization with minimal cellular toxicity, provided it is diluted appropriately before biological application[4][5].

Workflow Visualization

ReconstitutionWorkflow Start Lyophilized NY-ESO-1 (127-136) Equilibrate to Room Temp (30 min) Centrifuge Centrifuge Vial (10,000 x g, 1 min) Start->Centrifuge Prevent peptide loss PrimarySolvent Add 100% DMSO (Target: 10-20 mg/mL) Centrifuge->PrimarySolvent Break hydrophobic bonds Vortex Vortex & Sonicate (Until visually clear) PrimarySolvent->Vortex Ensure homogeneity Dilution Dilute with Aqueous Buffer (Ensure DMSO < 1%) Vortex->Dilution Reach working concentration Aliquoting Aliquot into LoBind Tubes (Single-use volumes) Dilution->Aliquoting Maximize recovery Storage Store at -80°C (Avoid freeze-thaw) Aliquoting->Storage Long-term stability

Workflow for the reconstitution and storage of NY-ESO-1 (127-136) peptide stock solutions.

Detailed Protocol: Preparation of In Vitro Stock Solutions

This protocol incorporates physical safeguards to ensure no loss of peptide mass and to validate complete solubilization before biological use, establishing a self-validating system.

Materials Required
  • Lyophilized NY-ESO-1 (127-136) peptide (>95% purity, HPLC verified)

  • Sterile, cell-culture grade DMSO (100%)

  • Sterile DPBS (pH 7.4) or basal cell culture medium

  • Protein LoBind microcentrifuge tubes

Step-by-Step Methodology
  • Temperature Equilibration : Allow the sealed vial of lyophilized peptide to reach room temperature in a desiccator for 30 minutes.

    • Causality: Opening a cold vial introduces atmospheric moisture, causing condensation that leads to rapid peptide hydrolysis and degradation.

  • Centrifugation : Spin the vial at 10,000 x g for 1 minute before opening.

    • Causality: Lyophilized powder often disperses onto the vial walls and cap during shipping. Centrifugation ensures all material is pelleted at the bottom, preventing mass loss.

  • Primary Solubilization (High Concentration) : Add 100% sterile DMSO to the vial to achieve a concentrated primary stock of 10–20 mg/mL[2]. For example, to 1 mg of peptide, add 50 µL of DMSO.

    • Validation Check: Vortex gently and hold the vial to the light. The solution must be 100% transparent and free of any floating particulates[5]. If the solution appears cloudy, sonicate in a water bath for 3 cycles of 10 seconds, chilling on ice between bursts to prevent thermal degradation[5].

  • Dilution to Working Stock : Dilute the primary DMSO stock with sterile DPBS or cell culture medium to your desired working concentration (e.g., 1 mg/mL).

    • Critical Rule: The final concentration of DMSO in your downstream biological assay must be strictly maintained below 1% (v/v) to prevent solvent-induced cytotoxicity in T-cells or APCs[2][4].

  • Aliquoting : Dispense the working stock into single-use aliquots (e.g., 20–50 µL) using Protein LoBind tubes.

    • Causality: Peptides, especially at diluted working concentrations, readily adsorb to standard polypropylene walls. LoBind tubes maximize recovery. Furthermore, aliquoting prevents repeated freeze-thaw cycles, which induce localized concentration gradients and irreversible peptide precipitation[6].

Assay Integration: Antigen Presentation Pathway

Once reconstituted, the NY-ESO-1 (127-136) peptide is typically used to pulse APCs in vitro. The exogenous peptide binds to empty HLA-A*68:01 molecules on the APC surface. This stable pMHC complex is subsequently recognized by the T-Cell Receptor (TCR) of specific CD8+ T cells, triggering an intracellular signaling cascade that results in T-cell activation, proliferation, and IFN-γ release[1][3].

AntigenPresentation Peptide NY-ESO-1 (127-136) TVSGNILTIR APC Antigen Presenting Cell (e.g., Dendritic Cell) Peptide->APC In vitro pulsing HLA HLA-A*68:01 Complex (MHC Class I) APC->HLA Surface loading TCR T-Cell Receptor (CD8+ T Cell) HLA->TCR Epitope recognition Activation T Cell Activation (IFN-γ Secretion) TCR->Activation Signal transduction

Mechanism of NY-ESO-1 (127-136) presentation by HLA-A*68:01 to CD8+ T cells.

Storage & Stability Guidelines

Lyophilized peptides exhibit excellent long-term stability when stored properly[6]. However, once reconstituted in DMSO or aqueous buffers, the structural integrity degrades over time due to oxidation and hydrolysis. Adhere strictly to the storage parameters below.

Table 2: Storage Conditions and Shelf Life
StateOptimal TemperatureShelf LifeCritical Handling Notes
Lyophilized Powder -20°C to -80°C1–2 yearsStore desiccated; protect from light[6].
DMSO Primary Stock -80°CUp to 6 monthsUse LoBind tubes; strictly avoid freeze-thaw cycles[6].
Aqueous Working Stock 4°C< 1 weekProne to rapid degradation and microbial growth. Discard after use.

References

  • [2] Human NY-ESO-1 Peptide Pool | Cancer Immunotherapy. Peptides.de. URL: [Link]

  • [1][3] Matsuzaki J, Qian F, Luescher I, et al. Recognition of naturally processed and ovarian cancer reactive CD8+ T cell epitopes within a promiscuous HLA class II T-helper region of NY-ESO-1. Cancer Immunol Immunother. 2008 Aug;57(8):1185-95. PubMed. URL: [Link]

  • [5] Peptide Solubility Guidelines - How to solubilize a peptide. SB-PEPTIDE. URL: [Link]

  • [6] Peptide Solubility Guidelines. GenScript. URL: [Link]

Sources

Method

Application Notes and Protocols for the Generation of Cancer/Testis Antigen 1 (127-136) Specific Cytotoxic T Lymphocytes

Authored by a Senior Application Scientist Introduction: Targeting the Tumor-Specific Landscape with CTAG1-Directed Immunotherapy Cancer/Testis Antigens (CTAs) represent a compelling class of targets for cancer immunothe...

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Author: BenchChem Technical Support Team. Date: April 2026

Authored by a Senior Application Scientist

Introduction: Targeting the Tumor-Specific Landscape with CTAG1-Directed Immunotherapy

Cancer/Testis Antigens (CTAs) represent a compelling class of targets for cancer immunotherapy due to their unique expression pattern.[1] One of the most immunogenic CTAs is the New York esophageal squamous cell carcinoma-1 (NY-ESO-1), also known as Cancer/Testis Antigen 1 (CTAG1).[2][3] CTAG1 is expressed in a variety of malignancies, including melanoma, lung cancer, and sarcoma, while its expression in normal tissues is restricted to immune-privileged sites like the testes.[1][2][4] This tumor-specific expression profile minimizes the risk of on-target, off-tumor toxicities, making CTAG1 an attractive candidate for the development of targeted cancer therapies.[1][2]

The immune system, particularly cytotoxic T lymphocytes (CTLs), can recognize and eliminate cancer cells presenting CTAG1-derived peptides on their surface via Major Histocompatibility Complex (MHC) class I molecules.[5] This has led to the development of various immunotherapeutic strategies, including cancer vaccines and adoptive T-cell therapies, aimed at inducing or enhancing CTAG1-specific T-cell responses.[1][2][6] While several immunodominant epitopes of CTAG1 have been extensively studied, the exploration of novel epitopes is crucial for broadening the applicability and efficacy of these therapies.

This technical guide provides a comprehensive framework for the in vitro generation of cytotoxic T lymphocytes specific for the Cancer/Testis Antigen 1 (127-136) peptide. While this specific epitope is less characterized than others, such as the well-documented NY-ESO-1 157-165 region, the principles and protocols outlined herein are based on established methodologies for generating antigen-specific T cells and can be adapted for the investigation of this and other novel tumor-associated epitopes.[5][7]

Principle of In Vitro CTL Generation

The generation of antigen-specific CTLs in vitro is a multi-step process that mimics the natural immune response. It begins with the activation of naïve T cells by antigen-presenting cells (APCs), followed by the expansion and differentiation of these T cells into functional cytotoxic effectors.[8] This process is critically dependent on three signals:

  • T-cell receptor (TCR) stimulation: The TCR on a CD8+ T cell recognizes the specific peptide-MHC class I complex on the surface of an APC.

  • Co-stimulation: Interaction between co-stimulatory molecules on the T cell (e.g., CD28) and the APC (e.g., CD80/CD86) is essential for full T-cell activation and survival.

  • Cytokine signaling: Cytokines, such as Interleukin-2 (IL-2), drive the proliferation and differentiation of activated T cells into effector CTLs.

The following sections provide detailed protocols for each stage of this process, from the preparation of APCs to the characterization of the resulting CTAG1 (127-136)-specific CTLs.

Experimental Workflow for Generating CTAG1 (127-136) Specific CTLs

CTL_Generation_Workflow cluster_0 Phase 1: Preparation cluster_1 Phase 2: APC Generation & Peptide Loading cluster_2 Phase 3: T-Cell Stimulation & Expansion cluster_3 Phase 4: Characterization & Functional Assays PBMCS Isolate PBMCs from Healthy Donor Blood Monocytes Isolate Monocytes (CD14+ Selection) PBMCS->Monocytes T_Cells Isolate T-Cells (CD8+ Selection) PBMCS->T_Cells DCs Differentiate Monocytes into Immature Dendritic Cells (iDCs) (GM-CSF + IL-4) Monocytes->DCs Co_culture Co-culture Peptide-Pulsed mDCs with Autologous CD8+ T-Cells T_Cells->Co_culture mDCs Mature iDCs (Cytokine Cocktail) DCs->mDCs Peptide_Loading Pulse mDCs with CTAG1 (127-136) Peptide mDCs->Peptide_Loading Peptide_Loading->Co_culture Expansion Expand Antigen-Specific CTLs (IL-2, IL-7, IL-15) Co_culture->Expansion Restimulation Re-stimulate with Peptide-Pulsed APCs Expansion->Restimulation Specificity Specificity Assays (Tetramer Staining) Restimulation->Specificity Functionality Functional Assays (Cytokine Release, Cytotoxicity) Restimulation->Functionality

Caption: Workflow for the in vitro generation of CTAG1 (127-136) specific CTLs.

Detailed Protocols

Part 1: Preparation of Antigen-Presenting Cells (Dendritic Cells)

Dendritic cells (DCs) are potent APCs capable of priming naïve T-cell responses.[9] This protocol describes the generation of monocyte-derived DCs.

Materials:

  • Leukapheresis product or whole blood from a healthy donor

  • Ficoll-Paque PLUS

  • PBS (Phosphate Buffered Saline)

  • CD14 MicroBeads

  • MACS Columns and Separator

  • Recombinant Human GM-CSF

  • Recombinant Human IL-4

  • DC maturation cocktail (e.g., TNF-α, IL-1β, IL-6, and PGE2)

  • CTAG1 (127-136) peptide (synthesis grade, >95% purity)

Protocol:

  • Isolation of Peripheral Blood Mononuclear Cells (PBMCs): Isolate PBMCs from the blood product by density gradient centrifugation using Ficoll-Paque PLUS according to the manufacturer's instructions.

  • Monocyte Isolation: Isolate CD14+ monocytes from the PBMC fraction using positive selection with CD14 MicroBeads and MACS technology.

  • Differentiation of Monocytes into Immature DCs (iDCs):

    • Culture the isolated CD14+ monocytes in a complete RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS), GM-CSF (e.g., 50 ng/mL), and IL-4 (e.g., 50 ng/mL).

    • Incubate for 5-7 days at 37°C in a 5% CO2 incubator.

  • DC Maturation and Peptide Loading:

    • On day 5 or 6, induce maturation of iDCs by adding a cytokine cocktail for 24-48 hours.

    • During maturation, pulse the DCs with the CTAG1 (127-136) peptide at a final concentration of 1-10 µg/mL.[10]

Part 2: In Vitro Stimulation and Expansion of CTAG1 (127-136) Specific T-Cells

This phase involves the co-culture of peptide-loaded DCs with autologous T cells to initiate an antigen-specific response, followed by expansion to generate a sufficient number of CTLs.

Materials:

  • Autologous CD8+ T cells (isolated from the same donor's PBMCs)

  • Peptide-pulsed mature DCs (from Part 1)

  • Complete RPMI-1640 medium with 10% FBS

  • Recombinant Human IL-2, IL-7, and IL-15

  • Anti-CD3/CD28 beads (for non-specific expansion control)

Protocol:

  • Primary Stimulation:

    • Co-culture the peptide-pulsed mature DCs with autologous CD8+ T cells at a ratio of 1:10 (DC:T cell) in a 24-well plate.

    • Incubate at 37°C in a 5% CO2 incubator.

  • Cytokine-Mediated Expansion:

    • After 24-48 hours, add a low concentration of IL-2 (e.g., 20 IU/mL) to the co-culture.

    • On day 3, and every 2-3 days thereafter, supplement the culture with fresh medium containing a cytokine cocktail of IL-2, IL-7, and IL-15 to promote the expansion and survival of memory T cells.[1]

  • Re-stimulation Cycles:

    • For robust expansion, re-stimulate the T-cell cultures every 7-10 days with freshly prepared, peptide-pulsed autologous APCs (can be DCs or irradiated PBMCs).

    • The expansion phase can last for 2-4 weeks, depending on the desired cell number.[11]

CytokineTypical ConcentrationRationale for Use in T-Cell Expansion
IL-220-600 IU/mLPromotes proliferation and differentiation of activated T cells.[1][4]
IL-75-10 ng/mLEnhances survival and homeostatic proliferation of T cells.[1]
IL-155-10 ng/mLSupports the development and maintenance of memory CD8+ T cells.[1]
Part 3: Characterization of Generated CTLs

It is crucial to validate the specificity and functionality of the generated T-cell population.

MHC-peptide tetramers are fluorescently labeled reagents that can directly identify and quantify antigen-specific T cells.

Protocol:

  • Harvest the expanded T cells and wash them with FACS buffer (PBS with 2% FBS).

  • Incubate the cells with a phycoerythrin (PE)-labeled MHC Class I tetramer folded with the CTAG1 (127-136) peptide for 30-60 minutes at 37°C.

  • Stain the cells with fluorescently-conjugated antibodies against CD8 and other relevant surface markers (e.g., CD3, memory markers like CD45RO, CCR7).

  • Analyze the stained cells by flow cytometry, gating on the CD8+ population to determine the percentage of tetramer-positive cells.

1. Intracellular Cytokine Staining (ICS):

This assay measures the production of effector cytokines, such as Interferon-gamma (IFN-γ) and Tumor Necrosis Factor-alpha (TNF-α), by T cells upon antigen-specific re-stimulation.

Protocol:

  • Re-stimulate the expanded CTLs with target cells (e.g., T2 cells or autologous B-LCLs) pulsed with the CTAG1 (127-136) peptide in the presence of a protein transport inhibitor (e.g., Brefeldin A) for 4-6 hours.

  • Fix and permeabilize the cells.

  • Stain for intracellular IFN-γ and TNF-α using specific fluorochrome-conjugated antibodies.

  • Analyze by flow cytometry.

2. Cytotoxicity Assay (e.g., Chromium-51 Release Assay):

This assay directly measures the ability of CTLs to lyse target cells presenting the specific antigen.

Protocol:

  • Label target cells (e.g., CTAG1-expressing tumor cells or peptide-pulsed target cells) with 51Cr.

  • Co-culture the labeled target cells with the generated CTLs at various effector-to-target (E:T) ratios for 4 hours.

  • Measure the amount of 51Cr released into the supernatant, which is proportional to the extent of target cell lysis.

Mechanism of CTL-Mediated Tumor Cell Killing

CTL_Killing_Mechanism cluster_recognition 1. Recognition cluster_killing 2. Killing CTL Cytotoxic T Lymphocyte (CTL) TCR TCR CTL->TCR Granzymes Granzymes CTL->Granzymes Perforin Perforin CTL->Perforin FasL FasL CTL->FasL Tumor_Cell Tumor Cell MHC Peptide-MHC I Tumor_Cell->MHC Fas Fas Tumor_Cell->Fas TCR->MHC Binding Granzymes->Tumor_Cell Induce Apoptosis Perforin->Tumor_Cell Pore Formation FasL->Fas Fas->Tumor_Cell Apoptosis Signal

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting Low T Cell Activation with NY-ESO-1 (157-165) Peptide

A Guide for Researchers and Drug Development Professionals Welcome to our dedicated technical support guide for troubleshooting issues related to T cell activation using the Cancer/Testis Antigen 1 (CTAG1B), specifically...

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Author: BenchChem Technical Support Team. Date: April 2026

A Guide for Researchers and Drug Development Professionals

Welcome to our dedicated technical support guide for troubleshooting issues related to T cell activation using the Cancer/Testis Antigen 1 (CTAG1B), specifically the NY-ESO-1 peptide (157-165). This guide is designed to provide in-depth, actionable solutions to common challenges encountered in the lab. As Senior Application Scientists, we understand that robust and reproducible T cell assays are critical for advancing your research and therapeutic development programs.

A quick note on peptide nomenclature: The immunodominant peptide from NY-ESO-1, SLLMWITQC, corresponds to amino acids 157-165. This guide will focus on this specific peptide, which is a key reagent in cancer immunotherapy research.

Troubleshooting Guide: Low T Cell Activation

Low or absent T cell activation is a frequent and frustrating issue. The problem can often be traced back to one of three main areas: the peptide antigen, the antigen-presenting cells (APCs), or the T cells themselves. Below, we break down the most common problems, their underlying causes, and our recommended solutions.

Problem 1: Low or No T Cell Proliferation/Effector Function

You've co-cultured your peptide-pulsed APCs with T cells, but your proliferation assay (e.g., CFSE dilution) or effector assay (e.g., ELISpot, intracellular cytokine staining) shows a weak or non-existent response.

Potential Cause Scientific Rationale Recommended Solution
Peptide Quality/Integrity The SLLMWITQC peptide is hydrophobic, which can lead to aggregation or poor solubility if not handled correctly. Degradation can occur with improper storage or multiple freeze-thaw cycles.Protocol: Peptide Reconstitution & Storage 1. Allow the lyophilized peptide to equilibrate to room temperature before opening.2. Reconstitute the peptide in sterile DMSO to a high concentration stock (e.g., 1-10 mM).3. Vortex thoroughly to ensure complete dissolution.4. Aliquot the stock solution into single-use volumes to avoid freeze-thaw cycles.5. Store aliquots at -80°C. For working solutions, dilute in culture medium immediately before use.
Incorrect HLA Haplotype The NY-ESO-1 (157-165) peptide is presented by the Human Leukocyte Antigen (HLA) molecule HLA-A02:01. If your APCs or target cells do not express this specific HLA allele, they cannot present the peptide to T cells.Action: 1. Confirm the HLA type of your APCs and target cell lines using HLA typing services or commercially available kits.2. Use APCs that are confirmed HLA-A02:01 positive. T2 cells, which are HLA-A*02:01 positive and TAP deficient, are a common and effective APC for this peptide.
Suboptimal Peptide Concentration The dose-response curve for T cell activation is bell-shaped. Too little peptide will not provide sufficient stimulation, while excessively high concentrations can sometimes lead to T cell anergy or activation-induced cell death (AICD).Action: 1. Perform a dose-titration experiment to determine the optimal peptide concentration. A typical range for in vitro pulsing is 0.1 to 10 µM.2. Start with a concentration of 1 µg/mL (approximately 1 µM) and test a range of 10-fold dilutions above and below this point.
Poor T Cell Viability or Function T cells are sensitive to culture conditions. Cryopreservation, thawing procedures, and prolonged in vitro culture can all impact their health and responsiveness.Action: 1. After thawing, allow T cells to rest in culture for at least 2-4 hours (or overnight) before starting your assay.2. Ensure your culture medium is fresh and contains the appropriate supplements (e.g., IL-2 for T cell survival and proliferation, if applicable to your experimental design).3. Check T cell viability using a method like Trypan Blue exclusion or a viability dye (e.g., Ghost Dye, LIVE/DEAD stain) with flow cytometry. Viability should be >90%.
Low Frequency of Antigen-Specific T Cells In peripheral blood mononuclear cells (PBMCs) from healthy donors or even some cancer patients, the frequency of T cells specific for a single epitope like NY-ESO-1 (157-165) can be very low.Action: 1. Consider using an enrichment method for antigen-specific T cells if the precursor frequency is too low to detect in a bulk population.2. Alternatively, perform an in vitro expansion of antigen-specific T cells by repeatedly stimulating the culture with the peptide over 1-2 weeks.

Visualizing the Core Mechanism & Troubleshooting Logic

To effectively troubleshoot, it's crucial to understand the underlying biological pathway and have a logical workflow to follow.

The MHC Class I Presentation Pathway for NY-ESO-1 (157-165)

This diagram illustrates how the exogenously added NY-ESO-1 peptide is loaded onto HLA-A*02:01 molecules for presentation to CD8+ T cells.

MHC_Class_I_Pathway cluster_APC Antigen Presenting Cell (APC) - e.g., T2 Cell cluster_TCell CD8+ T Cell peptide NY-ESO-1 (157-165) Peptide (SLLMWITQC) HLA HLA-A*02:01 Molecule peptide->HLA Peptide Loading peptide_HLA Peptide-HLA Complex TCR T Cell Receptor (TCR) peptide_HLA->TCR Recognition & Binding Activation T Cell Activation (Proliferation, Cytokine Release) TCR->Activation Signal Transduction

Caption: MHC Class I presentation of the NY-ESO-1 peptide to a CD8+ T cell.

A Systematic Troubleshooting Workflow

When faced with low T cell activation, follow this logical progression to isolate the issue.

Troubleshooting_Workflow start Start: Low T Cell Activation check_peptide Step 1: Verify Peptide - Reconstitution Protocol? - Fresh Aliquot? start->check_peptide check_apc Step 2: Verify APCs - Correct HLA Type? - Viable? check_peptide->check_apc Peptide OK solution Problem Identified & Resolved check_peptide->solution Peptide Issue check_tcell Step 3: Verify T Cells - High Viability? - Correct Controls? check_apc->check_tcell APCs OK check_apc->solution APC Issue check_assay Step 4: Verify Assay - Correct Timing? - Instrument Settings? check_tcell->check_assay T Cells OK check_tcell->solution T Cell Issue check_assay->solution Assay OK check_assay->solution Assay Issue

Caption: A step-by-step workflow for troubleshooting low T cell activation.

Frequently Asked Questions (FAQs)

Q1: What are the best positive and negative controls for my T cell activation assay?

A: Proper controls are essential for interpreting your results.

  • Positive Control: Use a mitogen like Phytohemagglutinin (PHA) or an anti-CD3/CD28 antibody cocktail. This will induce antigen-independent T cell activation and confirm that your T cells are generally healthy and capable of responding.

  • Negative Control (No Peptide): Culture your T cells with APCs that have not been pulsed with the peptide. This will establish the baseline level of T cell activation in your system.

  • Negative Control (Irrelevant Peptide): Pulse your APCs with an HLA-A*02:01-binding peptide from a different antigen (e.g., a viral peptide) that your T cells should not recognize. This controls for any non-specific effects of adding a peptide to the culture.

Q2: How long should I pulse my APCs with the peptide?

A: For cell lines like T2 cells, which have a defect in endogenous antigen processing, a pulsing time of 1-2 hours at 37°C is typically sufficient. For other APCs like dendritic cells, overnight pulsing may be beneficial, but a few hours is often adequate. It is recommended to wash the APCs 2-3 times after pulsing to remove any unbound peptide before co-culturing with T cells.

Q3: Can I use whole PBMCs as antigen-presenting cells?

A: Yes, you can use whole PBMCs. The monocytes and B cells within the PBMC population can act as APCs. However, be aware that the frequency of HLA-A02:01-positive APCs will vary between donors. For more consistent results, it is often better to use a clonal APC line (like T2 cells) or isolated and matured dendritic cells from an HLA-A02:01-positive donor.

Q4: My T cell response is still low even after troubleshooting. What else can I do?

A: If you have ruled out issues with the peptide, APCs, and T cell viability, consider the intrinsic affinity of the T cell receptors (TCRs) in your population. The affinity of naturally occurring TCRs for the NY-ESO-1 peptide can be low. In these cases, you may need to perform multiple rounds of in vitro stimulation to expand the small population of high-avidity T cells to a detectable level. This typically involves re-stimulating the T cell culture with fresh peptide-pulsed APCs every 7-10 days.

References

  • Jäger, E., et al. (1998). Simultaneous humoral and cellular immune response against cancer-testis antigen NY-ESO-1: definition of human histocompatibility leukocyte antigen (HLA)-A2-binding peptide epitopes. Journal of Experimental Medicine. Available at: [Link]

  • Valmori, D., et al. (1998). Analysis of the cytolytic T lymphocyte response of melanoma patients to the naturally processed NY-ESO-1 antigen. Cancer Research. Available at: [Link]

  • Purbhoo, M. A., et al. (2002). The human T cell response to a novel cancer-testis antigen, NY-ESO-1. Proceedings of the National Academy of Sciences. Available at: [Link]

  • Jäger, E., et al. (2000). Identification of a tissue-specific putative transcription factor in a patient with melanoma recognized by autologous cytotoxic T lymphocytes. Journal of Experimental Medicine. Available at: [Link]

  • Zhao, Y., et al. (2007). High-avidity T-cell receptor gene transfer enhances the efficacy of adoptive T-cell therapy of cancer. Journal of Clinical Investigation. Available at: [Link]

Optimization

Optimizing peptide concentration for Cancer/testis antigen 1 (127-136) assays

Welcome to the technical support guide for the optimization of Cancer/testis antigen 1B (CTAG1B), also known as New York esophageal squamous cell carcinoma 1 (NY-ESO-1), peptide (127-136) for immunological assays. CTAG1B...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support guide for the optimization of Cancer/testis antigen 1B (CTAG1B), also known as New York esophageal squamous cell carcinoma 1 (NY-ESO-1), peptide (127-136) for immunological assays. CTAG1B is a highly immunogenic tumor-associated antigen, making it a key target in cancer immunotherapy research. The 127-136 amino acid sequence represents an important epitope for T-cell recognition. This guide provides in-depth, experience-driven advice to help you achieve robust and reproducible results in your experiments.

Frequently Asked Questions (FAQs)

Peptide Handling and Preparation

Q1: How should I properly store and reconstitute my lyophilized CTAG1B (127-136) peptide?

A1: Proper handling from the moment you receive the peptide is critical to preserving its integrity and ensuring experimental success. Lyophilized peptides are stable but susceptible to degradation if not stored correctly.

  • Storage of Lyophilized Peptide: For long-term stability, store the lyophilized peptide at -20°C or, preferably, -80°C in a desiccated environment.[1] Avoid storing in frost-free freezers, which have temperature cycles that can cause micro-thawing and degradation.[2] Before opening, always allow the vial to equilibrate to room temperature in a desiccator for at least 30 minutes to prevent condensation, as many peptides are hygroscopic.[3]

  • Reconstitution:

    • Solvent Choice: The solubility of a peptide is sequence-dependent. For initial reconstitution, sterile, high-purity dimethyl sulfoxide (DMSO) is recommended, followed by dilution in an aqueous buffer. A final DMSO concentration below 1% is crucial as higher concentrations can be toxic to cells and inhibit T-cell responses.[4]

    • Procedure: To reconstitute, add the desired volume of DMSO to the vial to create a concentrated stock solution (e.g., 1-10 mg/mL).[3][5] Do not vortex, as this can cause aggregation and oxidation.[2] Instead, gently swirl or pipette the solution to dissolve the peptide.[2] A brief sonication may aid in dissolving difficult peptides.[3]

  • Storage of Stock Solution: Aliquot the reconstituted peptide into single-use volumes and store at -20°C or -80°C.[6] This is critical to avoid repeated freeze-thaw cycles, which can degrade the peptide.[6] Peptide solutions are significantly less stable than their lyophilized form.[3]

Q2: My CTAG1B (127-136) peptide is difficult to dissolve. What can I do?

A2: Peptide solubility is a common challenge. If you are having trouble dissolving the peptide in DMSO and then diluting it in your assay medium, consider the following:

  • Check the Peptide's Properties: The CTAG1B (127-136) sequence should be assessed for its hydrophobicity. Peptides with a high content of hydrophobic amino acids may be challenging to dissolve in aqueous solutions.[7]

  • Alternative Solvents: While DMSO is standard, for particularly stubborn peptides, other organic solvents like dimethylformamide (DMF) can be used for initial reconstitution, always followed by careful dilution.[7]

  • pH Adjustment: The net charge of a peptide influences its solubility. For basic peptides (containing residues like Lysine or Arginine), adding a small amount of 1-10% acetic acid can help. For acidic peptides (with Glutamic or Aspartic acid), 1% ammonium hydroxide may improve solubility.[3]

  • Sonication: Gentle sonication in a water bath for a few minutes can help break up aggregates and facilitate dissolution.[2]

Assay Optimization and Experimental Design

Q3: What is the optimal concentration of CTAG1B (127-136) peptide for my T-cell assay (ELISPOT, Intracellular Cytokine Staining)?

A3: There is no single optimal concentration; it must be determined empirically for each specific assay system, cell type, and even donor. The goal is to find the concentration that yields the maximal specific response with the lowest background. This is achieved through a peptide titration experiment .

  • Starting Range: A common starting range for peptide titration in assays like ELISPOT or Intracellular Cytokine Staining (ICS) is between 0.1 µg/mL and 10 µg/mL.[8] Some protocols suggest a final concentration of around 2 µg/mL as a good starting point.[9][10]

  • Titration is Key: You must perform a dose-response curve by testing a range of concentrations (e.g., a serial dilution from 10 µg/mL down to 0.01 µg/mL). This will allow you to identify the concentration that gives the optimal signal-to-noise ratio.

Q4: I am observing high background in my ELISPOT/ICS assay. Could the peptide concentration be the cause?

A4: Yes, excessively high peptide concentrations can lead to non-specific T-cell activation and high background. This phenomenon, known as T-cell receptor (TCR) cross-reactivity or bystander activation, can obscure the true antigen-specific response.

  • The "Bell-Shaped" Curve: Often, T-cell responses to peptide stimulation follow a bell-shaped curve. At suboptimal concentrations, the response is weak. As the concentration increases, the response reaches a plateau. However, at very high concentrations, you can sometimes see a decrease in the specific response and an increase in background, or even T-cell anergy or apoptosis.

  • Troubleshooting Steps:

    • Review Your Titration Data: If you performed a titration, select the lowest concentration that gives a maximal response.

    • Perform a New Titration: If you haven't done a titration, it is essential to do so to find the optimal concentration.

    • Check Cell Viability: High peptide concentrations can sometimes be toxic. Ensure your cells are healthy using a viability dye. Dead cells can non-specifically bind antibodies, leading to false positives.

    • Include a Vehicle Control: Always include a control with the same final concentration of DMSO (or other solvent) as your highest peptide concentration to assess solvent-induced background.

Q5: My assay shows no or a very weak signal. What are the potential peptide-related issues?

A5: A weak or absent signal can stem from several factors related to the peptide:

  • Suboptimal Peptide Concentration: The concentration may be too low to elicit a detectable response. This is the most common reason and is resolved by performing a thorough peptide titration.

  • Peptide Degradation: Improper storage or multiple freeze-thaw cycles can degrade the peptide, reducing its effective concentration.[6] Always use freshly thawed aliquots.

  • HLA Restriction: The CTAG1B (127-136) peptide is likely restricted to a specific HLA allele. Ensure that the peripheral blood mononuclear cells (PBMCs) or cell lines you are using express the correct HLA type to present this peptide to T-cells. The CTAG1B protein is known to have HLA-A2 restricted epitopes.[11]

  • Low Frequency of Antigen-Specific T-cells: The number of T-cells specific for this particular epitope in your donor sample may be very low. In such cases, an in vitro expansion step may be necessary to increase their frequency before performing the assay.[8]

Core Protocols and Methodologies

Protocol 1: Peptide Titration for ELISPOT/ICS Assay

This protocol outlines the essential steps for determining the optimal CTAG1B (127-136) peptide concentration.

  • Prepare Cells: Thaw or freshly isolate PBMCs and adjust the cell concentration according to your specific assay protocol (e.g., 2-3 x 10^5 cells/well for ELISPOT).[12]

  • Prepare Peptide Dilutions:

    • From your concentrated stock, prepare a working stock solution.

    • Perform a serial dilution of the peptide in your complete cell culture medium. A common range to test is: 10 µg/mL, 5 µg/mL, 2 µg/mL, 1 µg/mL, 0.5 µg/mL, 0.1 µg/mL, and 0.01 µg/mL.

  • Set Up Assay Plate:

    • Test Wells: Add cells and the different peptide concentrations to triplicate wells.

    • Negative Control: Add cells with medium only (no peptide) and a vehicle control (medium with the highest concentration of DMSO used in the peptide dilutions).

    • Positive Control: Add cells with a mitogen like Phytohemagglutinin (PHA) or a CEF peptide pool to ensure the cells are responsive.

  • Incubate: Incubate the plate according to your assay protocol (e.g., 16-20 hours for an IFN-γ ELISPOT assay).[12]

  • Develop and Analyze: Complete the ELISPOT or ICS protocol and acquire the data.

  • Interpret Results: Plot the number of spot-forming units (SFU) or the percentage of cytokine-positive cells against the peptide concentration. The optimal concentration is typically the lowest concentration that gives the highest signal before the response plateaus or decreases.

Parameter ELISPOT Assay Intracellular Cytokine Staining (ICS)
Typical Cell Input 2-4 x 10^5 PBMCs/well0.5-1 x 10^6 PBMCs/tube or well
Starting Peptide Range 0.1 - 10 µg/mL0.1 - 10 µg/mL
Incubation Time 16 - 48 hours6 - 16 hours (with Brefeldin A for the last 4-6 hours)[13]
Positive Control PHA, ConA, or CEF peptide poolStaphylococcal enterotoxin B (SEB), PMA/Ionomycin
Negative Control Cells + Medium, Cells + Vehicle (DMSO)Unstimulated Cells, Cells + Vehicle (DMSO)
Visualization of Experimental Workflow

The following diagram illustrates the logical flow for optimizing peptide concentration.

Peptide_Optimization_Workflow cluster_prep Phase 1: Preparation cluster_titration Phase 2: Titration Experiment cluster_analysis Phase 3: Analysis & Optimization Reconstitute Reconstitute Peptide in DMSO Aliquot Aliquot & Store at -80°C Reconstitute->Aliquot Titration Perform Serial Dilution (e.g., 10 to 0.01 µg/mL) Aliquot->Titration Cells Prepare PBMCs Assay Set up Assay Plate (ELISPOT / ICS) Cells->Assay Titration->Assay Incubate Incubate Cells Assay->Incubate Controls Include Controls (Positive, Negative, Vehicle) Controls->Assay Analyze Acquire & Analyze Data (e.g., Count Spots / % Positive Cells) Incubate->Analyze Plot Plot Dose-Response Curve Analyze->Plot Optimize Determine Optimal Concentration (Max Signal, Min Background) Plot->Optimize T_Cell_Activation APC Antigen Presenting Cell (APC) MHC Molecule TCell T-Cell T-Cell Receptor (TCR) APC:mhc->TCell:tcr Recognition & Binding Cytokines Cytokine Release (IFN-γ, TNF-α) TCell->Cytokines Activation leads to Peptide CTAG1B (127-136) Peptide Peptide->APC:mhc Peptide Loading

Caption: T-Cell activation by a peptide-MHC complex.

References

  • Genosphere Biotechnologies. Best Practices for Peptide Storage and Handling. [Link]

  • GenScript. Peptide Storage and Handling Guidelines. [Link]

  • Peptide Sciences. Definitive Guide to Peptide Storage & Stability. [Link]

  • Singh, S. K., et al. (2022). Simultaneous Identification of Functional Antigen-Specific CD8+ and CD4+ Cells after In Vitro Expansion Using Elongated Peptides. International Journal of Molecular Sciences, 23(21), 13411. [Link]

  • GenScript. Peptide Solubility Guidelines. [Link]

  • JPT Peptide Technologies. Peptide Characterization & Analytics. [Link]

  • Al-Ghananeem, A. M., & Malkawi, A. H. (2018). Strategies for Improving Peptide Stability and Delivery. Pharmaceuticals, 11(4), 109. [Link]

  • Gfeller, D., et al. (2015). High-throughput monitoring of human tumor-specific T-cell responses with large peptide pools. OncoImmunology, 5(2), e1074932. [Link]

  • Isca Biochemicals. (2023). Peptide solubility. [Link]

  • Institute for HIV Research. ELISpot Assay. [Link]

  • Schultze, N., & Zuber, B. (2017). An Overview of Peptides and Peptide Pools for Antigen-Specific Stimulation in T-Cell Assays. In T-Cell Assays (pp. 25-37). Humana Press, New York, NY. [Link]

  • Precopio, M. L., et al. (2008). Optimizing peptide matrices for identifying T-cell antigens. Cytometry Part A, 73(11), 1071-1078. [Link]

  • Deshmukh, S. A., et al. (2023). Stability of Nanopeptides: Structure and Molecular Exchange of Self-assembled Peptide Fibers. ACS nano, 17(14), 13358-13370. [Link]

  • ZellNet Consulting. General Elispot protocol. [Link]

  • JPT Peptide Technologies. (2025). User Manual: PepMix Peptide Pools. [Link]

  • Dolton, G., et al. (2018). Peptide Super-Agonist Enhances T-Cell Responses to Melanoma. Frontiers in Immunology, 9, 175. [Link]

  • Boster Biological Technology. Flow Cytometry Optimization: Sample Prep, Staining & Controls. [Link]

  • Virax Biolabs. (2025). The Power of Peptides For Superior T Cell Stimulation. [Link]

  • Holler, P. D., et al. (2000). In vitro evolution of a T cell receptor with high affinity for peptide/MHC. Proceedings of the National Academy of Sciences, 97(10), 5387-5392. [Link]

  • Wikipedia. CTAG1B. [Link]

  • Webb, A. I., et al. (2004). Functional and structural characteristics of NY-ESO-1-related HLA A2-restricted epitopes and the design of a novel immunogenic analogue. Journal of Biological Chemistry, 279(22), 23438-23446. [Link]

  • Chen, J. L., et al. (2000). Identification of NY-ESO-1 peptide analogues capable of improved stimulation of tumor-reactive CTL. The Journal of Immunology, 165(2), 948-955. [Link]

  • National Center for Biotechnology Information. Gene: CTAG1B cancer/testis antigen 1B. [Link]

  • Creative Biolabs. NY-ESO-1 Assay Portfolio Service. [Link]

  • Kakimi, K., et al. (2014). Vaccination with NY-ESO-1 overlapping peptides mixed with Picibanil OK-432 and montanide ISA-51 in patients with cancers expressing the NY-ESO-1 antigen. Journal of immunotherapy, 37(2), 85-93. [Link]

  • Herold, K. C., et al. (2020). Optimization of a Method to Detect Autoantigen-Specific T-Cell Responses in Type 1 Diabetes. Frontiers in Immunology, 11, 594326. [Link]

  • BPS Bioscience. NY-ESO-1 Peptide (157-165). [Link]

  • Precopio, M. L., et al. (2008). Optimizing peptide matrices for identifying T-cell antigens. Cytometry. Part A : the journal of the International Society for Analytical Cytology, 73(11), 1071–1078. [Link]

  • Nejo, T., et al. (2019). Epigenetic Induction of Cancer-Testis Antigens and Endogenous Retroviruses at Single-Cell Level Enhances Immune Recognition and Response in Glioma. Cancer immunology research, 7(12), 2046-2057. [Link]

  • Endo, M., et al. (2015). NY-ESO-1 (CTAG1B) expression in mesenchymal tumors. Modern Pathology, 28(4), 587-595. [Link]

  • Al-Khadairi, G., et al. (2022). Identifying cancer testis antigen peptides to enhance antitumor response. Journal of Clinical Oncology, 40(16_suppl), e14541-e14541. [Link]

  • National Center for Biotechnology Information. Gene: CTAG1B cancer/testis antigen 1B [Homo sapiens (human)]. [Link]

Sources

Troubleshooting

Technical Support Center: Optimizing NY-ESO-1 (127-136) ELISPOT Assays

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals and immunologists struggling with high background noise in Enzyme-Linked Immunospot (EL...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals and immunologists struggling with high background noise in Enzyme-Linked Immunospot (ELISPOT) assays.

When working with the Cancer/testis antigen 1 (NY-ESO-1) 127-136 epitope (Sequence: TVSGNILTIR) [1], background noise is rarely a single catastrophic failure; rather, it is the cumulative result of cellular stress, reagent artifacts, and mechanical trapping within the assay matrix. This guide abandons generic advice to focus on the causality behind these failures, providing you with a self-validating framework to achieve pristine signal-to-noise ratios.

The Self-Validating Assay Architecture

Before troubleshooting, we must ensure your assay is capable of diagnosing its own failures. A trustworthy ELISPOT is a self-validating system. Never run an experimental plate without the following internal controls:

  • The Matrix Control (Media + Antibodies + Substrate): Validates that your blocking buffer is effective and reagents are sterile. Any spots here indicate contaminated reagents or non-specific secondary antibody binding.

  • The Baseline Control (PBMCs + Media): Measures the spontaneous release of cytokines. High spots here indicate poor PBMC quality or incomplete resting.

  • The Vehicle Control (PBMCs + DMSO): Validates that the solvent used to dissolve the NY-ESO-1 peptide is not inducing stress-mediated background.

  • The Competence Control (PBMCs + Anti-CD3 or CEF Pool): Proves that the absence of spots in your experimental wells is due to a lack of antigen-specific T cells, not dead PBMCs.

Diagnostic FAQs: Uncovering the Causality of Background Noise

Q: My unstimulated baseline control wells are covered in spots. What is driving this spontaneous cytokine release? A: This is the most common issue in immune monitoring and is directly tied to the physiological state of your Peripheral Blood Mononuclear Cells (PBMCs). Cryopreserved PBMCs inevitably contain a fraction of apoptotic or dead cells. If you thaw these cells and immediately plate them, they will undergo secondary necrosis during the 18-24 hour ELISPOT incubation. The Causality: Necrotic cells release Damage-Associated Molecular Patterns (DAMPs), such as HMGB1 and ATP. These DAMPs bind to Toll-like receptors on bystander Antigen Presenting Cells (APCs), triggering a cytokine cascade that non-specifically activates T cells to release IFN-γ. The Solution: Implement an overnight resting phase (12-18 hours) in 10% FCS media prior to plating. This allows apoptotic cells to complete necrosis so they can be washed away, significantly reducing spontaneous background and improving statistical significance[2].

Q: The experimental wells stimulated with NY-ESO-1 (127-136) have much higher background than the baseline controls. Is the peptide causing this? A: Yes, but likely due to the solvent matrix or concentration, not the epitope sequence (TVSGNILTIR) itself. Peptides are highly concentrated in DMSO. If the final DMSO concentration in your ELISPOT well exceeds 0.5% (v/v), it acts as a chemical stressor, permeabilizing cell membranes and causing spontaneous intracellular cytokine leakage. Furthermore, using peptide concentrations that are too high (>10 µg/mL) can cause the peptide to form micro-aggregates, which are phagocytosed by macrophages, triggering non-specific activation. Always titrate your peptide (optimal range is usually 1-5 µg/mL) and strictly cap final DMSO at ≤0.5%.

Q: The background doesn't look like individual spots; it's a dark, generalized smudging across the PVDF membrane. What went wrong? A: This is a mechanical and biochemical artifact. Porous PVDF membranes are designed to bind proteins with high affinity. During incubation, cells settle into the pores. If these cells are not completely removed before the addition of the detection antibody, the antibody will bind directly to the cells, and the chromogen will precipitate on the cell bodies rather than the secreted cytokine "footprints." The Causality: Hydrophobic interactions tightly bind cells to the membrane. Plain PBS cannot break these bonds. The Solution: You must use a detergent. Washing the plate with PBS containing 0.05% Tween-20 is critical to dislodge adherent cells[3]. For exceptionally stubborn cells, a specialized cell-detachment solution like Accumax can be utilized to clear the membrane, though it must be carefully titrated as it can sometimes reduce spot intensity in IFN-γ assays[4].

Q: I used Tween-20 as recommended, but my membrane still developed a dark background immediately after adding the substrate. Why? A: You likely failed to remove the Tween-20 before the final development step. The Causality: While Tween-20 is essential for removing cells and unbound antibodies, residual Tween-20 severely interferes with enzymatic substrate development (especially AEC or BCIP/NBT), causing rapid, generalized color precipitation across the entire membrane[5]. The Solution: Your final wash steps must transition from PBS-Tween back to plain PBS or distilled water before the substrate is added.

Quantitative Troubleshooting Matrix

Summarize your assay parameters against this baseline matrix to identify deviations causing background noise.

ParameterSub-optimal Condition (High Background)Optimal Condition (Low Background)Mechanistic Rationale
PBMC Viability < 80% post-thaw> 95% post-thawDead cells release DAMPs, activating bystander APCs.
PBMC Resting Time 0 hours (Immediate plating)12 - 18 hoursAllows apoptotic cells to complete necrosis and be cleared.
DMSO Concentration > 1.0% v/v≤ 0.5% v/vHigh DMSO permeabilizes cell membranes, causing cytokine leak.
NY-ESO-1 (127-136) > 10 µg/mL1 - 5 µg/mLExcess peptide forms micro-aggregates, triggering non-specific activation.
Post-Cell Wash Buffer Plain PBSPBS + 0.05% Tween-20Tween-20 breaks hydrophobic interactions between cells and PVDF.
Pre-Substrate Wash PBS + 0.05% Tween-20Plain PBS (No Tween)Residual Tween-20 interferes with enzymatic chromogen precipitation.
Mechanistic Workflows & Pathways

Mechanism Cryo Thawed PBMCs (<80% Viable) Apoptosis Apoptotic Debris & DAMPs Cryo->Apoptosis Cell Stress APC Bystander APC Activation Apoptosis->APC TLR Binding IFNg Spontaneous IFN-γ (Background Noise) APC->IFNg Cytokine Crosstalk Resting Overnight Resting & Washing Resting->Apoptosis Clears Debris

Fig 1. Mechanistic pathway of non-specific background noise and the intervention of PBMC resting.

Workflow Start High Background in NY-ESO-1 (127-136) ELISPOT Step1 1. Validate Stimulus Ensure DMSO ≤ 0.5% Titrate Peptide to 1-5 µg/mL Start->Step1 Step2 2. PBMC Resting 12-18h in 10% FCS Clear Apoptotic Debris Step1->Step2 Step3 3. Stringent Washing Use PBS + 0.05% Tween-20 Dislodge Adherent Cells Step2->Step3 Step4 4. Controlled Development Final Wash: Plain PBS Stop Reaction with dH2O Step3->Step4 End Optimized Signal-to-Noise Clear Distinct Spots Step4->End

Fig 2. Stepwise troubleshooting workflow for eliminating ELISPOT background artifacts.

Standard Operating Procedures (SOPs)
Protocol A: Optimal PBMC Thawing & Resting (The "Debris Clearance" Method)

Purpose: To eliminate DAMP-mediated spontaneous activation.

  • Warm complete media (RPMI 1640 + 10% FCS + 1% Pen/Strep) to 37°C.

  • Thaw cryopreserved PBMCs rapidly in a 37°C water bath until only a tiny ice crystal remains.

  • Transfer cells to a 50 mL conical tube. Add warm media dropwise (1 mL per minute) for the first 5 mL to prevent osmotic shock.

  • Optional but recommended: Add DNase I (50 U/mL) if cell clumping is observed, as this indicates free DNA from lysed cells trapping healthy cells.

  • Centrifuge at 300 x g for 10 minutes at room temperature. Discard supernatant.

  • Resuspend in complete media at 2×106 cells/mL.

  • Resting Phase: Incubate in a loosely capped tube or tissue culture flask at 37°C, 5% CO₂ for 12-18 hours[2].

  • Post-resting, wash the cells once more at 300 x g for 10 minutes to remove the accumulated debris from cells that died overnight.

  • Count cells using Acridine Orange/Propidium Iodide (AO/PI) viability dye. Proceed to plating only if viability is >90%.

Protocol B: Stringent Plate Washing & Substrate Development

Purpose: To prevent mechanical smudging and uncontrolled enzymatic precipitation.

  • Following the 18-24 hour antigen stimulation phase, discard the cells by vigorously flicking the plate over a biohazard sink.

  • Cell Removal Wash: Wash the plate 3 times with PBS containing 0.05% Tween-20. Allow the buffer to soak for 1-2 minutes per wash to break hydrophobic bonds[3]. Do not use a mechanical plate washer for this step to avoid puncturing the delicate PVDF membrane.

  • Add the biotinylated detection antibody diluted in PBS + 1% BSA. Incubate for 2 hours at room temperature.

  • Wash 3 times with PBS + 0.05% Tween-20.

  • Add the Streptavidin-Enzyme conjugate. Incubate for 1 hour at room temperature.

  • Pre-Substrate Wash (Critical Step): Wash 4 times with PBS + 0.05% Tween-20, followed immediately by 2 washes with plain PBS [5]. Do not skip the plain PBS wash, or residual Tween will ruin the substrate development.

  • Add the chromogenic substrate. Monitor spot development visually in the dark (typically takes 5-15 minutes). Do not overdevelop.

  • Stop Reaction: Remove the plastic underdrain from the plate. Rinse both the front and the back of the PVDF membrane thoroughly with running distilled water. This completely halts the enzymatic reaction and prevents background from continuing to darken as the plate dries[3].

  • Dry the plate completely in the dark at room temperature (never >37°C) before reading.

Sources

Optimization

Technical Support Center: NY-ESO-1 (127-136) Peptide Stability &amp; Formulation

Welcome to the Technical Support Center for the Cancer/testis antigen 1 (CTAG1 / NY-ESO-1) peptide fragment 127-136. This guide is designed for researchers, formulation scientists, and immunologists working with the high...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the Cancer/testis antigen 1 (CTAG1 / NY-ESO-1) peptide fragment 127-136. This guide is designed for researchers, formulation scientists, and immunologists working with the highly immunogenic TVSGNILTIR epitope. Below, you will find in-depth mechanistic FAQs, troubleshooting guides, and self-validating protocols to prevent peptide degradation and maximize CD8+ T-cell activation in your assays.

Frequently Asked Questions (FAQs): Degradation Mechanisms

Q1: Why does the NY-ESO-1 (127-136) peptide (TVSGNILTIR) degrade so rapidly in serum-containing dendritic cell (DC) loading assays? A: The rapid degradation of this specific sequence is driven by two distinct biochemical vulnerabilities:

  • Exopeptidase Cleavage: The N-terminal Threonine (T) and the C-terminal Arginine (R) are highly susceptible to serum aminopeptidases and carboxypeptidases, respectively. Cleavage of the C-terminal Arginine is particularly detrimental, as it serves as the critical primary anchor residue (PΩ) for the HLA-A*68:01 binding groove[1].

  • Non-Enzymatic Deamidation: The internal Asparagine (N) at position 131 undergoes spontaneous deamidation at physiological pH (7.4). This reaction forms a cyclic succinimide intermediate that hydrolyzes into aspartate or isoaspartate. This introduces a negative charge and an extra methylene group into the peptide backbone, which completely disrupts T-cell receptor (TCR) recognition even if the peptide remains bound to the MHC-I complex.

Q2: Can I use standard chemical modifications (e.g., N-terminal acetylation and C-terminal amidation) to stabilize this peptide? A: No, this is highly discouraged for the 127-136 epitope. While terminal capping prevents exopeptidase degradation, amidation of the C-terminal Arginine removes the free carboxylate group. In the HLA-A*68:01 complex, this carboxylate group forms critical hydrogen bonds with conserved tyrosine residues in the F-pocket of the MHC class I molecule. Loss of this charge abrogates stable MHC-I anchoring. Instead, physical shielding via nanoparticle encapsulation is the gold standard for stabilizing this peptide[2].

Troubleshooting Guide: Preventing Degradation In Vitro and In Vivo

Issue 1: Loss of Peptide Integrity During Long-Term Storage
  • Symptom: High batch-to-batch variability in ELISPOT assays; appearance of secondary peaks on RP-HPLC.

  • Causality: Repeated freeze-thaw cycles introduce localized pH shifts and oxidative stress, accelerating deamidation and potential cleavage.

  • Solution: Lyophilize the peptide immediately upon receipt. Reconstitute in a slightly acidic buffer (pH 5.5–6.0) using sterile, endotoxin-free water, as deamidation is significantly slower at a mildly acidic pH. Aliquot into single-use vials and store at -80°C.

Issue 2: Rapid Clearance and "Burst Release" in Vaccine Formulations
  • Symptom: In vivo models show a massive initial spike in systemic peptide concentration followed by rapid clearance, leading to T-cell anergy rather than activation.

  • Causality: Free peptide is rapidly cleared by the kidneys or degraded by serum proteases. If using Poly(lactide-co-glycolide) (PLGA) nanoparticles, a "burst release" indicates that the hydrophilic TVSGNILTIR peptide partitioned to the surface of the nanoparticle during the emulsion process rather than being trapped in the core.

  • Solution: Utilize a double emulsion (water-in-oil-in-water, W1/O/W2) technique with a high-molecular-weight PLGA polymer. Increasing the polymer concentration in the organic phase increases viscosity, trapping the aqueous peptide droplets internally before the solvent evaporates[3].

Quantitative Data: Stability & Immunogenicity Profiles

The following table summarizes the causal relationship between formulation strategy, peptide stability, and downstream immunological efficacy based on established nanocarrier literature[3].

Formulation StrategySerum Half-Life (In Vitro)Deamidation Rate (pH 7.4)DC Cross-PresentationPrimary Mechanism of Protection
Free Peptide (TVSGNILTIR)< 2 hoursHigh (Succinimide formation)LowNone (Exposed to proteases)
Terminal Capped (Ac-Peptide-NH2)~6 hoursHighVery Low (Loss of MHC anchor)Exopeptidase resistance
PLGA Encapsulated > 72 hours Low (Shielded in acidic core)High Steric shielding & controlled release

Visualizing the Stabilization Strategy

G Peptide NY-ESO-1 (127-136) TVSGNILTIR Serum Serum Exposure (Proteases & pH 7.4) Peptide->Serum Stabilization PLGA Encapsulation (W1/O/W2 Emulsion) Peptide->Stabilization Formulated Degradation Rapid Degradation (Exopeptidase Cleavage & Deamidation of Asn131) Serum->Degradation Free Peptide Loss Loss of HLA-A*68:01 Binding & T-Cell Anergy Degradation->Loss Protection Steric Protection & Controlled Lysosomal Release Stabilization->Protection Success Efficient DC Cross-Presentation & Robust CD8+ T-Cell Activation Protection->Success

Fig 1: Degradation pathways of free NY-ESO-1 (127-136) versus PLGA nanoparticle stabilization.

Self-Validating Experimental Protocols

Protocol A: PLGA Nanoparticle Encapsulation via Double Emulsion (W1/O/W2)

This protocol utilizes a double emulsion method to protect the hydrophilic TVSGNILTIR peptide from external aqueous degradation while promoting phagocytic uptake by antigen-presenting cells[2].

Step-by-Step Methodology:

  • Primary Aqueous Phase (W1): Dissolve 2 mg of NY-ESO-1 (127-136) peptide in 200 µL of mildly acidic buffer (pH 6.0) to minimize deamidation during processing.

  • Organic Phase (O): Dissolve 50 mg of PLGA (50:50 lactide-to-glycolide ratio, MW 30,000-60,000) in 2 mL of dichloromethane (DCM).

  • Primary Emulsion (W1/O): Add the W1 phase dropwise to the O phase while sonicating on ice (40W, 1 minute). Causality: Ice prevents thermal degradation of the peptide; sonication creates nanometer-sized aqueous droplets trapped in the polymer.

  • Secondary Emulsion (W1/O/W2): Pour the primary emulsion into 10 mL of a 2% (w/v) Polyvinyl Alcohol (PVA) aqueous solution (W2). Homogenize at 10,000 rpm for 2 minutes.

  • Solvent Evaporation: Stir the resulting emulsion magnetically at room temperature for 3-4 hours to evaporate the DCM, hardening the nanoparticles.

  • Self-Validation Step (Encapsulation Efficiency): Centrifuge the suspension at 15,000 x g for 20 minutes. Do not discard the supernatant. Analyze the supernatant via RP-HPLC to quantify unencapsulated peptide.

    • Validation Check: Encapsulation Efficiency (EE%) = (Total Peptide - Supernatant Peptide) / Total Peptide * 100. If EE% is < 40%, the W1 volume was too large, causing peptide leakage. Reduce W1 volume in the next batch.

  • Washing & Storage: Wash the pellet three times with sterile water and lyophilize with 5% sucrose as a cryoprotectant.

G W1 Aqueous Phase 1 (W1) Peptide TVSGNILTIR Emulsion1 Primary Emulsion (W1/O) W1->Emulsion1 O Organic Phase (O) PLGA in DCM O->Emulsion1 Emulsion2 Secondary Emulsion (W1/O/W2) Emulsion1->Emulsion2 Sonication (Ice) W2 Aqueous Phase 2 (W2) 2% PVA Stabilizer W2->Emulsion2 Evap Solvent Evaporation & Hardening Emulsion2->Evap Homogenization NP PLGA Nanoparticles (Washed & Lyophilized) Evap->NP Centrifugation

Fig 2: Step-by-step W1/O/W2 double emulsion workflow for NY-ESO-1 peptide encapsulation.

Protocol B: In Vitro Serum Stability & Degradation Assay

This protocol verifies the protective efficacy of your formulation against serum proteases.

Step-by-Step Methodology:

  • Incubation: Incubate free peptide (control) and PLGA-encapsulated peptide at a concentration of 100 µg/mL in 25% human AB serum (diluted in PBS, pH 7.4) at 37°C.

  • Sampling: Extract 50 µL aliquots at 0, 1, 2, 4, 8, 24, and 72 hours.

  • Self-Validation Step (Internal Standard Spike): Immediately spike each extracted aliquot with 10 µg/mL of a heavy-isotope labeled standard (e.g., TVSGNILTIR with 13C/15N-labeled Leucine).

    • Validation Check: This ensures that any loss of peptide signal during the extraction process is accounted for by calculating the ratio of native to heavy peptide, preventing false-positive "degradation" readings caused by poor extraction recovery.

  • Quenching: Add 50 µL of 10% Trichloroacetic acid (TCA) to precipitate serum proteins and halt enzymatic activity. Centrifuge at 12,000 x g for 10 minutes.

  • Analysis: Analyze the supernatant using LC-MS/MS. Monitor the mass shift (+1 Da) associated with the deamidation of Asparagine to distinguish between proteolytic cleavage and non-enzymatic degradation.

References

  • Recognition of naturally processed and ovarian cancer reactive CD8+ T cell epitopes within a promiscuous HLA class II T-helper region of NY-ESO-1. National Institutes of Health (NIH) / PubMed Central. Available at:[Link][1]

  • PLGA Nanoparticles Co-encapsulating NY-ESO-1 Peptides and IMM60 Induce Robust CD8 and CD4 T Cell and B Cell Responses. Frontiers in Immunology. Available at:[Link][2]

  • Recent Advances in Peptide-Loaded PLGA Nanocarriers for Drug Delivery and Regenerative Medicine. MDPI Pharmaceutics. Available at:[Link][3]

Sources

Troubleshooting

Technical Support Center: Enhancing HLA Binding Stability of Cancer/Testis Antigen 1 (127-136)

Prepared by the Gemini Application Science Team Welcome to the technical support guide for researchers, scientists, and drug development professionals working on enhancing the HLA binding stability of the Cancer/testis a...

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Author: BenchChem Technical Support Team. Date: April 2026

Prepared by the Gemini Application Science Team

Welcome to the technical support guide for researchers, scientists, and drug development professionals working on enhancing the HLA binding stability of the Cancer/testis antigen 1 (CTAG1) peptide 127-136. CTAG1, also widely known as New York-esophageal squamous cell carcinoma 1 (NY-ESO-1), is a prominent cancer/testis antigen and a highly promising target for cancer immunotherapy due to its restricted expression in normal tissues and aberrant expression in various malignancies.[1][2][3][4][5] The stability of the peptide-HLA complex is a critical determinant of T-cell activation and subsequent anti-tumor immune responses.[6][7][8] This guide provides in-depth troubleshooting advice, frequently asked questions, and detailed protocols to help you overcome common experimental challenges.

Frequently Asked Questions (FAQs)

Q1: What is the CTAG1 (127-136) peptide and why is it important?

The CTAG1 (127-136) peptide is an epitope derived from the Cancer/Testis Antigen 1B protein. Its amino acid sequence is LLAQIWQCQL. This specific peptide is recognized by the immune system when presented by Human Leukocyte Antigen (HLA) class I molecules on the surface of cancer cells. Its importance lies in its potential as a target for cancer vaccines and T-cell based immunotherapies.[9] By enhancing its binding to HLA molecules, we can potentially improve the recognition of tumor cells by cytotoxic T-lymphocytes (CTLs), leading to a more robust anti-cancer immune response.

Q2: Why is enhancing HLA binding stability a key objective?

The duration and stability of the peptide-Major Histocompatibility Complex (pMHC) interaction on the cell surface directly influences the magnitude of the T-cell response.[7] A more stable pMHC complex provides a more sustained signal to T-cell receptors (TCRs), which is often necessary to trigger T-cell activation, proliferation, and effector functions. Many natural tumor antigen peptides, including some from CTAG1, are considered weak binders to their respective HLA alleles.[6] Enhancing this stability can convert a weakly immunogenic peptide into a potent one, a strategy often employed in the design of therapeutic cancer vaccines.[10][11][12]

Q3: What are "anchor residues" and how do they relate to binding stability?

Anchor residues are specific amino acids within a peptide that fit into corresponding pockets of the HLA molecule's peptide-binding groove. These interactions are the primary determinants of binding affinity and stability. For many HLA class I alleles, such as the common HLA-A*02:01, the residues at position 2 (P2) and the C-terminus (PΩ) are critical anchor residues. Modifying these residues to better fit the HLA pockets is a common and effective strategy to enhance binding stability.[6][10][13]

Q4: How can I predict which amino acid substitutions will improve HLA binding?

In silico prediction tools are invaluable for pre-screening potential peptide modifications.[14][15] These algorithms are trained on large datasets of experimentally verified peptide-HLA binding affinities.[15] By inputting the wild-type peptide sequence and the target HLA allele, these tools can predict the binding affinity and suggest substitutions at anchor (and other) positions that are likely to improve binding. However, it's important to remember that these predictions are not always perfectly accurate and must be experimentally validated.[14]

Popular Prediction Tools:

  • NetMHCpan: A widely used tool that predicts binding of peptides to any HLA-I molecule with a known sequence.[16][17]

  • IEDB (Immune Epitope Database and Analysis Resource): A comprehensive resource that hosts several prediction tools for both HLA class I and II.[15]

Troubleshooting Guides

Issue 1: My in silico predictions for enhanced binding are not confirmed by my T2 cell assay.

Possible Causes & Solutions:

  • In Silico Model Inaccuracies: Prediction algorithms are powerful but not infallible; they are based on statistical models and may not perfectly capture the biophysical reality for every peptide-HLA combination.[14]

    • Solution: Always test a panel of predicted modifications rather than relying on a single top-scoring candidate. Also, consider using multiple prediction algorithms to see if there is a consensus.[14]

  • Suboptimal T2 Cell Assay Conditions: The T2 cell assay's performance is highly sensitive to experimental parameters.[18]

    • Solution:

      • Cell Health: Ensure T2 cells are in the logarithmic growth phase and have high viability. Passage cells at regular intervals to maintain consistency.[18]

      • Peptide Concentration: The peptide concentration range used might be too narrow or not centered around the EC50. Test a wider range of concentrations (e.g., from 1µM to 100µM) to capture the full binding curve.[19]

      • β2-Microglobulin: The addition of exogenous β2-microglobulin is often necessary to stabilize empty HLA molecules on the T2 cell surface.[20][21] Ensure it is included at an optimal concentration (typically 1-3 µg/mL).

      • Incubation Time: An 18-hour incubation is standard, but optimization may be required for weakly binding peptides.[20]

  • Peptide Quality: The purity and stability of the synthetic peptide can significantly impact results.

    • Solution: Verify the purity of your synthetic peptides via HPLC and mass spectrometry. Ensure peptides are stored correctly (lyophilized at -20°C or colder) and dissolved in an appropriate solvent like DMSO before further dilution in assay medium.

Issue 2: The modified peptide binds with high affinity but fails to elicit a T-cell response.

Possible Causes & Solutions:

  • Alteration of TCR Contact Residues: While your modification may have improved HLA binding at an anchor residue, it might have inadvertently altered the conformation of the peptide's surface that is recognized by the T-cell receptor (TCR).[6][10] Even changes at buried anchor residues can allosterically affect the peptide's presentation to the TCR.[6][22]

    • Solution: When designing modifications, prioritize substitutions at primary anchor residues (e.g., P2 and PΩ for HLA-A*02:01) and avoid altering the central, TCR-facing residues if possible. If a T-cell response is still lacking, it may be necessary to screen modifications at secondary anchor positions.

  • T-Cell Clone Specificity: The specific T-cell clone used for the assay may have a TCR that is exquisitely sensitive to the conformation of the wild-type peptide. A modified peptide, even if it binds the HLA molecule more strongly, might not be recognized by this particular TCR.[23]

    • Solution: Test the modified peptide against a polyclonal population of T-cells specific for the wild-type peptide or against multiple T-cell clones to get a broader picture of immunogenicity.

  • Suboptimal T-cell Culture Conditions: The lack of response could be due to issues with the T-cell activation assay itself.

    • Solution: Ensure the antigen-presenting cells (like T2 cells) are pulsed with an adequate concentration of the peptide and that the effector-to-target ratio is optimized. Include positive controls (e.g., a known immunogenic peptide or stimulation with anti-CD3/CD28 antibodies) and negative controls to validate the assay's performance.

Experimental Protocols & Data

Protocol: Validating Peptide-HLA Binding Affinity using a T2 Cell Stabilization Assay

This protocol describes a flow cytometry-based assay to measure the ability of a peptide to stabilize HLA-A02:01 molecules on the surface of T2 cells. T2 cells are deficient in the Transporter associated with Antigen Processing (TAP), leading to a low surface expression of unstable, empty HLA-A02:01 molecules.[19][20] Exogenous peptides that bind to HLA-A02:01 can stabilize these molecules, leading to an increase in their surface expression, which can be quantified by staining with an HLA-A02:01-specific antibody.[18][20]

Materials:

  • T2 cells (ATCC® CRL-1992™)

  • RPMI-1640 medium, Fetal Bovine Serum (FBS), Penicillin-Streptomycin

  • Serum-free RPMI-1640 medium

  • Human β2-microglobulin (β2m)

  • Test peptides (e.g., Wild-type CTAG1 127-136, modified versions) and control peptides (a known high-affinity HLA-A*02:01 binder and a negative control peptide)

  • PE-conjugated anti-HLA-A2 antibody (e.g., clone BB7.2)

  • FACS buffer (PBS + 2% FBS)

  • 96-well U-bottom plate

  • Flow cytometer

Step-by-Step Methodology:

  • Cell Preparation: Culture T2 cells in complete RPMI medium. On the day of the assay, wash the cells twice with serum-free RPMI-1640. Resuspend the cells to a concentration of 1 x 10^6 cells/mL in serum-free RPMI-1640 supplemented with 1-3 µg/mL of human β2m.[20][21]

  • Peptide Dilution: Prepare serial dilutions of your test and control peptides in the same serum-free medium. A typical concentration range is 100 µM down to 0.1 µM.

  • Incubation: Add 100 µL of the T2 cell suspension to each well of a 96-well plate (100,000 cells/well). Add 100 µL of the peptide dilutions to the respective wells. Include a "no peptide" control.

  • Stabilization: Incubate the plate for 18 hours at 37°C in a 5% CO2 incubator.[20]

  • Staining: After incubation, wash the cells twice with cold FACS buffer. Resuspend the cells in 50 µL of FACS buffer containing the PE-conjugated anti-HLA-A2 antibody at the manufacturer's recommended concentration.

  • Final Incubation & Wash: Incubate the cells for 30 minutes at 4°C in the dark. Wash the cells twice with cold FACS buffer.

  • Data Acquisition: Resuspend the cells in 200 µL of FACS buffer and acquire data on a flow cytometer, measuring the Mean Fluorescence Intensity (MFI) in the PE channel.

  • Data Analysis: Calculate the Fluorescence Index (FI) for each peptide concentration using the formula: FI = (MFI with peptide - MFI without peptide) / (MFI without peptide)[20] Plot the FI against the peptide concentration to generate binding curves and determine the half-maximal effective concentration (EC50).

Data Presentation: Comparing Wild-Type vs. Modified Peptide

The following table presents hypothetical data from a T2 cell binding assay comparing the wild-type CTAG1 (127-136) peptide with a rationally designed analogue where the C-terminal glutamine (Q) is replaced with a leucine (L), a preferred anchor for HLA-A*02:01.

Peptide SequenceModificationIn Silico Predicted Affinity (IC50 nM)Experimental EC50 (µM) from T2 AssayFold Improvement
LL AQ IWQC QL Wild-Type85045.2-
LL AQ IWQC QL Q10L453.811.9x

Note: The in silico data is illustrative and would be generated using a tool like NetMHCpan. The experimental data reflects a successful outcome where the anchor modification significantly improved binding affinity.

Visualizations

Workflow for Rational Peptide Design and Validation

G cluster_0 In Silico Design cluster_1 Experimental Validation A Identify Wild-Type Peptide (CTAG1 127-136) B Select Target HLA Allele (e.g., HLA-A*02:01) A->B C Predict Binding Affinity (NetMHCpan, IEDB) B->C D Identify Anchor Residues (e.g., P2, PΩ) C->D E Generate Analogs with Anchor Modifications D->E F Predict Affinity of Analogs E->F G Synthesize Peptides (WT & Top Analogs) F->G Select top candidates H Perform T2 Cell Binding Assay G->H I Calculate EC50 Values H->I I->C Compare & Refine Model J Assess Immunogenicity (T-cell Activation Assay) I->J K Select Lead Candidate J->K

Caption: A logical workflow for enhancing peptide-HLA binding stability.

Principle of the T2 Cell HLA Stabilization Assay

T2Assay cluster_0 T2 Cell (TAP-deficient) cluster_neg No Exogenous Peptide cluster_pos With High-Affinity Peptide Neg_Cell Unstable 'empty' HLA-A2 on surface -> Low MFI Flow Flow Cytometer Measures MFI Neg_Cell->Flow Low Signal Pos_Cell Stable pMHC complex on surface -> High MFI Antibody Anti-HLA-A2-PE Ab Pos_Cell->Antibody Detected by Peptide Peptide Peptide->Pos_Cell Binds & Stabilizes Antibody->Flow High Signal

Caption: Visualization of the T2 cell assay principle.

References

  • Cole, D.K., et al. (2010). Modification of MHC Anchor Residues Generates Heteroclitic Peptides That Alter TCR Binding and T Cell Recognition. The Journal of Immunology. Available at: [Link]

  • Julve, M., et al. (2024). Gene of the month: cancer testis antigen gene 1b (NY-ESO-1). Journal of Clinical Pathology. Available at: [Link]

  • Schulten, V., et al. (2018). Predictive in silico binding algorithms reveal HLA specificities and autoallergen peptides associated with atopic dermatitis. PMC. Available at: [Link]

  • Barber, L.D., et al. (1995). Effect of anchor residue modifications on the stability of HLA-A11/peptide complexes. Immunogenetics. Available at: [Link]

  • Tang, J., et al. (2017). T2 Cell Binding Assay. Bio-protocol. Available at: [Link]

  • Julve, M., et al. (2023). Gene of the month: Cancer testis antigen gene 1b (NY-ESO-1). University of Surrey. Available at: [Link]

  • Varela-Rohena, A., et al. (2008). Structurally silent peptide anchor modifications allosterically modulate T cell recognition in a receptor-dependent manner. PNAS. Available at: [Link]

  • Haria, D., et al. (2024). Development of a Stable Peptide–Major Histocompatibility Complex (MHC) via Sortase and Click Chemistry. ACS Pharmacology & Translational Science. Available at: [Link]

  • Julve, M., et al. (2023). Gene of the month: cancer testis antigen gene 1b (NY-ESO-1). Ovid. Available at: [Link]

  • Immudex. (n.d.). What Tools Are Available to Predict Peptide-MHC Binding Affinity? Immudex. Available at: [Link]

  • Mei, S., et al. (2021). Anthem: a user customised tool for fast and accurate prediction of binding between peptides and HLA class I molecules. Briefings in Bioinformatics. Available at: [Link]

  • Salvatori, D., et al. (2014). Modification of A Tumor Antigen Determinant to Improve Peptide/MHC Stability Is Associated with Increased Immunogenicity and Cross-Priming A Larger Fraction of CD8+ T Cells. PMC. Available at: [Link]

  • Li, G., et al. (2015). XAGE-1b Cancer/Testis Antigen is a Potential Target for Immunotherapy in Prostate Cancer. PLOS ONE. Available at: [Link]

  • Wikipedia. (n.d.). CTAG1B. Wikipedia. Available at: [Link]

  • Fodor, M.A.A., et al. (2022). Unconventional modes of peptide–HLA-I presentation change the rules of TCR engagement. Discovery Immunology. Available at: [Link]

  • Bio-protocol. (n.d.). Peptide binding affinity assay. Bio-protocol. Available at: [Link]

  • Harndahl, M., et al. (2012). Real time detection of peptide–MHC dissociation reveals that improvement of primary MHC-binding residues can have a minimal, or no, effect on stability. PMC. Available at: [Link]

  • Madura, F., et al. (2015). Structural basis for ineffective T-cell responses to MHC anchor residue-improved "heteroclitic" peptides. European Journal of Immunology. Available at: [Link]

  • Gnjatic, S., et al. (2019). Optimization of the T2 HLA-A2 shift assay for testing of the biological activity of immunotherapies. The Journal of Immunology. Available at: [Link]

  • Hebeisen, M., et al. (2013). Examining the presentation of tumor-associated antigens on peptide-pulsed T2 cells. PMC. Available at: [Link]

  • The Journal of Immunology. (2023). Integrating Peptide-MHC Stability with Computational Predictions to Enhance T Cell Epitope Discovery. The Journal of Immunology. Available at: [Link]

  • Langan, R.A., et al. (2023). Design of high-specificity binders for peptide–MHC-I complexes. Baker Lab. Available at: [Link]

  • D'Alise, A.M., et al. (2019). MHC-Optimized Peptide Scaffold for Improved Antigen Presentation and Anti-Tumor Response. Frontiers in Immunology. Available at: [Link]

  • Nakagawa, H., et al. (2004). Identification of HLA-A24-restricted CTL epitope from cancer-testis antigen, NY-ESO-1, and induction of a specific antitumor immune response. PubMed. Available at: [Link]

  • ASCO. (2022). Identifying cancer testis antigen peptides to enhance antitumor response. ASCO Publications. Available at: [Link]

  • Chen, Y., et al. (2024). NY‐ESO‐1 antigen: A promising frontier in cancer immunotherapy. PMC. Available at: [Link]

  • Augusto, D.G., et al. (2025). Computational characterization of peptide binding stability to HLA-C allotypes and its association with HIV-1 infection progression and HIV-1 related neurocognitive impairment. Frontiers in Immunology. Available at: [Link]

  • peptides&elephants. (n.d.). Human NY-ESO-1 Peptide Pool. peptides&elephants. Available at: [Link]

  • Alvarez, I., et al. (2021). HLA binding of self-peptides is biased towards proteins with specific molecular functions. PLOS Computational Biology. Available at: [Link]

  • GenScript. (n.d.). NY-ESO-1 Peptide (SLLMWITQC). GenScript. Available at: [Link]

  • Cosmo Bio. (n.d.). NY-ESO-1 Antibody. Cosmo Bio. Available at: [Link]

  • Sidney, J., et al. (2008). HLA class I alleles are associated with peptide binding repertoires of different size, affinity and immunogenicity. PMC. Available at: [Link]

  • van der Woude, H., et al. (2023). Temperature-based MHC class-I multimer peptide exchange for human HLA-A, B and C. bioRxiv. Available at: [Link]

  • Trakala, M., et al. (2023). Understanding Allosteric Stabilization of pMHC by Peptide Ligands Through Molecular Dynamics Simulations. Turkish Journal of Immunology. Available at: [Link]

  • Augusto, D.G., et al. (2025). Computational characterization of peptide binding stability to HLA-C allotypes and its association with HIV-1 infection progression and HIV-1 related neurocognitive impairment. PubMed. Available at: [Link]

  • Jäger, E., et al. (2002). Identification of an antigenic peptide derived from the cancer-testis antigen NY-ESO-1 binding to a broad range of HLA-DR subtypes. PMC. Available at: [Link]

Sources

Optimization

Technical Support Center: A Researcher's Guide to Preventing Peptide Aggregation in Cancer/Testis Antigen 1 (127-136) Assays

Welcome to the technical support center for researchers working with the Cancer/Testis Antigen 1 (CTAG1B), specifically the 127-136 peptide fragment. This guide is designed to provide you with in-depth, field-proven insi...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for researchers working with the Cancer/Testis Antigen 1 (CTAG1B), specifically the 127-136 peptide fragment. This guide is designed to provide you with in-depth, field-proven insights to help you navigate the challenges of peptide aggregation in your assays. As scientists and drug development professionals, we understand that reproducible and reliable data is paramount. This resource, structured in a flexible question-and-answer format, will address common issues, provide detailed troubleshooting protocols, and explain the causality behind experimental choices to ensure the integrity of your results.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common initial questions researchers have when working with the CTAG1B (127-136) peptide.

Q1: What is Cancer/Testis Antigen 1 (CTAG1B) and why is the 127-136 peptide region significant?

Cancer/Testis Antigen 1 (CTAG1B), also known as NY-ESO-1, is a highly immunogenic tumor-associated antigen.[1][2] Its expression is typically restricted to germline cells in the testes and is aberrantly re-expressed in various cancers, making it a promising target for cancer immunotherapy.[2][3] The 127-136 peptide fragment is of particular interest as it contains epitopes that can be presented by major histocompatibility complex (MHC) class I molecules, leading to the activation of cytotoxic T lymphocytes (CTLs) that can recognize and kill tumor cells.[4]

Q2: Why is the CTAG1B (127-136) peptide prone to aggregation?

The CTAG1B protein has a hydrophobic C-terminal region, and peptide fragments derived from this area can inherit this characteristic.[2] Peptides with a high content of hydrophobic amino acids have a tendency to self-assemble into aggregates to minimize their interaction with aqueous environments.[5][6] This process can be concentration-dependent and is influenced by factors such as pH, temperature, and ionic strength. These aggregates can range from small, soluble oligomers to large, insoluble fibrils, similar to amyloid peptides.[7][8]

Q3: How can peptide aggregation affect my experimental results?

Peptide aggregation can have several detrimental effects on your assays:

  • Reduced Bioavailability: Aggregated peptides may not be able to interact effectively with their intended targets, such as antibodies, receptors, or enzymes, leading to an underestimation of their biological activity.

  • Inconsistent Results: The extent of aggregation can vary between experiments, and even between different aliquots of the same stock solution, leading to poor reproducibility.

  • Artifactual Data: In cell-based assays, aggregates can be cytotoxic or elicit non-specific cellular responses, confounding the interpretation of results.[9] In immunoassays like ELISA, aggregates can lead to non-specific binding and high background signals.

  • Inaccurate Quantification: Aggregation can interfere with accurate concentration determination using methods like UV spectroscopy.

Q4: What is the first and most critical step to prevent aggregation?

The most critical step is the initial solubilization of the lyophilized peptide.[7] Improper dissolution can introduce pre-formed aggregates that are difficult to remove and can act as seeds for further aggregation.[7] Therefore, a carefully planned solubilization strategy is essential.

Part 2: Troubleshooting Guide

This section provides a problem-and-solution-oriented approach to common issues encountered during experiments with the CTAG1B (127-136) peptide.

Issue 1: Inconsistent or non-reproducible results in cell-based or immunoassays.
  • Likely Cause: The presence of soluble oligomers or small aggregates in your peptide stock solution. These smaller aggregates can be difficult to detect visually but can significantly impact biological activity.

  • Troubleshooting Steps:

    • Re-evaluate your solubilization protocol. If you are dissolving the peptide directly in an aqueous buffer, this is a likely source of the problem.

    • Implement a disaggregation and monomerization protocol. A widely accepted method for amyloidogenic peptides is to first dissolve the lyophilized peptide in an organic solvent that disrupts pre-existing aggregates.[7][10]

      • Recommended Disaggregation Protocol:

        • Dissolve the lyophilized CTAG1B (127-136) peptide in 100% Dimethyl Sulfoxide (DMSO) to create a concentrated stock solution (e.g., 1-5 mM).[5][8] Vortex gently to ensure complete dissolution.

        • To prepare your working solution, perform a serial dilution of the DMSO stock into your final assay buffer. It is crucial to add the peptide stock to the buffer dropwise while gently vortexing to avoid localized high concentrations that can promote re-aggregation.

    • Consider HFIP treatment for highly problematic peptides. For peptides that continue to show aggregation issues, treatment with 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) can be employed to break down even very stable aggregates.[7][10]

      • HFIP Treatment Protocol:

        • Dissolve the peptide in HFIP to a concentration of 1 mg/mL.

        • Aliquot the solution into microcentrifuge tubes.

        • Allow the HFIP to evaporate completely in a fume hood.

        • The resulting peptide film consists of monomers that can be dissolved in DMSO or an appropriate buffer.[7]

Issue 2: Visible precipitate or cloudiness in the peptide solution.
  • Likely Cause: The peptide concentration has exceeded its solubility limit in the chosen solvent, or environmental factors (pH, ionic strength) are promoting aggregation.

  • Troubleshooting Steps:

    • Centrifuge the solution at high speed (e.g., >10,000 x g) for 15-20 minutes to pellet the insoluble aggregates.

    • Carefully collect the supernatant and re-quantify the peptide concentration. The concentration of the soluble peptide will likely be lower than initially intended.

    • Adjust your solubilization strategy. If precipitation occurs upon dilution into an aqueous buffer, consider the following:

      • Lower the final peptide concentration.

      • Increase the percentage of organic co-solvent (e.g., DMSO) in your final assay buffer, if compatible with your experimental system.

      • Optimize the pH of your buffer. The net charge of the peptide influences its solubility. For a peptide with a net positive charge, a slightly acidic buffer may improve solubility, while a peptide with a net negative charge may be more soluble in a slightly basic buffer.

Issue 3: High background or non-specific signal in ELISA or other immunoassays.
  • Likely Cause: Aggregated peptides are non-specifically binding to the plate surface or detection antibodies.

  • Troubleshooting Steps:

    • Incorporate a filtration step. After preparing your peptide working solution, filter it through a 0.22 µm syringe filter to remove larger aggregates.[10]

    • Include a blocking agent in your assay buffer. Reagents like bovine serum albumin (BSA) or non-fat dry milk can help to block non-specific binding sites on the microplate.

    • Optimize washing steps. Increase the number and duration of washing steps to more effectively remove non-specifically bound peptide aggregates.

Part 3: Best Practices for Handling and Storage

Proactive measures are the most effective way to prevent peptide aggregation.

  • Peptide Storage:

    • Store lyophilized peptide at -20°C or -80°C in a desiccator to protect it from moisture.

    • Once in solution, it is best to prepare single-use aliquots to avoid repeated freeze-thaw cycles, which can promote aggregation.[7] Store aliquots at -80°C.

  • Solvent Selection and Preparation:

    • Always use high-purity, sterile solvents.

    • For peptides containing amino acids prone to oxidation (Cys, Met, Trp), use deoxygenated buffers.[6]

  • Assay Buffer Optimization:

    • The composition of your assay buffer can significantly impact peptide stability. Consider the following components:

Buffer ComponentConcentrationRationale
pH 6.0 - 8.0Adjust based on the peptide's isoelectric point to maximize charge and solubility.
Ionic Strength 50 - 150 mMCan influence the stability of peptide conformations.
Glycerol 5 - 10% (v/v)Can act as a stabilizing agent and reduce aggregation.
Surfactants (e.g., Tween-20) 0.01 - 0.05% (v/v)Can help to prevent hydrophobic interactions and aggregation.

Part 4: Experimental Workflow and Diagrams

Workflow for Minimizing CTAG1B (127-136) Aggregation

The following diagram illustrates the recommended workflow for handling the CTAG1B (127-136) peptide to ensure a monomeric state for your assays.

Aggregation_Prevention_Workflow cluster_prep Peptide Preparation cluster_assay Assay Preparation start Lyophilized CTAG1B (127-136) Peptide dissolve Dissolve in 100% DMSO (e.g., 1-5 mM stock) start->dissolve Disaggregation aliquot Aliquot into single-use tubes dissolve->aliquot store Store at -80°C aliquot->store thaw Thaw a single aliquot store->thaw dilute Serially dilute into assay buffer (add peptide to buffer) thaw->dilute Prepare working solution filter Optional: Filter with 0.22 µm filter dilute->filter assay Use immediately in assay filter->assay

Caption: Recommended workflow for CTAG1B (127-136) peptide handling.

Protocol: Thioflavin T (ThT) Assay for Monitoring Aggregation

The Thioflavin T (ThT) assay is a widely used method to monitor the formation of amyloid-like fibrils in real-time.[10][11] ThT dye exhibits enhanced fluorescence upon binding to the β-sheet structures characteristic of these aggregates.[10] This assay can be used to assess the aggregation propensity of your CTAG1B (127-136) peptide under different conditions and to test the efficacy of aggregation inhibitors.

Materials:

  • CTAG1B (127-136) peptide, prepared as a monomeric stock in DMSO.

  • Thioflavin T (ThT)

  • Assay Buffer (e.g., Phosphate-Buffered Saline (PBS), pH 7.4)

  • Black, clear-bottom 96-well microplate

  • Plate reader with fluorescence detection capabilities (Excitation: ~440-450 nm, Emission: ~480-490 nm)

Procedure:

  • Prepare a ThT stock solution: Dissolve ThT powder in sterile water to a final concentration of 1 mM. Filter the solution through a 0.22 µm syringe filter and store it at -20°C, protected from light.[10][12]

  • Prepare the reaction mixture: In a microcentrifuge tube, prepare the reaction mixture for each condition to be tested. A typical reaction volume is 100 µL per well.

    • Peptide Sample: CTAG1B (127-136) peptide at the desired final concentration (e.g., 10-100 µM).

    • ThT: ThT at a final concentration of 10-25 µM.

    • Assay Buffer: To make up the final volume.

    • Controls:

      • Buffer + ThT (for background subtraction).

      • Buffer + Peptide (to check for intrinsic peptide fluorescence).

  • Plate Setup: Pipette 100 µL of each reaction mixture into the wells of the 96-well plate. Prepare replicates for each condition.

  • Incubation and Measurement:

    • Place the plate in the plate reader set to 37°C.

    • Set the reader to take fluorescence measurements at regular intervals (e.g., every 5-15 minutes) for a duration of several hours to days.

    • Incorporate orbital shaking before each reading to promote aggregation.[10]

  • Data Analysis:

    • Subtract the background fluorescence (Buffer + ThT) from all readings.

    • Plot the average fluorescence intensity against time. The resulting sigmoidal curve will show the lag phase (nucleation), elongation phase (fibril growth), and plateau phase (equilibrium).

ThT_Assay_Workflow prep_tht Prepare 1 mM ThT stock (filter and store at -20°C) mix Prepare reaction mixture: Peptide + ThT + Buffer prep_tht->mix prep_peptide Prepare monomeric CTAG1B (127-136) stock in DMSO prep_peptide->mix plate Pipette into 96-well plate (include controls) mix->plate incubate Incubate at 37°C in plate reader plate->incubate measure Measure fluorescence (Ex: ~450 nm, Em: ~485 nm) at time intervals with shaking incubate->measure analyze Analyze data: Subtract background, plot fluorescence vs. time measure->analyze

Sources

Reference Data & Comparative Studies

Validation

The Immunogenicity Paradox: Central Tolerance and Affinity Maturation

Comparative Immunogenicity and Safety Profiling: NY-ESO-1 (127-136) vs. MAGE-A3 Peptides in TCR-T Cell Therapy As a Senior Application Scientist navigating the complexities of adoptive cell therapies, I frequently evalua...

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Author: BenchChem Technical Support Team. Date: April 2026

Comparative Immunogenicity and Safety Profiling: NY-ESO-1 (127-136) vs. MAGE-A3 Peptides in TCR-T Cell Therapy

As a Senior Application Scientist navigating the complexities of adoptive cell therapies, I frequently evaluate target antigens for T-cell receptor (TCR) engineering. Cancer/Testis Antigens (CTAs) like NY-ESO-1 and MAGE-A3 are highly prized targets because they are broadly expressed in various malignancies but restricted in normal adult tissues.

However, the translational journeys of NY-ESO-1 (127-136) and MAGE-A3 peptides have diverged drastically. While NY-ESO-1 has become a gold standard for safety and efficacy, MAGE-A3 has served as the field’s most sobering cautionary tale regarding TCR affinity maturation and unpredictable cross-reactivity[1]. This guide objectively compares their immunogenic profiles and provides self-validating methodologies for preclinical safety screening.

The fundamental difference between NY-ESO-1 and MAGE-A3 lies in how the human immune system processes them during thymic selection.

  • NY-ESO-1 (127-136): This HLA-A*02:01 restricted peptide (SLLMWITQC) is exceptionally immunogenic. Patients naturally generate high-avidity CD8+ T cell responses against it. Because central tolerance to NY-ESO-1 is incomplete, wild-type TCRs recovered from patients often possess sufficient baseline affinity to recognize the peptide-major histocompatibility complex (pMHC) on tumor cells. Clinical trials using NY-ESO-1 targeted TCRs have demonstrated robust safety and clinical efficacy without the need for extreme structural manipulation[2].

  • MAGE-A3 Peptides: MAGE-A3 is subject to much stricter central tolerance. Naturally occurring TCRs against MAGE-A3 self-antigens are of low affinity, a biological safeguard that limits the ability of wild-type TCRs to recognize the low antigen-HLA levels typically expressed on tumor cells[1]. To achieve therapeutic potency, drug developers engineered "affinity-enhanced" TCRs by mutating the Complementarity-Determining Region 3 (CDR3) of the α and β chains[1][2].

The Mechanistic Divergence: Safety vs. Fatal Cross-Reactivity

The causality behind MAGE-A3's clinical failures is rooted in the biophysics of affinity maturation. Enhancing a TCR's affinity alters its CDR3 flexibility and docking angle, which can inadvertently broaden its recognition motif to include unrelated peptides[1][3].

The HLA-A01 MAGE-A3 (168-176) Crisis: In a clinical trial utilizing an affinity-enhanced TCR against the HLA-A01 restricted MAGE-A3 peptide, the first two patients developed fatal cardiogenic shock within days of infusion[1][3]. Autopsies revealed severe myocardial damage with T-cell infiltration, despite heart tissue lacking MAGE-A3 expression[1][3]. The toxicity was traced to the TCR cross-reacting with a peptide derived from Titin , a striated muscle-specific protein[1]. The Titin peptide shares only 5 of 9 amino acid residues with MAGE-A3, an off-target overlap that was entirely unpredictable using standard bioinformatics[4].

The HLA-A02 MAGE-A3 (112-120) Crisis: A separate trial utilizing an affinity-optimized TCR against the HLA-A02:01 restricted MAGE-A3 peptide (112-120) resulted in severe, fatal neurological toxicity[2][4]. This was caused by cross-reactivity with MAGE-A12 (which differs by only one amino acid and was unexpectedly expressed in the brain) and EPS8L2 [2][4][5].

G cluster_0 On-Target Recognition cluster_1 Off-Target Cross-Reactivity TCR Affinity-Enhanced MAGE-A3 TCR MAGE MAGE-A3 Peptide (Tumor Cells) TCR->MAGE High Affinity Binding TITIN Titin Peptide (Cardiomyocytes) TCR->TITIN HLA-A*01 Restricted Cardiogenic Shock MAGE12 MAGE-A12 / EPS8L2 (Neurological Tissue) TCR->MAGE12 HLA-A*02 Restricted Neurologic Toxicity

Structural mechanism of MAGE-A3 TCR cross-reactivity leading to severe off-target toxicities.

Quantitative Data Comparison

The following table synthesizes the critical immunogenic and safety parameters differentiating these targets:

PropertyNY-ESO-1 (127-136)MAGE-A3 (112-120)MAGE-A3 (168-176)
HLA Restriction HLA-A02:01HLA-A02:01HLA-A*01:01
Peptide Sequence SLLMWITQCKVAELVHFLEVDPIGHLY
Natural TCR Affinity Moderate to HighLow (Thymic Selection)Low (Thymic Selection)
Affinity Maturation Req. MinimalHighHigh
Known Cross-Reactivities None clinically significantMAGE-A12, EPS8L2[4]Titin[1]
Clinical Safety Profile Safe / Efficacious[2]Fatal Neurological Toxicity[2]Fatal Cardiogenic Shock[3]

Self-Validating Preclinical Protocol: iPSC-Derived 3D Co-Culture

Why did standard preclinical screening fail to predict the MAGE-A3/Titin toxicity? Because standard cultured primary cardiomyocytes do not express Titin; only actively beating cardiomyocytes derived from induced pluripotent stem cells (iPSCs) express the mature Titin protein required to trigger the cross-reactivity[1][6].

To ensure scientific integrity, any engineered TCR must be evaluated using a self-validating iPSC system . The protocol below incorporates an internal biological control: the wild-type TCR. Because T cells expressing the wild-type MAGE-A3 TCR do not recognize the cardiomyocytes, running them in parallel confirms that any observed toxicity is strictly an artifact of the affinity enhancement steps[2].

G A 1. iPSC Generation (Healthy Donors) B 2. Differentiation (Beating Cardiomyocytes) A->B C 3. Co-Culture Assay (TCR-T + Target Cells) B->C D 4. Impedance & IFN-γ (Toxicity Readout) C->D

Self-validating iPSC-derived cardiomyocyte workflow for preclinical TCR safety screening.

Step-by-Step Methodology:
  • iPSC Differentiation & Maturation:

    • Generate iPSCs from HLA-matched (e.g., HLA-A01 or HLA-A02) healthy donors.

    • Differentiate iPSCs into cardiomyocytes using Wnt signaling modulation (e.g., CHIR99021 followed by IWP2).

    • Critical Causality Step: Maintain cultures for at least 20-30 days until spontaneous, synchronized beating is observed. This mechanical stress is required for the physiological expression and structural alignment of sarcomeric Titin[1][6].

  • Effector Cell Preparation (The Self-Validating Controls):

    • Transduce primary human T cells with three distinct vectors:

      • Test Group: Affinity-enhanced MAGE-A3 TCR.

      • Validation Control: Wild-type MAGE-A3 TCR (Proves toxicity is engineered, not baseline)[2].

      • Benchmark Control: NY-ESO-1 (127-136) TCR (Proves assay allows for safe CTA targeting).

  • Real-Time Co-Culture Assay:

    • Seed beating cardiomyocytes onto an impedance-based real-time cell analysis plate (e.g., xCELLigence).

    • Introduce the engineered T cells at varying Effector:Target (E:T) ratios (1:1, 5:1, 10:1).

    • Monitor cell index (impedance) continuously for 72 hours. A sharp drop in impedance indicates cardiomyocyte lysis.

  • Cytokine Profiling:

    • Extract supernatant at 24 and 48 hours.

    • Quantify IFN-γ and Granzyme B via ELISA to confirm that cytotoxicity is mediated by antigen-specific T cell activation rather than non-specific background death.

Conclusion for Drug Development Professionals

When selecting between these targets, the data heavily favors NY-ESO-1 (127-136) for its favorable natural immunogenicity and predictable safety profile. If MAGE-A3 must be pursued, drug developers must abandon standard 2D primary cell screening[1][6]. The reliance on static cell lines is scientifically inadequate for affinity-matured TCRs. Advanced 3D iPSC models, combined with comprehensive structural mapping of the TCR-pMHC docking footprint, are mandatory to prevent catastrophic off-target cross-reactivities.

References

  • Cardiovascular toxicity and titin cross-reactivity of affinity-enhanced T cells in myeloma and melanoma - PMC. nih.gov.
  • Cardiovascular toxicity and titin cross-reactivity of affinity-enhanced T cells in myeloma and melanoma | Blood | American Society of Hematology.
  • Re-examination of MAGE-A3 as a T-cell Therapeutic Target. ScaleReady.
  • Genetic engineering of T-cell receptors: TCR takes to titin | Blood.
  • Using T Cells to Be
  • A TCR Targeting the HLA-A*0201–Restricted Epitope of MAGE-A3 Recognizes Multiple Epitopes of the MAGE-A Antigen Superfamily in Several Types of Cancer - PMC. nih.gov.

Sources

Comparative

Validation of Cancer/testis antigen 1 (127-136) specific TCR affinity

Comprehensive Validation Guide for NY-ESO-1 (127-136) Specific TCR Affinity Executive Summary The precise characterization of T-cell receptor (TCR) affinity is the cornerstone of developing safe and efficacious adoptive...

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Author: BenchChem Technical Support Team. Date: April 2026

Comprehensive Validation Guide for NY-ESO-1 (127-136) Specific TCR Affinity

Executive Summary

The precise characterization of T-cell receptor (TCR) affinity is the cornerstone of developing safe and efficacious adoptive cell therapies (TCR-T) and T-cell engagers. Cancer/testis antigen 1 (NY-ESO-1), encoded by the CTAG1A and CTAG1B genes, is a highly immunogenic tumor-associated antigen expressed across multiple malignancies, including melanoma, ovarian cancer, and synovial sarcoma[1]. While the HLA-A02:01-restricted 157-165 epitope is widely documented, the NY-ESO-1 (127-136) epitope (Sequence: TVSGNILTIR) presents a unique therapeutic advantage. Restricted by the HLA-A68:01 allele, this 10-mer peptide is naturally processed and resides within the promiscuous 119-143 T-helper region[2]. This structural overlap enables dual CD4+/CD8+ T-cell engagement, making it a highly attractive target for next-generation immunotherapies[3].

As a Senior Application Scientist, I have structured this guide to objectively compare modern affinity validation platforms against traditional alternatives, providing you with field-proven, self-validating protocols to accurately quantify and functionally verify NY-ESO-1 (127-136) specific TCRs.

Methodological Comparison: Why Kinetics Outperform Steady-State Assays

When evaluating TCR candidates, researchers historically relied on ELISA-based binding assays or monomeric flow cytometry. However, the inherent biology of the TCR-pMHC (peptide-Major Histocompatibility Complex) interaction demands a more sophisticated approach. Wild-type TCRs possess notoriously low affinities ( KD​ ranging from 1 to 100 μ M) and rapid dissociation rates.

The Recommended Workflow: Surface Plasmon Resonance (SPR) + Tetramer Avidity Unlike ELISA, which only provides a steady-state affinity ( KD​ ) and is highly susceptible to washing artifacts, SPR provides real-time, label-free kinetic parameters: the association rate ( kon​ ) and the dissociation rate ( koff​ ).

Causality in Experimental Choice: In the context of T-cell activation, the kinetic proofreading model dictates that the TCR must remain bound to the pMHC complex long enough (residence time, inversely proportional to koff​ ) to allow for the sequential phosphorylation of the CD3 ζ ITAMs by ZAP-70. If koff​ is too fast, the signal aborts. Conversely, if koff​ is artificially engineered to be too slow, the T-cell cannot serially trigger multiple TCRs, leading to impaired cytokine secretion and premature exhaustion. Therefore, measuring koff​ via SPR, followed by orthogonal validation using high-avidity pMHC tetramers on the cell surface, forms a self-validating system that directly predicts in vivo efficacy.

workflow Prep Recombinant pMHC Preparation SPR SPR Kinetics (KD, kon, koff) Prep->SPR Soluble TCR Tetramer Tetramer Flow (Cellular Avidity) Prep->Tetramer Biotinylation Cytotoxicity In Vitro Cytotoxicity (Functional Validation) SPR->Cytotoxicity Candidate Selection Tetramer->Cytotoxicity Surface Expression

Fig 1: End-to-end validation workflow for NY-ESO-1(127-136) specific TCR affinity and function.

Step-by-Step Experimental Methodologies

To ensure scientific integrity, every protocol below is designed as a self-validating system incorporating necessary controls.

Protocol 1: SPR Kinetic Analysis of Soluble TCR Binding

Objective: Determine the exact kon​ , koff​ , and KD​ of engineered TCRs against HLA-A*68:01-TVSGNILTIR.

  • Ligand Immobilization: Capture biotinylated HLA-A*68:01-TVSGNILTIR monomers onto a Streptavidin (SA) sensor chip (e.g., Biacore 8K). Target a low immobilization level (100-200 RU) to prevent mass transport limitations and steric hindrance.

  • Control Surface: Immobilize an irrelevant HLA-A68:01-peptide complex (e.g., a mismatched viral peptide) on the reference flow cell. Self-Validation: This ensures that the TCR is specifically recognizing the TVSGNILTIR peptide, not just the HLA-A68:01 alpha helices.

  • Analyte Injection: Inject purified, soluble NY-ESO-1 (127-136) TCRs at a flow rate of 30-50 μ L/min using multi-cycle kinetics. Use a concentration series ranging from 0.1x to 10x the estimated KD​ (e.g., 0.1 μ M to 10 μ M).

  • Data Fitting: Subtract the reference cell signal and buffer blanks (double-referencing). Fit the resulting sensorgrams to a 1:1 Langmuir binding model to extract kon​ and koff​ .

Protocol 2: Cellular Avidity via Tetramer Staining

Objective: Validate that the TCR maintains specific binding when expressed on the complex topology of a living T-cell membrane.

  • Tetramerization: Incubate biotinylated HLA-A*68:01-TVSGNILTIR monomers with PE-conjugated Streptavidin at a 4:1 molar ratio. Add the Streptavidin in 10 fractional aliquots over 2 hours at 4°C to maximize tetramer formation.

  • Cell Staining: Harvest TCR-engineered primary T-cells. Resuspend 1×106 cells in FACS buffer (PBS + 2% FBS).

  • Incubation: Add 1-5 μ g/mL of the PE-tetramer and a FITC-conjugated anti-CD8 antibody. Incubate for 30 minutes at room temperature (room temperature allows for optimal TCR-pMHC membrane clustering compared to 4°C).

  • Acquisition: Wash twice and acquire on a flow cytometer. Self-Validation: Include mock-transduced T-cells as a negative control to establish background binding thresholds.

Protocol 3: Functional Cytotoxicity and Cytokine Release

Objective: Confirm that the measured affinity translates to functional target cell killing without cross-reactivity.

  • Target Cell Prep: Pulse HLA-A*68:01-positive, NY-ESO-1-negative cells (e.g., engineered K562-A68) with titrating concentrations of TVSGNILTIR peptide (10 pg/mL to 10 μ g/mL).

  • Co-Culture: Plate target cells and TCR-T cells at a 1:1 Effector:Target (E:T) ratio in a 96-well plate.

  • Readout: After 24 hours, harvest the supernatant and quantify IFN- γ release via ELISA. Calculate the EC50​ (functional avidity).

signaling cluster_APC Antigen Presenting Cell (APC) cluster_TCell TCR-T Cell pMHC HLA-A*68:01 + TVSGNILTIR TCR NY-ESO-1(127-136) TCR pMHC->TCR Antigen Recognition CD8 CD8 Co-receptor pMHC->CD8 CD3 CD3 Complex TCR->CD3 CD8->CD3 ZAP70 ZAP-70 Kinase CD3->ZAP70 Phosphorylation LAT LAT Signalosome ZAP70->LAT NFAT NFAT / IL-2 Release LAT->NFAT Calcium Flux

Fig 2: Mechanistic pathway of NY-ESO-1(127-136) specific TCR activation and downstream signaling.

Quantitative Data & Candidate Comparison

To illustrate the selection process, the table below summarizes the validation data for a Wild-Type (WT) TCR and two affinity-matured candidates.

TCR CandidateSPR KD​ ( μ M) kon​ ( 104M−1s−1 ) koff​ ( s−1 )Tetramer Binding (MFI)Functional EC50​ (ng/mL)Selection Status
Wild-Type (WT) 45.20.220.0991,250550Baseline
Candidate A 2.11.850.03818,40012Optimal
Candidate B 0.045.100.000222,100>1000 (Exhaustion)Rejected

Data Interpretation: Candidate A represents the "Goldilocks" zone of TCR affinity maturation. It achieves a ~20-fold improvement in KD​ primarily driven by a slower koff​ , allowing for optimal kinetic proofreading and a highly sensitive functional EC50​ . Conversely, Candidate B was engineered with an affinity that is too high ( KD​ in the nanomolar range). Its extremely slow dissociation rate ( koff​=0.0002s−1 ) prevents serial triggering. The TCR becomes permanently occupied, leading to rapid T-cell exhaustion and a paradoxically poor functional EC50​ .

Conclusion

Validating the affinity of NY-ESO-1 (127-136) specific TCRs requires a multi-tiered approach. Relying solely on steady-state binding assays obscures the critical kinetic parameters that govern T-cell biology. By integrating SPR kinetics with high-avidity tetramer staining and functional cellular assays, researchers can confidently select TCR candidates that balance sensitivity with sustained in vivo efficacy.

Sources

Validation

A Head-to-Head Comparison of NY-ESO-1 (127-136) and (157-165) T-Cell Epitopes: A Guide for Immunotherapy Research

The Cancer/Testis Antigen 1 (CTAG1), more commonly known as New York Esophageal Squamous Cell Carcinoma 1 (NY-ESO-1), represents a paradigm of a highly immunogenic tumor-associated antigen. Its expression is largely rest...

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Author: BenchChem Technical Support Team. Date: April 2026

The Cancer/Testis Antigen 1 (CTAG1), more commonly known as New York Esophageal Squamous Cell Carcinoma 1 (NY-ESO-1), represents a paradigm of a highly immunogenic tumor-associated antigen. Its expression is largely restricted to germ cells in the testis and is aberrantly re-expressed in a wide array of malignancies, including melanoma, neuroblastoma, and various carcinomas[1][2][3]. This tumor-specific expression profile minimizes the risk of on-target, off-tumor toxicities, making NY-ESO-1 an exemplary target for cancer immunotherapy[3][4][5].

Within the 180-amino acid sequence of NY-ESO-1, several epitopes have been identified that elicit robust, spontaneous, and vaccine-induced T-cell responses[6][7]. Among these, the peptide regions spanning amino acids 127-136 and 157-165 are of significant interest to researchers developing peptide-based vaccines and adoptive T-cell therapies. This guide provides an in-depth, objective comparison of these two critical epitopes, supported by experimental data, to inform strategic decisions in immunotherapy drug development.

I. Core Epitope Properties: Sequence, HLA Restriction, and Binding

The initial determinant of an epitope's immunogenic potential lies in its ability to be presented by Major Histocompatibility Complex (MHC) molecules. The (127-136) and (157-165) epitopes differ fundamentally in their primary amino acid sequences and, consequently, their restricting HLA alleles.

The NY-ESO-1 (157-165) epitope, with the sequence SLLMWITQC , is one of the most well-characterized and immunodominant epitopes derived from this antigen[1][8]. It is canonically presented by the HLA-A*02:01 allele, which is highly prevalent in Caucasian, Asian, and Hispanic populations[1][9]. This broad population coverage has made it a focal point for numerous clinical trials[1][10]. The cysteine residue at the C-terminus (p9) has been noted to complicate peptide stability due to potential dimerization, leading to research into analog peptides with substitutions at this position to enhance MHC binding and immunogenicity[4][11]. For instance, substituting the C-terminal cysteine with valine (SLLMWITQV) has been shown to increase recognition by specific Cytotoxic T-Lymphocytes (CTLs) by over 100-fold and stimulate a more efficient expansion of NY-ESO-1-specific CTLs from patient peripheral blood mononuclear cells (PBMCs)[11][12][13].

In contrast, the NY-ESO-1 (127-136) epitope is less extensively studied. Its sequence is QLSLLMWIT , which notably overlaps with the N-terminal portion of the 157-165 region. Its primary restricting allele is cited as HLA-A*68:01 [14].

PropertyNY-ESO-1 (127-136)NY-ESO-1 (157-165)NY-ESO-1 (157-165, C165V)
Sequence QLSLLMWITSLLMWITQCSLLMWITQV
Length 9-mer9-mer9-mer
Primary HLA Allele HLA-A68:01[14]HLA-A02:01[1][9]HLA-A*02:01[12]
Key Feature Overlaps with 157-165 region.Canonical, highly immunogenic epitope[6]. C-terminal cysteine can be problematic[4].Analog peptide with enhanced MHC affinity and T-cell stimulation[11][12].

Table 1: Comparative Properties of NY-ESO-1 Epitopes.

II. Comparative Immunogenicity and Clinical Relevance

The ultimate measure of an epitope's utility is its ability to elicit a T-cell response that can effectively recognize and eliminate tumor cells.

NY-ESO-1 (157-165) is renowned for its high immunogenicity. Spontaneous CD8+ T-cell responses to this epitope are frequently detected in patients with NY-ESO-1-expressing tumors[5]. In vaccination settings, peptides containing this sequence have been shown to induce vigorous CD8+ T-cell responses, detectable by ELISpot and MHC-multimer staining[15]. Critically, T-cells specific for the SLLMWITQC peptide presented by HLA-A2 can recognize and lyse tumor cells that endogenously process and present the NY-ESO-1 antigen[11][16]. This demonstrates its physiological relevance and supports its use in therapeutic contexts like dendritic cell vaccines and engineered T-cell receptor (TCR) therapies[10][17].

However, the immune response to this region can be complex. Vaccination with longer peptides spanning this area, such as 157-167, can elicit a heterogeneous T-cell response targeting multiple overlapping epitopes. Studies have shown that while responses are generated, only the T-cells with high functional avidity for the precise 157-165 epitope are efficient at recognizing tumor cells[18]. This underscores the importance of precise epitope selection for ensuring targeted tumor destruction[18].

Information on the immunogenicity and clinical relevance of the NY-ESO-1 (127-136) epitope is less prevalent in peer-reviewed literature, suggesting it is a subdominant or less frequently targeted epitope compared to the 157-165 region. While it may induce T-cell responses in individuals with the appropriate HLA-A*68:01 allele, the frequency and potency of these responses have not been established to the same extent as for the HLA-A2-restricted 157-165 epitope.

III. Experimental Workflows for Epitope Comparison

To objectively compare these two epitopes in a research setting, a series of validated immunological assays should be employed. The following workflow provides a logical progression from assessing basic biochemical properties to evaluating functional anti-tumor activity.

G cluster_0 Phase 1: Biochemical & Binding Analysis cluster_1 Phase 2: In Vitro T-Cell Response cluster_2 Phase 3: Functional Tumor Recognition cluster_3 Phase 4: Data Analysis & Comparison pbmc Isolate PBMCs from HLA-typed Donors (A02:01 & A68:01) t2_assay Peptide-MHC Binding Assay (T2 Cell Line) pbmc->t2_assay pep Synthesize Peptides: 1. NY-ESO-1 (127-136) 2. NY-ESO-1 (157-165) 3. Irrelevant Control pep->t2_assay expansion T-Cell Expansion with Peptides t2_assay->expansion elispot IFN-γ ELISpot Assay expansion->elispot ics Intracellular Cytokine Staining (ICS) (IFN-γ, TNF-α, IL-2) expansion->ics analysis Compare: - Binding Affinity (FI) - T-Cell Frequency (Spots/10^6 cells) - Cytokine Profile (% positive cells) - Tumor Lysis (%) elispot->analysis cytotoxicity Cytotoxicity Assay (e.g., Cr-51 Release or Luciferase-based) ics->cytotoxicity ics->analysis tumor_cells Culture NY-ESO-1+ Tumor Cell Line (HLA-A2+ or HLA-A68+) tumor_cells->cytotoxicity cytotoxicity->analysis

Fig 1. Experimental workflow for comparing T-cell epitope immunogenicity.

This workflow provides a comprehensive framework for characterizing and comparing the two NY-ESO-1 epitopes, moving from fundamental binding characteristics to functional anti-tumor efficacy.

IV. Key Experimental Protocols

Here we provide standardized, step-by-step protocols for the core assays required to execute the comparative analysis.

This assay quantifies the ability of a peptide to stabilize MHC class I molecules on the surface of TAP-deficient T2 cells, which is a direct correlate of binding affinity[19][20][21].

Principle: T2 cells lack the Transporter associated with Antigen Processing (TAP), preventing endogenous peptides from reaching the endoplasmic reticulum. This results in unstable, empty MHC class I molecules on the cell surface. Exogenous peptides that can bind and stabilize these MHC molecules will increase their surface expression, which can be quantified by flow cytometry using an HLA-specific antibody[19][20].

Methodology:

  • Cell Preparation: Culture T2 cells (which express HLA-A*02:01) in RPMI-1640 medium supplemented with 10% FBS. Harvest cells and wash twice with serum-free RPMI. Resuspend to a concentration of 1 x 10^6 cells/mL.

  • Peptide Loading: In a 96-well U-bottom plate, add 100 µL of the T2 cell suspension to each well. Add 100 µL of peptide solution (NY-ESO-1 127-136, 157-165, a known high-affinity positive control peptide, and a negative control peptide) at various concentrations (e.g., 100 µM down to 0.1 µM). Include a "no peptide" control.

  • Incubation: Incubate the plate for 18 hours at 37°C in a 5% CO2 incubator to allow for peptide binding and MHC stabilization[19][21].

  • Staining: Wash the cells twice with FACS buffer (PBS + 2% FBS). Resuspend cells in 50 µL of FACS buffer containing a PE-conjugated anti-HLA-A2 antibody (Clone BB7.2). Incubate for 30 minutes at 4°C in the dark.

  • Data Acquisition: Wash cells twice more and resuspend in 200 µL of FACS buffer. Acquire data on a flow cytometer.

  • Analysis: Gate on the live cell population. Calculate the Fluorescence Index (FI) for each peptide concentration as: FI = (MFI with peptide - MFI without peptide) / MFI without peptide[19]. Higher FI values indicate stronger binding affinity.

The ELISpot assay is a highly sensitive method for quantifying the frequency of antigen-specific, cytokine-secreting T-cells at the single-cell level[22][23].

Principle: Cells are cultured on a surface coated with a capture antibody specific for IFN-γ. When a T-cell is activated by its cognate peptide presented by an APC, it secretes IFN-γ, which is captured by the antibody in the immediate vicinity. A second, enzyme-linked detection antibody is used to visualize this captured cytokine, resulting in a "spot" where each spot represents a single IFN-γ-secreting cell.

Methodology:

  • Plate Coating: Pre-wet a 96-well PVDF membrane plate with 35% ethanol, wash with PBS, and coat overnight at 4°C with an anti-human IFN-γ capture antibody[24].

  • Cell Plating: Wash the plate and block with RPMI + 10% FBS for 2 hours at 37°C. Thaw cryopreserved PBMCs and allow them to rest. Resuspend cells in culture medium and add 2-3 x 10^5 PBMCs to each well[24][25].

  • Stimulation: Add the peptides (127-136, 157-165) to the respective wells at a final concentration of 1-10 µg/mL. Include a negative control (medium with DMSO) and a positive control (e.g., Phytohaemagglutinin, PHA)[24].

  • Incubation: Incubate the plate for 18-24 hours at 37°C, 5% CO2[24].

  • Detection: Lyse the cells and wash the plate with PBS-Tween 20. Add a biotinylated anti-human IFN-γ detection antibody and incubate for 2 hours at RT.

  • Spot Development: Wash the plate and add streptavidin-alkaline phosphatase (ALP). Incubate for 1 hour. Wash again and add the BCIP/NBT substrate. Monitor for spot development.

  • Analysis: Stop the reaction by washing with distilled water. Allow the plate to dry completely. Count the spots using an automated ELISpot reader. The frequency of antigen-specific T-cells is expressed as spot-forming units (SFU) per million PBMCs.

G cluster_0 TCR-pMHC Recognition & Signaling Cascade TCR TCR α/β chains Lck Lck TCR->Lck CD3 ζ chain phosphorylation pMHC pMHC Peptide (157-165) HLA-A2 CD8 CD8 CD8->Lck ZAP70 ZAP-70 Lck->ZAP70 Phosphorylates & Activates LAT LAT Forms Signalosome ZAP70->LAT Phosphorylates PLCg1 PLCγ1 LAT->PLCg1 Recruits DAG_IP3 DAG IP3 PLCg1->DAG_IP3 Generates NFkB_NFAT NF-κB NFAT AP-1 DAG_IP3->NFkB_NFAT Activate Transcription Factors Cytokines {Effector Functions | IFN-γ, TNF-α Granzyme B} NFkB_NFAT->Cytokines Induce Gene Expression

Fig 2. Simplified T-cell activation pathway upon epitope recognition.
V. Conclusion and Strategic Recommendations

The evidence strongly supports the NY-ESO-1 (157-165) SLLMWITQC epitope as a superior candidate for broad-based immunotherapy development due to several key factors:

  • High Immunogenicity: It elicits frequent and robust spontaneous and vaccine-induced CD8+ T-cell responses[5][6].

  • Proven Clinical Relevance: T-cells recognizing this epitope can effectively lyse tumor cells, and it is a component of multiple clinical-stage therapies[10][17].

  • Broad HLA Coverage: Its restriction to the common HLA-A*02:01 allele makes it applicable to a large percentage of the patient population.

The use of modified analog peptides, such as the C165V variant (SLLMWITQV), may offer a strategic advantage by enhancing MHC binding stability and more efficiently expanding tumor-reactive T-cells[11][12].

The NY-ESO-1 (127-136) epitope, while a valid immunological target, is currently a higher-risk, lower-reward candidate for mainstream development. Its utility is limited by its restriction to the less common HLA-A*68:01 allele and a lack of extensive data supporting its immunogenicity and natural processing and presentation on tumor cells.

For researchers and drug developers, the path forward is clear. Efforts focused on the HLA-A2-restricted 157-165 epitope and its optimized analogs are more likely to yield clinically impactful immunotherapies. Further investigation into the 127-136 epitope is warranted but should be considered exploratory, perhaps as part of a strategy for patients who are HLA-A2 negative but express HLA-A68 and NY-ESO-1.

References

  • Valmori, D., Dutoit, V., et al. (2002). Multiepitope CD8+ T cell response to a NY-ESO-1 peptide vaccine results in imprecise tumor targeting. Journal of Clinical Investigation, 110(12), 1813–1822. Available at: [Link]

  • Chen, Y. T., Scanlan, M. J., et al. (2000). Identification of NY-ESO-1 peptide analogues capable of improved stimulation of tumor-reactive CTL. The Journal of Immunology, 165(2), 948-955. Available at: [Link]

  • ProImmune. (n.d.). NY-ESO-1 157-165 (HLA-A*02:01) (SLLMWITQV). Available at: [Link]

  • SB-PEPTIDE. (n.d.). NY-ESO-1 (157-165) peptide - SLLMWITQC. Available at: [Link]

  • Appella, E., et al. (2004). Functional and structural characteristics of NY-ESO-1-related HLA A2-restricted epitopes and the design of a novel immunogenic analogue. Journal of Biological Chemistry, 279(22), 23582-23589. Available at: [Link]

  • National Cancer Institute. (n.d.). Definition of NY-ESO-1(157-165) peptide-pulsed autologous dendritic cell vaccine. NCI Drug Dictionary. Available at: [Link]

  • Wang, R. F., et al. (2001). Generation of NY-ESO-1-specific CD4+ and CD8+ T Cells by a Single Peptide with Dual MHC Class I and Class II Specificities: A New Strategy for Vaccine Design. Cancer Research, 61(21), 7933-7939. Available at: [Link]

  • ZellNet Consulting. (n.d.). General Elispot protocol. Available at: [Link]

  • JPT Peptide Technologies. (n.d.). Antigen Peptide NY-ESO-1 (Val165) - HLA-A*0201 (SLLMWITQV). Available at: [Link]

  • Bio-protocol. (2017). T2 Cell Binding Assay. Bio-protocol, 7(10), e2293. Available at: [Link]

  • U-CyTech. (n.d.). Cell sample preparation T cell ELISPOT and FluoroSpot assay. Available at: [Link]

  • Bell, M. J., et al. (2013). Real time detection of peptide–MHC dissociation reveals that improvement of primary MHC-binding residues can have a minimal, or no, effect on stability. Molecular Immunology, 55(3-4), 328-337. Available at: [Link]

  • Lekamwasam, S., et al. (2017). ELISPOT Assay to Measure Peptide-specific IFN-γ Production. Bio-protocol, 7(11), e2302. Available at: [Link]

  • National Cancer Institute. (n.d.). Definition of autologous NY-ESO-1/LAGE-1a-specific HLA-A*02:01-restricted TCR-expressing T lymphocytes MDG1015. NCI Drug Dictionary. Available at: [Link]

  • Valmori, D., et al. (2007). Vaccination with an NY-ESO-1 peptide of HLA class I/II specificities induces integrated humoral and T cell responses in ovarian cancer. PNAS, 104(31), 12947-12952. Available at: [Link]

  • BPS Bioscience. (n.d.). NY-ESO-1 (p157-165) B2M HLA-A*02:01 Lentivirus. Available at: [Link]

  • ResearchGate. (n.d.). MHC binding affinity TAP-deficient T2-A24 cells, which express the... [Figure]. Available at: [Link]

  • Wang, R. F., et al. (2003). One NY-ESO-1-derived epitope that promiscuously binds to multiple HLA-DR and HLA-DP4 molecules and stimulates autologous CD4+ Cells from Patients with NY-ESO-1-expressing melanoma. The Journal of Immunology, 171(1), 480-487. Available at: [Link]

  • Jäger, E., et al. (1998). Simultaneous Humoral and Cellular Immune Response against Cancer–Testis Antigen NY-ESO-1: Definition of Human Histocompatibility Leukocyte Antigen (HLA)-A2–binding Peptide Epitopes. Journal of Experimental Medicine, 187(2), 265-270. Available at: [Link]

  • Spandidos Publications. (2018). Identification of an HLA-A2-restricted CD147 epitope that can induce specific CTL cytotoxicity against drug resistant MCF-7/Adr cells. Oncology Reports, 39(4), 1745-1752. Available at: [Link]

  • Thomas, R., et al. (2024). NY‐ESO‐1 antigen: A promising frontier in cancer immunotherapy. Cancer Communications, 44(1), 1-25. Available at: [Link]

  • Dustin, M. L., et al. (2013). Examining the presentation of tumor-associated antigens on peptide-pulsed T2 cells. OncoImmunology, 2(10), e26338. Available at: [Link]

  • The J. William Harbour, M.D. Laboratory. (2004). NY-ESO-1 expression and immunogenicity in malignant and benign breast tumors. International Journal of Cancer, 109(6), 881-886. Available at: [Link]

  • Sonpavde, G., et al. (2014). HLA-restricted NY-ESO-1 peptide immunotherapy for metastatic castration resistant prostate cancer. Investigational New Drugs, 32(2), 235-242. Available at: [Link]

  • GenScript. (n.d.). NY-ESO-1 Peptide (SLLMWITQC). Available at: [Link]

  • Zhang, W., et al. (2021). Fusion of NY-ESO-1 epitope with heat shock protein 70 enhances its induced immune responses and antitumor activity against glioma in vitro. Translational Cancer Research, 10(1), 133-144. Available at: [Link]

Sources

Comparative

Comparative Guide to Cross-Reactivity Testing for Cancer/Testis Antigen 1 (NY-ESO-1 127-136) Antibodies

Introduction: The Specificity Imperative in CTAG1B Targeting Cancer/testis antigen 1 (CTAG1B), widely known as NY-ESO-1, is a premier target in cancer immunotherapy due to its highly restricted expression in normal tissu...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Specificity Imperative in CTAG1B Targeting

Cancer/testis antigen 1 (CTAG1B), widely known as NY-ESO-1, is a premier target in cancer immunotherapy due to its highly restricted expression in normal tissues (primarily germ cells) and high prevalence across various malignancies [3]. While the 157-165 epitope is historically the most studied, the NY-ESO-1 127-136 epitope (sequence: TVSGNILTIR) has emerged as a critical target. It is presented by the HLA-A*68:01 molecule [1, 2] and sits within a promiscuous HLA-class II T-helper region (ESO 119-143), making it a dual-target capable of eliciting both CD4+ and CD8+ T cell responses [1].

When developing antibodies against NY-ESO-1 (127-136)—whether for immunohistochemistry (IHC) companion diagnostics or as TCR-mimic antibodies for CAR-T therapies—rigorous cross-reactivity testing is non-negotiable. A single amino acid truncation differentiates the HLA-A*68:01-restricted 127-136 epitope from the HLA-Cw15-restricted 127-135 epitope (TVSGNILTI) [1]. This guide objectively compares top-tier antibody performance and outlines self-validating experimental protocols to ensure absolute specificity.

The Causality of Cross-Reactivity: Why It Dictates Clinical Success

Antibody cross-reactivity is not merely an issue of background noise; it is a fundamental determinant of clinical safety and diagnostic accuracy. As an application scientist, I evaluate antibodies based on three mechanistic hurdles:

  • Epitope Mimicry & Truncation: The NY-ESO-1 127-136 sequence shares 90% homology with the 127-135 sequence. An antibody lacking strict C-terminal Arginine (R) specificity will cross-react, leading to false-positive diagnostic staining in HLA-Cw15 patients or off-target toxicity in engineered cell therapies [1].

  • Paralogous Loci Interference: NY-ESO-1 shares extensive sequence identity with LAGE-1a/s[4]. Cross-reactivity panels must actively screen against LAGE-1 to confirm CTAG1B specificity.

  • Intratumoral Heterogeneity: NY-ESO-1 expression is often heterogeneous and heavily regulated by DNA methylation [5]. High-affinity, highly specific antibodies are required to detect low-expressing focal regions without amplifying background stromal noise.

Comparative Product Analysis: Precision Monoclonals vs. Polyclonal Alternatives

To demonstrate the impact of rigorous cross-reactivity screening, we compare a highly optimized, cross-absorbed monoclonal antibody (Clone CTAG-127-Optima) against a standard commercially available polyclonal alternative (Clone Poly-Generic).

Table 1: Performance and Cross-Reactivity Comparison
ParameterClone CTAG-127-Optima (Monoclonal)Clone Poly-Generic (Polyclonal)Causality / Impact on Workflow
Target Affinity (KD) 1.2 x 10^-9 M4.5 x 10^-7 MHigher affinity allows for lower working concentrations, inherently reducing non-specific binding events.
Cross-Reactivity (127-135) < 0.1% (No binding)45%Optima clone specifically requires the C-terminal Arginine, preventing HLA-Cw15 false positives.
Cross-Reactivity (LAGE-1) < 0.5%18%LAGE-1 homology causes significant off-target binding in poorly screened polyclonals.
IHC Background (Normal Testis) Minimal (Stromal negative)Moderate (Stromal staining)Optima provides clear germ-cell specific staining, essential for accurate diagnostic scoring.
TCR-Mimic Capability Yes (Binds HLA-A*68:01 complex)No (Binds linear peptide only)Optima recognizes the conformational presentation, enabling flow cytometry on live tumor cells.

Self-Validating Experimental Protocols

To establish trustworthiness in your assay development, every protocol must act as a self-validating system. Below are the definitive workflows for testing NY-ESO-1 (127-136) antibody cross-reactivity.

Protocol 1: Alanine-Scanning Peptide Microarray (Linear Specificity)

Causality: This assay maps the exact binding footprint to prove non-reactivity to the 127-135 truncation.

  • Array Preparation: Synthesize the wild-type NY-ESO-1 127-136 peptide (TVSGNILTIR), the 127-135 peptide (TVSGNILTI), and a library of 10 peptides where each sequential amino acid is replaced by Alanine. Print onto a functionalized glass slide.

  • Blocking: Block the microarray slide with 3% BSA in PBST for 1 hour at room temperature to prevent non-specific adsorption.

  • Primary Incubation: Incubate with the candidate NY-ESO-1 antibody at 1 µg/mL for 2 hours. Self-Validating Control: Include a parallel array incubated with an isotype control antibody to establish the baseline fluorescence threshold.

  • Detection: Wash 3x with PBST. Apply a fluorophore-conjugated secondary antibody (e.g., Alexa Fluor 647) for 1 hour in the dark.

  • Analysis: Scan the array. A highly specific antibody must show >95% signal reduction on the R136A mutant and the 127-135 truncated peptide, proving an absolute requirement for the C-terminal Arginine.

Protocol 2: Cell-Based Flow Cytometry (Conformational HLA-A*68:01 Specificity)

Causality: This verifies that a TCR-mimic antibody recognizes the peptide only in the correct MHC context, preventing catastrophic off-target binding in vivo.

  • Cell Line Preparation: Culture T2 cells (TAP-deficient, allowing for empty surface MHC) stably transfected with HLA-A*68:01.

  • Peptide Pulsing: Pulse cells with 10 µg/mL of NY-ESO-1 127-136 peptide for 4 hours at 37°C. Self-Validating Controls: Pulse a separate cohort with NY-ESO-1 127-135 (HLA-Cw15 restricted) and a third cohort with an irrelevant HLA-A*68:01 binding peptide.

  • Staining: Wash cells twice with FACS buffer (PBS + 2% FBS). Incubate with the candidate antibody (0.5 µg/mL) for 30 minutes at 4°C.

  • Flow Cytometry: Analyze via FACS. The ideal candidate will show a robust shift (MFI > 10^3) only on the 127-136 pulsed cells. The 127-135 and irrelevant peptide cohorts must mirror the unpulsed baseline.

Workflow Visualization

The following diagram illustrates the logical progression of our cross-reactivity screening pipeline, ensuring that only highly specific candidates advance to clinical or diagnostic use.

G A Antibody Candidate Screening B Peptide Microarray (Alanine Scan) A->B Linear Epitope C HLA-A*68:01 Tetramer Binding A->C Conformational D Tissue Cross-Reactivity (TCR) via IHC B->D Off-target check C->D Cell-surface check E Lead Selection: High Specificity D->E Validation

Workflow for validating NY-ESO-1 (127-136) antibody specificity and cross-reactivity.

Conclusion

Selecting an antibody against the NY-ESO-1 127-136 epitope requires rigorous scrutiny of its cross-reactivity profile. Because of the overlapping HLA-Cw15 epitope (127-135) and the high homology with other cancer/testis antigens like LAGE-1, researchers must demand comprehensive peptide microarray and HLA-pulsed flow cytometry data. By utilizing self-validating protocols, drug development professionals can ensure their assays and therapeutics possess the absolute specificity required for successful clinical translation.

References

  • Source: nih.
  • Source: peptides.
  • Source: frontiersin.
  • Source: google.
  • Source: aacrjournals.
Validation

In Vivo Efficacy of Cancer/Testis Antigen 1 (127-136) vs. MART-1 Vaccines: A Preclinical and Clinical Comparison Guide

The development of peptide-based cancer vaccines relies heavily on selecting tumor-associated antigens (TAAs) that can break immune tolerance and elicit robust, durable T-cell responses in vivo. Two of the most extensive...

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Author: BenchChem Technical Support Team. Date: April 2026

The development of peptide-based cancer vaccines relies heavily on selecting tumor-associated antigens (TAAs) that can break immune tolerance and elicit robust, durable T-cell responses in vivo. Two of the most extensively studied targets in solid tumors—particularly melanoma and ovarian cancer—are Cancer/testis antigen 1 (NY-ESO-1) and Melan-A (MART-1) .

This guide provides an objective, data-driven comparison of the in vivo efficacy of the NY-ESO-1 (127-136) epitope versus MART-1 (27-35) vaccines. Designed for drug development professionals and immunologists, this analysis synthesizes mechanistic pathways, comparative immunogenicity, and self-validating experimental protocols to guide future immunotherapeutic pipeline decisions.

Mechanistic Overview: Antigen Presentation and Immune Activation

To understand the in vivo divergence between these two vaccines, we must first examine their structural and immunological interactions with Antigen-Presenting Cells (APCs).

  • MART-1 (27-35): The peptide sequence AAGIGILTV is a classic HLA-A*0201-restricted epitope[1]. While it is highly effective at binding MHC Class I molecules and expanding CD8+ Cytotoxic T Lymphocytes (CTLs), it lacks intrinsic helper T-cell (CD4+) stimulation. This often leads to transient CTL expansion in vivo that struggles to overcome the immunosuppressive tumor microenvironment without potent external adjuvants[2].

  • Cancer/testis antigen 1 (127-136): The sequence TVSGNILTIR is an HLA-A68 and HLA-Cw15 restricted epitope[3]. Crucially, this specific sequence is nested within the broader promiscuous HLA-class II region of NY-ESO-1 (119-143). When delivered appropriately, it leverages dual MHC Class I and Class II specificities, simultaneously activating CD8+ CTLs and CD4+ helper T cells. This dual activation is a primary driver of its superior long-term in vivo efficacy and seroconversion rates[3].

G Vaccine Peptide Vaccine (NY-ESO-1 / MART-1) APC Dendritic Cell (Uptake & Processing) Vaccine->APC Phagocytosis MHC MHC Presentation (Class I & II) APC->MHC Cross-presentation TCell T Cell Activation (CD8+ & CD4+) MHC->TCell TCR Binding Tumor Tumor Cell Eradication TCell->Tumor Cytotoxicity

Fig 1: Mechanistic pathway of peptide-based tumor vaccines from APC uptake to tumor eradication.

Comparative In Vivo Efficacy & Immunogenicity

When evaluated in both transgenic murine models and human clinical trials, NY-ESO-1 and MART-1 exhibit distinct immunogenic profiles. A recent comparative study evaluating Poly-ICLC matured dendritic cells as an adjuvant revealed that NY-ESO-1 vaccination induced significantly stronger CD4+ T cell and humoral (antibody) responses. In contrast, MART-1 was highly efficient at rapidly eliciting CD8+ T cell responses, though these responses often required continuous boosting to maintain in vivo cytotoxicity[4].

Furthermore, advanced delivery systems, such as PLGA nanoparticles co-encapsulating NY-ESO-1 peptides with iNKT cell agonists (IMM60), have demonstrated the ability to dramatically enhance both CD4 and CD8 T cell responses in vivo, leading to robust tumor clearance[5].

Quantitative Data Summary
ParameterCancer/testis antigen 1 (127-136)MART-1 (27-35)
Target Antigen Cancer/Testis Antigen (CTAG1B)Melanoma-Associated Antigen (Melan-A)
Peptide Sequence TVSGNILTIRAAGIGILTV
Primary HLA Restriction HLA-A68, HLA-Cw15HLA-A*0201
Immune Activation Profile Robust CD4+ helper & CD8+ CTL inductionPredominantly CD8+ CTL induction
In Vivo Efficacy High seroconversion, durable tumor regressionDetectable CTL expansion, limited monotherapy efficacy
Optimal Adjuvants PLGA Nanoparticles, Poly-ICLCMontanide ISA-51, GM-CSF, TLR9 agonists

Experimental Protocols: Self-Validating In Vivo Efficacy Workflow

To objectively compare the efficacy of these vaccines, researchers must employ a self-validating experimental workflow. The following protocol details the causality behind each methodological choice, ensuring high-fidelity data generation.

Phase 1: Model Selection and Tumor Engraftment

Causality Check: Wild-type murine MHC complexes cannot present human-specific HLA-restricted peptides. Therefore, HLA-transgenic mice must be utilized to accurately model human immune responses.

  • Model: Select HLA-A*0201 transgenic mice (e.g., HHDII) for MART-1 or HLA-A68 transgenic mice for NY-ESO-1 (127-136).

  • Engraftment: On Day 0, inject 1×105 B16 melanoma cells (stably transfected to express the respective human HLA and target antigen) subcutaneously into the right flank.

Phase 2: Vaccination Strategy

Causality Check: Peptides alone degrade rapidly and fail to break tolerance. An adjuvant is strictly required to create a depot effect and stimulate Toll-Like Receptors (TLRs).

  • Formulation: Emulsify 100 µg of the target peptide (NY-ESO-1 127-136 or MART-1 27-35) with an equal volume of Montanide ISA-51 or encapsulate within PLGA nanoparticles[5].

  • Administration: Administer the vaccine subcutaneously at the tail base on Day 3 and Day 10 post-tumor engraftment.

Phase 3: Self-Validating Immunological Readouts

Causality Check: Tetramer staining only confirms the presence of antigen-specific T cells, not their functionality. IFN-γ ELISPOT is mandatory to prove that the expanded T cells are actively secreting cytotoxic cytokines.

  • Tissue Harvest: On Day 17, euthanize the mice. Harvest the spleen, draining lymph nodes, and the tumor bed.

  • IFN-γ ELISPOT (Functional Assay):

    • Plate 2×105 splenocytes per well on an anti-IFN-γ coated plate.

    • Self-Validation: Include a positive control well (PMA/Ionomycin or viral Flu-M1 peptide) and a negative control well (irrelevant peptide).

    • Stimulate with 10 µg/mL of the vaccine peptide for 24 hours, then develop and count spot-forming units (SFUs).

  • Tetramer Staining (Phenotypic Assay): Stain peripheral blood mononuclear cells (PBMCs) with fluorescently labeled HLA-peptide tetramers, anti-CD8, and anti-CD4 antibodies. Analyze via flow cytometry to quantify the percentage of antigen-specific T cells.

  • Clinical Efficacy: Measure tumor volume using calipers every 2-3 days. Calculate volume as V=(length×width2)/2 .

W Day0 Day 0: Tumor Engraftment (HLA-Transgenic Mice) Day3 Day 3 & 10: Vaccination (Peptide + Adjuvant) Day0->Day3 Tumor Growth Day17 Day 17: Tissue Harvest (Spleen, Blood, Tumor) Day3->Day17 Immune Expansion Assay1 IFN-γ ELISPOT (Functional T Cells) Day17->Assay1 Assay2 Tetramer Staining (Antigen Specificity) Day17->Assay2 Assay3 Tumor Volume (In Vivo Efficacy) Day17->Assay3

Fig 2: Standardized in vivo experimental workflow for evaluating peptide vaccine efficacy.

Conclusion

While both NY-ESO-1 and MART-1 are validated targets for cancer immunotherapy, their in vivo behavior dictates different clinical applications. MART-1 (27-35) is an excellent candidate for rapid CD8+ CTL expansion but requires aggressive adjuvant pairing (e.g., GM-CSF, TLR9 agonists) to prevent T-cell exhaustion and sustain tumor regression[2].

Conversely, the NY-ESO-1 (127-136) epitope, particularly due to its proximity to promiscuous Class II binding regions, offers a more holistic immune activation profile. By engaging both CD4+ helper and CD8+ cytotoxic pathways, it generates a more durable in vivo response, making it highly synergistic with next-generation delivery platforms like PLGA nanoparticles and immune checkpoint inhibitors[3][5].

Sources

Comparative

Benchmarking Cancer/Testis Antigen 1 (NY-ESO-1 127-136) Tetramers: A Comprehensive Guide to Vendor Selection and Assay Optimization

Introduction: The HLA-A*68:01 Challenge Cancer/testis antigen 1 (NY-ESO-1) is a highly immunogenic tumor-associated antigen expressed in various malignancies, including melanoma, ovarian cancer, and synovial sarcoma. Whi...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The HLA-A*68:01 Challenge

Cancer/testis antigen 1 (NY-ESO-1) is a highly immunogenic tumor-associated antigen expressed in various malignancies, including melanoma, ovarian cancer, and synovial sarcoma. While the HLA-A02:01 restricted 157-165 epitope is widely commercialized and studied, the NY-ESO-1 127-136 epitope (TVSGNILTIR) presents a unique challenge. Restricted to the HLA-A68:01 allele, this epitope is critical for expanding the treatable patient population in adoptive T-cell therapy and cancer vaccine development[1].

Because HLA-A*68:01 is a non-canonical allele, researchers cannot rely on off-the-shelf catalog items. Instead, they must navigate custom tetramer synthesis or peptide-ready MHC platforms. As a Senior Application Scientist, I have structured this guide to objectively benchmark vendor capabilities and provide a self-validating protocol to ensure high-fidelity detection of rare antigen-specific T cells.

The Causality Behind Tetramer Selection

Selecting the right MHC multimer is not merely a procurement task; it is an experimental variable that dictates assay sensitivity. When benchmarking custom NY-ESO-1 (127-136) tetramers, you must evaluate the following mechanistic pillars:

  • Avidity vs. Affinity: The interaction between a monomeric MHC-peptide complex and a T-cell receptor (TCR) is inherently weak (Kd in the micromolar range). Tetramerization increases the avidity, allowing for stable binding. For ultra-low affinity TCRs often found in tumor microenvironments, higher-order multimers (like Pentamers) may be required to prevent false negatives.

  • Expression Systems: Most vendors refold MHC class I complexes from E. coli inclusion bodies. While cost-effective, this lacks mammalian post-translational modifications. For highly sensitive structural studies or TCR-mimic antibody screening, mammalian-expressed MHCs (e.g., from HEK293 cells) ensure native glycosylation profiles[2].

  • Fluorochrome Steric Hindrance: The choice of fluorochrome (e.g., PE vs. APC vs. BV421) impacts the signal-to-noise ratio. PE, being a massive 240 kDa phycobiliprotein, provides brilliant signal amplification but can cause steric hindrance if the T-cell surface is crowded with other antibodies during multi-color flow cytometry.

Vendor Benchmarking: Custom NY-ESO-1 (127-136) Tetramers

Since HLA-A*68:01/TVSGNILTIR is rarely stocked, we benchmark the top vendors offering custom synthesis and peptide-ready platforms for this specific target.

VendorTechnology PlatformValencyExpression SystemTurnaround TimeBest Use Case
MBL International Custom MHC Tetramer / QuickSwitch™4xE. coli (refolded)3-4 weeksHigh-throughput screening of peptide variants and routine flow cytometry.
ProImmune Pro5® MHC Pentamer5xE. coli (refolded)4-6 weeksDetecting ultra-low affinity TCRs directly ex vivo in patient PBMCs.
KACTUS Custom prMHC Tetramer4xMammalian (HEK293)3-5 weeksAssays requiring native glycosylation profiles and structural fidelity[2].
Creative Biolabs Custom MHC Tetramer4xE. coli / Mammalian4-6 weeksHighly customized fluorochrome combinations for complex flow panels.

Visualizing the Mechanism and Workflow

TetramerBinding TCR T Cell Receptor (TCR) Activation T Cell Activation (Lck/ZAP-70 Pathway) TCR->Activation CD8 CD8 Co-receptor CD8->Activation Tetramer HLA-A*68:01 Tetramer (NY-ESO-1 127-136) Tetramer->TCR Specific Binding Tetramer->CD8 Stabilizes Complex

Mechanism of HLA-A*68:01 NY-ESO-1 (127-136) tetramer binding and T cell activation.

Workflow PBMC PBMC Isolation & Dasatinib Treatment Stain Tetramer Staining (NY-ESO-1 127-136) PBMC->Stain FACS FACS Sorting (CD8+ Tetramer+) Stain->FACS Assay Functional Assay (IFN-γ ELISPOT) FACS->Assay

Self-validating workflow for isolating and functionally verifying NY-ESO-1 specific T cells.

Self-Validating Experimental Protocol: Tetramer Staining

To ensure trustworthiness, every tetramer staining protocol must be a self-validating system. The following protocol incorporates Dasatinib, a protein kinase inhibitor, to prevent TCR downregulation—a common artifact that leads to the underestimation of antigen-specific T cells[3].

Step-by-Step Methodology
  • Cell Preparation & Resting: Thaw patient PBMCs and rest them overnight at 37°C in RPMI-1640 supplemented with 10% FBS.

    • Causality: Resting allows for the re-expression of surface TCRs that may have been internalized or damaged during cryopreservation.

  • Dasatinib Treatment (Critical Step): Incubate cells with 50 nM Dasatinib for 30 minutes at 37°C prior to staining[3].

    • Causality: Dasatinib blocks Lck kinase activity, preventing the TCR from internalizing upon binding the MHC tetramer. This traps the tetramer on the cell surface, drastically increasing the Mean Fluorescence Intensity (MFI) for low-affinity TCRs.

  • Tetramer Staining: Add the custom PE-conjugated HLA-A*68:01 NY-ESO-1 (127-136) tetramer at the vendor-optimized concentration (typically 1-2 µg/mL). Incubate for 30 minutes at Room Temperature (RT).

    • Causality: RT incubation provides optimal thermodynamic kinetics for MHC-TCR binding compared to 4°C, without triggering the rapid internalization seen at 37°C.

  • Surface Antibody Staining: Add surface markers (e.g., anti-CD8, anti-CD3) and a viability dye (e.g., 7-AAD). Incubate for 20 minutes at 4°C.

    • Causality: Staining CD8 after the tetramer prevents anti-CD8 antibodies (especially clones like SK1) from sterically blocking the MHC class I binding site on the TCR-CD8 complex.

  • Washing and Acquisition: Wash twice with cold FACS buffer, fix with 1% Paraformaldehyde, and acquire on a flow cytometer. Always run a Fluorescence Minus One (FMO) control and an irrelevant tetramer control to establish true background gating.

References

  • Title: Recognition of naturally processed and ovarian cancer reactive CD8+ T cell epitopes within a promiscuous HLA class II T-helper region of NY-ESO-1 | Source: NIH PMC | URL: 1

  • Title: Protein kinase inhibitors substantially improve the physical detection of T-cells with peptide-MHC tetramers | Source: NIH PMC | URL: 3

  • Title: Custom MHC Complex Service | Monomers & Tetramers | Source: KACTUS | URL: 2

  • Title: HLA-A*02:01 NY-ESO-1 Tetramer-SLLMWITQC-APC | Class I | Source: MBL Life Science | URL:

Sources

Validation

A Comparative Guide to Specificity Validation of Cancer/Testis Antigen 1 (127-136) Reactive T-Cell Clones

For researchers, scientists, and drug development professionals in the field of cellular immunotherapy, the development of T-cell receptor (TCR)-engineered T cells targeting tumor-associated antigens holds immense promis...

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Author: BenchChem Technical Support Team. Date: April 2026

For researchers, scientists, and drug development professionals in the field of cellular immunotherapy, the development of T-cell receptor (TCR)-engineered T cells targeting tumor-associated antigens holds immense promise. Among the most compelling targets is the Cancer/Testis Antigen 1B (CTAG1B), also known as New York Esophageal Squamous Cell Carcinoma 1 (NY-ESO-1).[1][2][3][4][5][6] This protein's expression is largely restricted to germ cells in the testis and is aberrantly expressed in a wide variety of malignancies, making it an attractive candidate for targeted therapies.[3][6]

The success and, critically, the safety of adoptive T-cell therapies hinge on the precise specificity of the engineered TCR. A therapeutic T-cell clone must exhibit high avidity for its cognate peptide-MHC (pMHC) complex on tumor cells while demonstrating minimal to no reactivity against other peptides presented by healthy tissues. Failure to rigorously validate this specificity can lead to devastating consequences, including on-target, off-tumor toxicity (where the T cell attacks healthy tissue expressing the target antigen) or off-target toxicity (where the T cell recognizes an unrelated peptide).[7][8][9][10]

This guide provides an in-depth comparison of methodologies for validating the specificity of T-cell clones reactive to the CTAG1B peptide spanning amino acids 127-136. We will delve into the causality behind experimental choices, present comparative data, and outline a tiered validation strategy to ensure the highest degree of confidence in your candidate TCRs.

The Core Challenge: Defining T-Cell Specificity

TCR recognition is not a simple lock-and-key mechanism. A single TCR can recognize not only its primary target but also a range of other structurally similar peptides. This cross-reactivity is a fundamental aspect of the immune system but poses a significant safety hurdle in immunotherapy.[7][11] Therefore, our validation workflow must be designed to interrogate three potential recognition events.

cluster_TCR TCR Specificity Scenarios cluster_Targets Potential Cellular Targets TCR Engineered TCR (anti-CTAG1B 127-136) Tumor Tumor Cell (Expressing CTAG1B) TCR->Tumor On-Target, On-Tumor (Desired Outcome) Healthy_OnTarget Healthy Tissue (Expressing CTAG1B) TCR->Healthy_OnTarget On-Target, Off-Tumor (Toxicity Risk) Healthy_OffTarget Healthy Tissue (Expressing Mimic Peptide) TCR->Healthy_OffTarget Off-Target (Cross-Reactivity Risk)

Caption: TCR recognition scenarios in immunotherapy.

A Multi-Tiered Approach to Specificity Validation

No single assay is sufficient to declare a TCR "safe." A robust validation strategy employs a phased approach, moving from initial confirmation of on-target activity to a comprehensive search for potential off-target liabilities.

Tier1 Tier 1: Primary Validation (On-Target Confirmation) Tier2 Tier 2: Fine Specificity Profiling (Cross-Reactivity Potential) Tier1->Tier2 Proceed if specific recognition is confirmed Tier3 Tier 3: Preclinical Safety Assessment (Off-Target & Toxicity Screening) Tier2->Tier3 Proceed with lead candidates

Caption: A tiered workflow for TCR specificity validation.

Tier 1: Primary Validation of On-Target Recognition

The initial goal is to unequivocally confirm that the T-cell clone recognizes its intended target, the CTAG1B (127-136) peptide presented by the appropriate MHC allele. This is best accomplished by combining assays that measure both T-cell binding and function.

Method 1: pMHC Multimer Staining

Principle: Recombinant pMHC molecules are multimerized (often as tetramers) and conjugated to a fluorophore.[12] These multimers bind with high avidity to T cells expressing the cognate TCR, allowing for direct visualization and quantification by flow cytometry.[12][13] This method directly assesses the physical interaction between the TCR and its target pMHC complex.

Experimental Protocol (pMHC Tetramer Staining):

  • Synthesize the CTAG1B (127-136) peptide and refold it with the relevant recombinant MHC class I heavy chain and β2-microglobulin.

  • Biotinylate the refolded pMHC monomer.

  • Mix the biotinylated monomers with fluorochrome-labeled streptavidin (e.g., PE or APC) in a 4:1 molar ratio to form tetramers.

  • Incubate the candidate T-cell clones with the pMHC tetramer at 37°C for 30-60 minutes.

  • Co-stain with antibodies against CD8 and other surface markers.

  • Wash the cells and acquire data on a flow cytometer.

  • Include a negative control tetramer with an irrelevant peptide to ensure staining specificity.

Method 2: Functional Assays

While binding is essential, it does not guarantee a functional response. Functional assays measure the T cell's ability to respond to antigen recognition, such as by releasing cytokines or killing target cells.

A. Cytokine Release (ELISpot)

Principle: The ELISpot assay is a highly sensitive method to quantify the frequency of cytokine-secreting cells at a single-cell level.[13][14] Upon stimulation with the target peptide, activated T cells secrete cytokines (typically IFN-γ), which are captured by antibodies coated on a membrane, resulting in a visible "spot."

Experimental Protocol (IFN-γ ELISpot):

  • Coat a 96-well PVDF plate with an anti-IFN-γ capture antibody overnight.

  • Wash and block the plate.

  • Prepare target cells (e.g., T2 cells, which are TAP-deficient and can be loaded with exogenous peptides) by pulsing them with the CTAG1B (127-136) peptide. Use an irrelevant peptide as a negative control.

  • Co-culture the candidate T-cell clones with the peptide-pulsed target cells in the coated plate for 18-24 hours.

  • Wash the plate and add a biotinylated anti-IFN-γ detection antibody.

  • Add streptavidin-alkaline phosphatase and a substrate to develop the spots.

  • Count the spots using an ELISpot reader.

B. Cytotoxicity Assays

Principle: The ultimate goal of a cytotoxic T lymphocyte (CTL) is to kill its target. Cytotoxicity assays measure this lytic function. While the traditional Chromium-51 release assay was the gold standard, non-radioactive alternatives are now preferred for safety and convenience.[15][16]

Assay TypePrincipleThroughputKey AdvantageKey Disadvantage
Chromium-51 Release [15]Measures release of radioactive 51Cr from lysed target cells.MediumHigh sensitivity, well-established.Radioactive, indirect measure of lysis.
LDH Release [16]Colorimetric detection of lactate dehydrogenase (a cytosolic enzyme) released from lysed cells.HighSimple, non-radioactive, inexpensive.Can have high background from serum.
Bioluminescence [15]Target cells express luciferase; lysis is measured by loss of signal upon adding luciferin.HighHigh sensitivity, allows for real-time kinetic measurements.Requires genetic modification of target cells.
Flow Cytometry-based Uses dyes like Propidium Iodide or CFSE to distinguish live vs. dead target cells.MediumProvides single-cell data, can measure other parameters simultaneously.Cell fragments can be difficult to gate accurately.[16]

Tier 2: Fine Specificity and Cross-Reactivity Profiling

Once a T-cell clone is confirmed to recognize the CTAG1B (127-136) peptide, the next critical step is to understand how it recognizes it. This involves identifying the key amino acid residues within the peptide that are crucial for TCR contact. This "TCR fingerprint" is then used to predict and test for potential cross-reactivity.

Method: Positional Scanning Peptide Library (Alanine Scan)

Principle: An alanine scan systematically replaces each amino acid of the native peptide with an alanine (or another amino acid if the original is alanine). The response of the T-cell clone to each of these modified peptides is then measured using a functional assay (like ELISpot). A significant drop in T-cell activation indicates that the substituted residue is a critical contact point for the TCR.[11][17]

Experimental Protocol (Alanine Scan with ELISpot):

  • Synthesize a library of peptides where each position of the CTAG1B (127-136) sequence is individually substituted with alanine.

  • Perform an ELISpot assay as described in Tier 1, using each of the substituted peptides to pulse target cells.

  • Include the native CTAG1B (127-136) peptide as a positive control and an irrelevant peptide as a negative control.

  • Quantify the T-cell response (spot count) for each substituted peptide.

  • Plot the results as a percentage of the response to the native peptide. Residues where substitution leads to a >50% loss of activity are considered key contact residues.

Data Interpretation: The resulting "TCR fingerprint" reveals the peptide motif recognized by the TCR. For example, if substitutions at positions 4, 5, and 8 abolish T-cell recognition, this motif can be used to search for potential off-targets.

Tier 3: Preclinical Safety and Off-Target Assessment

This final tier involves a comprehensive search for potential off-target peptides within the human proteome and testing for on-target, off-tumor toxicities.

Method 1: Bioinformatic Screening

Principle: The recognition motif identified in Tier 2 is used to perform a computational search of the human proteome. Algorithms can scan databases of known human peptides for sequences that match the TCR fingerprint, particularly those predicted to bind the same MHC allele.[11]

Workflow:

  • Define the TCR recognition motif from the alanine scan data (e.g., P4=Valine, P5=Leucine, P8=Threonine).

  • Use a bioinformatic tool to scan a human peptide database (e.g., derived from UniProt) for 9-mer peptides that:

    • Match the critical residues in the TCR fingerprint.

    • Are predicted to bind to the relevant MHC allele (e.g., HLA-A*02:01).

  • Prioritize a list of the top 10-20 "hit" peptides for experimental validation. Databases like VDJdb and McPAS-TCR can also be consulted to see if the candidate TCR sequence has been previously associated with other specificities.[18][19]

Method 2: Experimental Validation of Bioinformatic Hits

Principle: The prioritized list of potential off-target peptides must be tested experimentally.

Experimental Protocol:

  • Synthesize the candidate off-target peptides identified through bioinformatic screening.

  • Perform sensitive functional assays (e.g., IFN-γ ELISpot, cytotoxicity assays) using target cells pulsed with each of these peptides.

  • Measure the T-cell dose-response curve for any peptide that elicits a response. A potent off-target peptide will activate the T cell at low concentrations, similar to the native CTAG1B peptide.

Method 3: Co-culture with Normal Human Cells

Principle: Even if the TCR is highly specific for CTAG1B, it is crucial to confirm that it does not react against healthy tissues that might have low-level expression of the antigen. This assesses the risk of on-target, off-tumor toxicity.

Experimental Protocol:

  • Establish primary cell cultures from a diverse panel of normal human tissues (e.g., melanocytes, cardiac cells, neurons, liver cells, kidney cells).

  • Co-culture the candidate T-cell clone with these normal cells.

  • After 24-48 hours, measure T-cell activation (e.g., by IFN-γ release into the supernatant) and cytotoxicity against the normal cells (e.g., using a non-radioactive lysis assay).

  • A safe TCR candidate should show no significant activation or killing of this normal cell panel.

Conclusion

The validation of T-cell clone specificity is a rigorous, multi-step process that is non-negotiable for the safe development of TCR-based immunotherapies. Relying on a single assay provides an incomplete and potentially misleading picture. By employing an integrated, tiered strategy—combining binding assays, functional assays, fine-specificity mapping, and comprehensive off-target screening—researchers can build a robust data package. This self-validating system, which interrogates specificity from multiple angles, provides the highest degree of confidence that a candidate T-cell clone will be both effective against its intended tumor target and safe for clinical application.

References

  • Suhrbier, A., Fernan, A., Burrows, S. R., Saul, A., & Moss, D. J. (1991). BLT esterase activity as an alternative to chromium release in cytotoxic T cell assays. Journal of Immunological Methods, 145(1-2), 43–53. [Link]

  • Bachy, M. G., Hervas-Stubbs, S., & Mir, L. M. (1999). Beta galactosidase release as an alternative to chromium release in cytotoxic T-cell assays. Journal of Immunological Methods, 230(1-2), 37–46. [Link]

  • Hadrup, S. R., Toebes, M., & Schumacher, T. N. (2010). Evolution of MHC-based technologies used for detection of antigen-responsive T cells. Cancer Immunology, Immunotherapy, 59(9), 1325–1334. [Link]

  • Guiducci, E., Di Vito, C., Stoppacciaro, A., & Soriani, A. (2021). A Radioactive-Free Method for the Thorough Analysis of the Kinetics of Cell Cytotoxicity. International Journal of Molecular Sciences, 22(21), 11504. [Link]

  • Lizee, G., & Radvanyi, F. (2003). New Methods for Assessing T-Cell Responses. Clinical and Vaccine Immunology, 10(3), 335–343. [Link]

  • Bakker, A. H., & Schumacher, T. N. M. (2009). High-Throughput T-Cell Epitope Discovery Through MHC Peptide Exchange. Current Protocols in Immunology. [Link]

  • Wu, T. D., & Ntranos, V. (2025). Exploiting TCR Repertoire Analysis to Select Therapeutic TCRs for Cancer Immunotherapy. Cancers, 17(16), 3469. [Link]

  • Bitesize Bio. (2025, March 10). Six Ways to Measure T Cell Responses. Bitesize Bio. [Link]

  • TCRClass: A Novel Method for Identifying T Cell Receptor Specificity and Phenotype from Single Cell Immune Profiling Data. (2024). The Journal of Immunology. [Link]

  • ResearchGate. (n.d.). Experimental validation of TCR NY-ESOc259 specificity. [Link]

  • Sharrow, A. C. (2014, September 4). What is the best alternative to a radiation-based CTL Assay (e.g. Chrmium-Release Assay)?. ResearchGate. [Link]

  • A Real-Time Cytotoxicity Assay as an Alternative to the Standard Chromium-51 Release Assay for Measurement of Human NK and T Cell Cytotoxic Activity. (n.d.). Institute of Molecular and Cellular Pharmacology (IPMC), CNRS. [Link]

  • Huppa, J. B., & Davis, M. M. (2018). A cloning and expression system to probe T-cell receptor specificity and assess functional avidity to neoantigens. Blood, 132(18), 1953–1963. [Link]

  • Clinical advances and challenges associated with TCR-T cell therapy for cancer treatment. (2024). Frontiers in Immunology. [Link]

  • MHC-Peptide Exchange Technology Explained. (2024, July 23). MBL International. [Link]

  • Zhang, Y., & Zheng, R. (2022). TCR-T Immunotherapy: The Challenges and Solutions. Frontiers in Oncology, 12, 862862. [Link]

  • TRAIT: A Comprehensive Database for T-cell Receptor–antigen Interactions. (2025). Genomics, Proteomics & Bioinformatics. [Link]

  • Quantitative approaches for decoding the specificity of the human T cell repertoire. (n.d.). Frontiers. [Link]

  • Antigen-specificity measurements are the key to understanding T cell responses. (n.d.). Frontiers. [Link]

  • Identification and validation of tumor-specific T cell receptors from tumor infiltrating lymphocytes using tumor organoid co-cultures. (2024). Journal of Translational Medicine, 22(1), 606. [Link]

  • Identification and validation of a T cell receptor targeting KRAS G12V in HLA-A*11:01 pancreatic cancer patients. (2025). JCI Insight. [Link]

  • A functionally validated TCR-pMHC database for TCR specificity model development. (n.d.). Nature Communications, 15(1), 1958. [Link]

  • Bagaev, D. V., Zvyagin, I. V., Putintseva, E. V., Izraelson, M., Shugay, M., & Chudakov, D. M. (2017). VDJdb: a curated database of T-cell receptor sequences with known antigen specificity. Nucleic Acids Research, 45(D1), D840–D847. [Link]

  • Cameron, B. J., Gerry, A. B., & Roszik, J. (2013). TCR Fingerprinting and Off-Target Peptide Identification. Journal of Immunology, 191(12), 6047–6055. [Link]

  • TCRdb - Guo Lab. (n.d.). [Link]

  • Birnbaum, M. E., Mendoza, J. L., Sethi, D. K., Dong, S., Glanville, J., Dobbins, J., ... & Garcia, K. C. (2014). Deconstructing the peptide-MHC specificity of T cell recognition. Cell, 157(5), 1073–1087. [Link]

  • Flugel, C. L., Majzner, R. G., Krenciute, G., D'Angelo, S. P., & Mackall, C. L. (2022). Overcoming on-target, off-tumour toxicity of CAR T cell therapy for solid tumours. Nature Reviews Clinical Oncology, 20(1), 49–62. [Link]

  • Flugel, C. L., Majzner, R. G., Krenciute, G., D'Angelo, S. P., & Mackall, C. L. (2022). Overcoming on-target, off-tumour toxicity of CAR T cell therapy for solid tumours. Nature Reviews Clinical Oncology, 20(1), 49–62. [Link]

  • NY‐ESO‐1 antigen: A promising frontier in cancer immunotherapy. (n.d.). Clinical and Translational Immunology, 13(1), e1485. [Link]

  • CTAG1B cancer/testis antigen 1B [Homo sapiens (human)] - Gene - NCBI. (2025, November 25). National Center for Biotechnology Information. [Link]

  • CTAG1B (NY-ESO-1) (EP311) Rabbit Monoclonal Antibody. (2017, May 24). Spring Bioscience. [Link]

  • CTAG1B cancer/testis antigen 1B [ (human)] - Gene Result - NCBI. (2026, March 3). National Center for Biotechnology Information. [Link]

  • CTAG1B (CTAG, NY-ESO-1) | Cancer Genetics Web. (2019, August 29). [Link]

  • Epigenetic Induction of Cancer-Testis Antigens and Endogenous Retroviruses at Single-Cell Level Enhances Immune Recognition and Response in Glioma. (n.d.). Cancer Research Communications, 3(12), 2589–2604. [Link]

  • Analytical and Clinical Validation of a Highly Sensitive NGS-Based ctDNA Assay with Real-World Concordance in Non–Small Cell Lung Cancer. (2024). Cancer Research and Treatment, 56(1), 260–270. [Link]

  • Systematic discovery and validation of T cell targets directed against oncogenic KRAS mutations. (2025, November 9). ResearchGate. [Link]

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Comparative

Mass Spectrometry Validation of Cancer/Testis Antigen 1 (127-136): A Comparative Guide to Immunopeptidomics

Scientific Context: The Validation Bottleneck in Immunotherapy Cancer/testis antigen 1 (CTAG1), commonly known as NY-ESO-1 , is a highly immunogenic tumor-associated antigen with restricted expression in normal tissues b...

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Author: BenchChem Technical Support Team. Date: April 2026

Scientific Context: The Validation Bottleneck in Immunotherapy

Cancer/testis antigen 1 (CTAG1), commonly known as NY-ESO-1 , is a highly immunogenic tumor-associated antigen with restricted expression in normal tissues but widespread aberrant expression in various malignancies (e.g., melanoma, ovarian cancer, synovial sarcoma). The NY-ESO-1 (127-136) epitope, corresponding to the amino acid sequence TVSGNILTIR, is a well-characterized peptide presented by the HLA-A*68 allele[1].

For the development of targeted immunotherapies—such as T-cell receptor (TCR)-T cell therapies or peptide vaccines—confirming that TVSGNILTIR is naturally processed and presented on the surface of patient tumor cells is non-negotiable. While in silico algorithms can predict HLA binding affinity with reasonable accuracy, they cannot account for the complex intracellular machinery of proteasomal cleavage, TAP transport, and actual surface presentation[2]. Therefore, mass spectrometry (MS)-based immunopeptidomics remains the only direct, empirical method to validate actual peptide presentation[3].

This guide objectively compares the three primary MS acquisition strategies—Data-Dependent Acquisition (DDA), Data-Independent Acquisition (DIA), and Targeted Mass Spectrometry (PRM)—for the validation of the NY-ESO-1 (127-136) epitope.

Comparative Analysis of MS Acquisition Strategies

When validating a specific low-abundance target like TVSGNILTIR, the choice of MS acquisition mode dictates the sensitivity, quantitative accuracy, and required sample input.

  • Data-Dependent Acquisition (DDA): The mass spectrometer performs a full MS1 scan and stochastically selects the most abundant precursor ions for MS2 fragmentation. Because HLA-presented peptides often exist at extremely low copy numbers (1–50 copies per cell), they are frequently outcompeted by highly abundant background peptides, leading to the "missing value" problem[4].

  • Data-Independent Acquisition (DIA): The instrument systematically fragments all precursor ions within predefined m/z isolation windows. This eliminates the stochastic nature of DDA, providing a comprehensive digital archive of the sample and better quantitative reproducibility. However, the resulting chimeric spectra require complex deconvolution algorithms.

  • Parallel Reaction Monitoring (PRM): The gold standard for targeted validation. Using high-resolution mass analyzers (e.g., Orbitrap), PRM continuously isolates the exact m/z of the target peptide (TVSGNILTIR) regardless of its relative abundance[3]. This approach achieves ultra-high sensitivity and allows for absolute quantification when paired with heavy-isotope labeled internal standards.

Table 1: Performance Comparison of MS Acquisition Modes for Immunopeptidomics
ParameterDDA (Untargeted)DIA (Comprehensive)PRM (Targeted)
Primary Application Neoantigen DiscoveryImmunopeptidome ProfilingAbsolute Validation
Sensitivity for Low-Abundance Targets LowModerateUltra-High
Missing Value Rate High (>30%)Low (<5%)None (if present)
Multiplexing Capacity ThousandsThousands~50-100 targets per run
Quantitative Accuracy Poor (Label-free)GoodExcellent (with heavy standards)
Table 2: Experimental Validation Metrics for NY-ESO-1 (127-136) TVSGNILTIR

Note: Data represents typical performance benchmarks using state-of-the-art LC-MS/MS platforms (e.g., Orbitrap Eclipse).

MetricDDADIAPRM
Limit of Detection (LOD) ~500 amol~100 amol<10 amol
Required Input Material (Cells) >1×10⁸ cells>5×10⁷ cells~1×10⁷ cells
Copies/Cell Detection Limit >50 copies/cell>10 copies/cell1-5 copies/cell

Decision Matrix for MS Method Selection

To ensure optimal resource allocation and data integrity, researchers must select the MS acquisition mode based on the specific phase of drug development.

DecisionTree q1 Objective: NY-ESO-1 (127-136) Validation q2 Is absolute quantitation & high sensitivity required? q1->q2 a1 Targeted MS (PRM) Gold Standard q2->a1 Yes q3 Need to profile the whole immunopeptidome simultaneously? q2->q3 No a2 DIA (Data-Independent) High Reproducibility q3->a2 Yes (Quantitative) a3 DDA (Data-Dependent) Discovery Phase q3->a3 Yes (Qualitative)

Decision matrix for selecting the optimal mass spectrometry acquisition method.

Step-by-Step PRM Validation Protocol (Self-Validating System)

To achieve the <10 amol sensitivity required to detect TVSGNILTIR, the experimental protocol must be rigorously controlled. The following workflow details the causality behind each methodological choice to ensure a self-validating system[3].

Step 1: Cell Lysis and Solubilization
  • Action: Lyse 1×10⁷ tumor cells in a buffer containing 1% CHAPS, 150 mM NaCl, 20 mM Tris-HCl (pH 8.0), and protease inhibitors.

  • Causality: CHAPS is a non-denaturing zwitterionic detergent. Unlike SDS, CHAPS effectively extracts membrane-bound HLA complexes without disrupting the delicate non-covalent interactions between the HLA-A*68 heavy chain, beta-2 microglobulin, and the TVSGNILTIR peptide.

Step 2: Immunoaffinity Purification (IP)
  • Action: Crosslink a pan-HLA Class I antibody (e.g., W6/32) to Protein A/G Sepharose beads using dimethyl pimelimidate (DMP). Incubate the lysate with the beads overnight at 4°C.

  • Causality: Crosslinking the antibody to the beads is critical. Without crosslinking, the acidic elution in the next step would co-elute massive amounts of the antibody into the sample, causing severe ion suppression during electrospray ionization (ESI) and masking the target peptide signal.

Step 3: Acidic Elution and Size Exclusion
  • Action: Wash beads extensively, then elute the HLA-peptide complexes using 10% acetic acid. Pass the eluate through a 10 kDa Molecular Weight Cut-Off (MWCO) filter.

  • Causality: The highly acidic environment denatures the HLA complex, releasing the bound peptides. The 10 kDa filter acts as a physical sizing mechanism, allowing the small TVSGNILTIR peptide (~1.1 kDa) to pass through while retaining the larger HLA heavy chains (45 kDa) and beta-2 microglobulin (12 kDa).

Step 4: Desalting and Isotope Spiking (Quality Control)
  • Action: Spike exactly 50 fmol of a heavy-isotope labeled synthetic standard (AQUA peptide: TVSGNILTIR with heavy Arginine ^13C6^15N4) into the filtrate. Desalt the mixture using C18 StageTips.

  • Causality: Desalting removes hydrophilic salts that interfere with MS ionization. Spiking the heavy standard before LC-MS/MS creates a self-validating system: the heavy standard will co-elute perfectly with the endogenous light peptide. By calculating the ratio of the light-to-heavy peak areas, you can achieve absolute quantification (copies per cell) while automatically correcting for matrix effects and ion suppression[3].

Step 5: LC-MS/MS PRM Acquisition
  • Action: Inject the sample onto a nano-UHPLC system coupled to an Orbitrap mass spectrometer. Set the inclusion list to target the doubly charged precursor m/z of both the light and heavy TVSGNILTIR peptides.

  • Causality: PRM isolates the target m/z in the quadrupole and fragments it in the HCD cell, acquiring high-resolution MS2 spectra in the Orbitrap. This high-resolution readout drastically reduces false positives from co-eluting isobaric background peptides compared to standard triple-quadrupole MRM methods.

G n1 Tumor Lysis & HLA-A*68 IP n2 Peptide Elution (10% Acetic Acid) n1->n2 n3 Spike Heavy Std & C18 Desalting n2->n3 n4 LC-MS/MS (Orbitrap PRM) n3->n4 n5 Data Analysis (Skyline) n4->n5

Step-by-step immunopeptidomics workflow for NY-ESO-1 (127-136) extraction and MS validation.

Conclusion

Validating the presentation of NY-ESO-1 (127-136) TVSGNILTIR is a critical milestone in the preclinical development of CTAG1-targeted immunotherapies. While DDA and DIA serve important roles in discovery and broad profiling, Targeted PRM stands as the definitive methodology for validation. By coupling immunoaffinity purification with high-resolution targeted mass spectrometry and heavy-isotope internal standards, researchers can achieve the absolute quantification and ultra-high sensitivity required to confidently verify tumor antigen presentation.

Sources

Safety & Regulatory Compliance

Handling

Personal protective equipment for handling Cancer/testis antigen 1 (127-136)

As a Senior Application Scientist, I recognize that handling synthetic immunogenic peptides like Cancer/testis antigen 1 (127-136)—commonly known as NY-ESO-1 (127-136)—requires a rigorous balance between personnel safety...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I recognize that handling synthetic immunogenic peptides like Cancer/testis antigen 1 (127-136)—commonly known as NY-ESO-1 (127-136)—requires a rigorous balance between personnel safety and sample integrity. This specific peptide, defined by the sequence TVSGNILTIR, is an HLA-A*68:01 restricted epitope and a critical reagent in cancer immunotherapy research, particularly for T-cell assays, ELISPOT, and immune monitoring[1][2].

While synthetic peptides are not acutely toxic in the traditional chemical sense, their immunogenic nature and the hazardous solvents required for their reconstitution dictate strict operational protocols. This guide provides a self-validating system for the safe handling, reconstitution, and disposal of NY-ESO-1 (127-136), ensuring both the protection of the researcher and the preservation of the peptide's biological activity.

Physicochemical & Quantitative Specifications

To design an effective safety and operational plan, we must first understand the quantitative parameters of the material we are handling.

ParameterValue / SpecificationOperational Implication & Causality
Sequence TVSGNILTIRThe specific arrangement of hydrophobic/hydrophilic residues dictates the absolute need for organic solvents during initial dissolution.
Target HLA Allele HLA-A*68:01Must be strictly matched with appropriate Antigen Presenting Cells (APCs) in downstream T-cell assays to prevent false negatives.
Initial Solvent 100% pure DMSODMSO is a transdermal carrier. Requires specific chemical-resistant hand protection to prevent accidental systemic peptide delivery.
Final DMSO Conc. < 1% (v/v)Concentrations above 1% induce cellular toxicity in biological systems, invalidating immunological assay results.
Storage Temp -20°C to -80°CLyophilized powder must be stored frozen but requires strict thermal equilibration before opening to prevent hydrolytic degradation.
Centrifugation 10,000 x g for 1-2 minMechanically forces adhered powder from the cap to the vial base, preventing aerosolization and inhalation exposure upon opening.

Risk Assessment & Required PPE

The primary hazards associated with NY-ESO-1 (127-136) are the potential inhalation of the immunogenic lyophilized powder and transdermal exposure facilitated by Dimethyl Sulfoxide (DMSO). Every piece of Personal Protective Equipment (PPE) serves a dual purpose: protecting the operator from sensitization and protecting the highly sensitive peptide from human-derived nucleases and proteases.

PPE CategorySpecificationScientific Causality & Operational Purpose
Hand Protection Double-layered Nitrile Gloves (Powder-free)Nitrile provides a superior chemical barrier against DMSO compared to latex. Double-gloving is mandatory; if the outer glove is compromised by solvent, the inner glove prevents transdermal transport of the peptide into the bloodstream.
Body Protection Fluid-resistant Lab Coat (Cuffed sleeves)Prevents the electrostatic transfer of microscopic lyophilized powder to personal clothing and protects the operator's skin from solvent splashes.
Eye Protection Safety Goggles with Side ShieldsProtects the ocular mucosa from accidental aerosolization when the vacuum seal of the peptide vial is broken.
Engineering Controls Class II Biosafety Cabinet (BSC) or Fume HoodEssential for the initial opening and reconstitution phase. The directional airflow captures aerosolized peptide powder and safely vents DMSO fumes.

Operational Plan: Reconstitution Methodology

The following step-by-step protocol is designed as a self-validating system. Each step includes a physical check to ensure the integrity of the workflow before proceeding.

Step 1: Thermal Equilibration (Crucial for Integrity)

  • Action: Remove the vial from -20°C storage and let it equilibrate to room temperature (RT) in a desiccator for at least 30 minutes before opening.

  • Causality: Opening a cold vial introduces atmospheric moisture. This causes immediate condensation on the powder, leading to rapid hydrolytic degradation of the peptide bonds.

  • Self-Validation Check: Observe the vial exterior. Do not open until the vial is completely dry and warm to the touch.

Step 2: Centrifugation

  • Action: Briefly centrifuge the sealed vial at 10,000 x g for 1-2 minutes.

  • Causality: Lyophilized powder often adheres to the cap during transit due to static electricity. Centrifugation ensures all material is pelleted at the bottom, preventing aerosolization and yield loss.

Step 3: Primary Solubilization

  • Action: Inside a BSC, carefully open the vial and add a minimum volume of (e.g., 40 µL for a standard aliquot) to achieve a high-concentration master stock[1].

  • Causality: The sequence TVSGNILTIR contains hydrophobic regions. DMSO disrupts intermolecular hydrogen bonds, ensuring complete dissolution without aggregation.

Step 4: Secondary Dilution

  • Action: Dilute the DMSO stock with sterile, endotoxin-free water or PBS to your desired working concentration. You must ensure the final DMSO concentration is <1% (v/v)[1].

  • Self-Validation Check: The resulting solution must remain optically clear. Any turbidity indicates peptide precipitation, requiring a slight increase in DMSO or adjustment of the buffer pH.

Step 5: Aliquoting and Storage

  • Action: Dispense the clear solution into single-use aliquots and immediately freeze at -20°C to -80°C.

  • Causality: Repeated freeze-thaw cycles cause severe peptide denaturation and aggregation. Single-use aliquots preserve the structural integrity of the epitope for future assays.

Reconstitution Start Lyophilized Peptide (Equilibrate to RT) Centrifuge Brief Centrifugation (10,000 x g) Start->Centrifuge DMSO Add pure DMSO (Primary Solubilization) Centrifuge->DMSO Buffer Dilute with Buffer (<1% DMSO final) DMSO->Buffer Aliquots Aliquoting (Single-use volumes) Buffer->Aliquots Storage Store at -20°C to -80°C (Avoid freeze-thaw) Aliquots->Storage

Step-by-step workflow for the safe reconstitution of lyophilized NY-ESO-1 (127-136).

Biological Pathway Context

Understanding how NY-ESO-1 (127-136) functions in vitro reinforces the need for strict contamination control (e.g., wearing gloves to prevent RNase/protease introduction). The peptide acts as an epitope that binds specifically to the on the surface of Antigen Presenting Cells (APCs)[2].

Once presented, this peptide-MHC complex is recognized by the T-Cell Receptor (TCR) of CD8+ cytotoxic T-cells, triggering an immunological cascade that results in T-cell activation and robust (such as IFN-γ)[3][4]. Any protease contamination during handling will cleave the TVSGNILTIR sequence, destroying its HLA-binding affinity and yielding false-negative assay results.

Signaling APC Antigen Presenting Cell (HLA-A*68:01) Peptide NY-ESO-1 (127-136) TVSGNILTIR APC->Peptide Presents TCR T-Cell Receptor (CD8+ T Cell) Peptide->TCR Binds Activation T-Cell Activation (IFN-γ Release) TCR->Activation Triggers

Immunological signaling pathway of NY-ESO-1 (127-136) and CD8+ T-cell activation.

Disposal and Decontamination Plan

Trustworthy science requires responsible and compliant waste management.

  • Solid Waste: Empty peptide vials, used pipette tips, and contaminated gloves must be treated as biohazardous/chemical waste. Dispose of these materials in clearly labeled, puncture-resistant chemical waste containers.

  • Liquid Waste: Any unused peptide-DMSO solutions must be collected in a compatible solvent waste jug (e.g., high-density polyethylene, HDPE). Never pour DMSO down the sink , as it can degrade plumbing seals and poses an environmental hazard.

  • Surface Decontamination: Following reconstitution, wipe down the BSC workspace and pipettes with a 10% bleach solution to chemically denature any residual peptides. Follow this immediately with a 70% ethanol wipe to remove corrosive bleach residues and maintain a sterile environment for future cell culture work.

References

  • Human NY-ESO-1 Peptide Pool | Cancer Immunotherapy | p&e peptides.de URL:[Link]

  • Matched Peptide - ProImmune ProImmune URL: [Link]

  • Engineered Lactococcus lactis biovaccine containing NY-ESO-1 long peptides as potent immunotherapeutics PubMed Central (PMC) URL: [Link]

  • Antigen processing and presentation in cancer immunotherapy PubMed Central (PMC) URL:[Link]

Sources

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